11-O-Methylpseurotin A
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H25NO8 |
|---|---|
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
(5S,8S,9R)-8-benzoyl-2-[(E,1S,2S)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione |
InChI |
InChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/b11-5+/t14-,15-,19+,21+,22+/m0/s1 |
Clave InChI |
SLYDIPAXCVVRNY-VXBYYLFASA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Isolation of 11-O-Methylpseurotin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-O-Methylpseurotin A is a bioactive fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, distinguished by a characteristic spirocyclic γ-lactam core. First identified from a marine-derived strain of Aspergillus fumigatus, its discovery was the result of a bioassay-guided fractionation effort to identify compounds with selective inhibitory activity against a Saccharomyces cerevisiae strain deficient in the HOF1 gene. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, presenting detailed experimental protocols, quantitative data, and a discussion of its biological context.
Discovery of this compound
The discovery of this compound was a result of a targeted screening program aimed at identifying novel bioactive compounds from marine microorganisms. The producing organism, a marine-derived strain of Aspergillus fumigatus, was cultivated, and its metabolites were extracted and subjected to a bioassay-guided fractionation process. The primary screen utilized a mutant strain of Saccharomyces cerevisiae with a deletion in the HOF1 gene, which is involved in the regulation of cytokinesis. This approach led to the successful isolation of this compound as the active constituent responsible for the observed selective inhibition of the mutant yeast strain. The compound has also been isolated from Sporothrix sp.[1][]
Experimental Protocols
The following sections detail the methodologies for the fermentation of the producing organism, and the extraction, and purification of this compound.
Fungal Fermentation
A pure culture of the marine-derived Aspergillus fumigatus is required for the production of this compound.
-
Inoculation and Culture: A seed culture is prepared by inoculating a suitable liquid medium with spores or mycelial fragments of A. fumigatus. A typical fermentation medium consists of a carbon source (e.g., glucose, malt (B15192052) extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.
-
Incubation: The production culture is incubated under controlled conditions, typically at a temperature of 25-30°C with constant agitation (e.g., 150-200 rpm) to ensure adequate aeration and nutrient distribution. The fermentation is carried out for a period of several days to weeks, allowing for fungal growth and the biosynthesis of secondary metabolites, including this compound.
Extraction of Fungal Metabolites
Following the fermentation period, the fungal biomass and the culture broth are separated for the extraction of metabolites.
-
Harvesting: The fungal mycelium is separated from the culture broth by filtration or centrifugation.
-
Solvent Extraction: Both the mycelium and the culture filtrate are extracted with a water-immiscible organic solvent, most commonly ethyl acetate (B1210297) (EtOAc). This process is typically repeated multiple times to ensure the complete transfer of the secondary metabolites from the aqueous and solid phases into the organic solvent.
-
Concentration: The combined organic extracts are then concentrated under reduced pressure to yield a crude extract containing a mixture of fungal metabolites.
Bioassay-Guided Fractionation and Purification
The crude extract is subjected to a series of chromatographic separations, with each fraction being tested for its inhibitory activity against the Saccharomyces cerevisiae hof1Δ strain to guide the purification process.
-
Initial Fractionation: The crude extract is typically first fractionated using vacuum liquid chromatography (VLC) or column chromatography over a solid phase such as silica (B1680970) gel. A stepwise gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) is used to elute different fractions.
-
High-Performance Liquid Chromatography (HPLC): The bioactive fractions from the initial separation are further purified by reversed-phase HPLC. A C18 column is commonly employed with a gradient elution system of water and an organic solvent such as acetonitrile (B52724) or methanol, often with the addition of a modifier like trifluoroacetic acid (TFA) to improve peak shape. The elution is monitored by a UV detector, and fractions corresponding to individual peaks are collected.
-
Final Purification: The fractions containing this compound are pooled, concentrated, and may be subjected to a final purification step, such as recrystallization or another round of HPLC, to yield the pure compound.
Structural Elucidation
The chemical structure of the purified this compound is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Physicochemical Properties | |
| Molecular Formula | C₂₃H₂₇NO₈ |
| Molecular Weight | 445.46 g/mol |
| Appearance | White solid[1] |
| Solubility | Soluble in DMSO, Ethanol, Methanol[] |
| ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃) | ||
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 2 | 108.2 | |
| 3 | 173.5 | |
| 4 | 100.1 | |
| 5 | 165.8 | |
| 6 | 195.2 | |
| 8 | 88.9 | |
| 9 | 75.1 | 4.85 (s) |
| 10 | 78.2 | 4.10 (d, 8.5) |
| 11 | 82.1 | 3.55 (dq, 8.5, 6.5) |
| 12 | 126.1 | 5.60 (dd, 15.5, 6.5) |
| 13 | 134.2 | 5.85 (dq, 15.5, 6.5) |
| 14 | 20.8 | 2.10 (m) |
| 15 | 14.1 | 0.95 (t, 7.5) |
| 3-CH₃ | 9.8 | 2.05 (s) |
| 11-OCH₃ | 57.9 | 3.30 (s) |
| Benzoyl-C=O | 195.2 | |
| Benzoyl-C1' | 135.9 | |
| Benzoyl-C2',6' | 129.2 | 7.95 (d, 7.5) |
| Benzoyl-C3',5' | 128.8 | 7.50 (t, 7.5) |
| Benzoyl-C4' | 133.5 | 7.65 (t, 7.5) |
Visualizations
Experimental Workflow
Postulated Signaling Pathway Inhibition
This compound was discovered through its selective inhibition of a Saccharomyces cerevisiae strain lacking the HOF1 gene. Hof1 is a key protein in the regulation of cytokinesis, the final step in cell division. It localizes to the bud neck and is involved in coordinating the contraction of the actomyosin (B1167339) ring with the formation of the septum. The exact mechanism of inhibition by this compound is not fully elucidated, but it is hypothesized to interfere with cellular processes that become essential in the absence of Hof1, leading to synthetic lethality.
References
An In-Depth Technical Guide to the 11-O-Methylpseurotin A Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, which are characterized by a unique spirocyclic core and exhibit a range of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. The biosynthesis of its immediate precursor, pseurotin A, has been largely elucidated in the fungus Aspergillus fumigatus.[1][2] This process originates from a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) and involves a series of tailoring enzymes encoded by the pso gene cluster.[1][2][4] However, the final enzymatic step, the O-methylation of pseurotin A at the C-11 position to yield this compound, remains uncharacterized, and the specific methyltransferase responsible has not yet been identified.[1][4] This guide details the known enzymatic steps, the genetic regulation of the pathway, quantitative data on pseurotin A production, and relevant experimental methodologies.
The Pseurotin A Biosynthetic Gene Cluster (pso)
The biosynthesis of pseurotin A is orchestrated by a set of genes located in the pso gene cluster.[1][2] Systematic gene deletion studies in Aspergillus fumigatus have been instrumental in assigning functions to the enzymes encoded by this cluster.[2]
| Gene | Enzyme | Proposed Function | Reference |
| psoA | PsoA | Hybrid PKS-NRPS; synthesizes the core scaffold from polyketide and amino acid precursors. | [2][4] |
| psoB | PsoB | Putative hydrolase; potentially involved in the closure of the 2-pyrrolidine ring. | [1] |
| psoC | PsoC | S-adenosylmethionine (SAM)-dependent O-methyltransferase; methylates the C-8 hydroxyl group. | [1] |
| psoD | PsoD | Cytochrome P450 monooxygenase; oxidizes the benzyl (B1604629) group to a benzoyl moiety. | [1][2] |
| psoE | PsoE | Glutathione S-transferase (GST)-like enzyme; catalyzes the trans to cis isomerization of the C13 olefin. | [1] |
| psoF | PsoF | Bifunctional epoxidase/C-methyltransferase; performs C-methylation on the polyketide backbone and epoxidation at C10-C11. | [1][2] |
| psoG | PsoG | Hypothetical protein with an unknown function. | [1] |
The Biosynthetic Pathway to Pseurotin A
The assembly of pseurotin A is a multi-step process initiated by the hybrid PKS-NRPS enzyme, PsoA. The subsequent modifications of the core structure are carried out by the tailoring enzymes of the pso cluster.
The Final Step: 11-O-Methylation to this compound
The terminal step in the formation of this compound is the methylation of the C-11 hydroxyl group of pseurotin A.[4] This reaction is presumed to be catalyzed by an S-adenosyl methionine (SAM)-dependent O-methyltransferase.[4] However, the specific enzyme responsible for this conversion has not been identified.[1][4] The O-methyltransferase PsoC has been shown to be specific for the C-8 hydroxyl group, indicating that another methyltransferase is involved in the C-11 methylation.[1]
Hypotheses for the final methylation step:
-
A Promiscuous Methyltransferase: An O-methyltransferase from a different biosynthetic pathway in A. fumigatus may have broad substrate specificity and be capable of methylating pseurotin A.[1]
-
An Uncharacterized Gene: A yet-to-be-characterized gene, either within or outside the pso cluster, may encode the specific 11-O-methyltransferase.[1]
Regulation of Pseurotin A Biosynthesis
The production of pseurotin A is subject to complex regulation, with evidence pointing to the involvement of transcription factors and the influence of environmental factors such as zinc availability.
-
Role of Zinc: High concentrations of zinc have been shown to upregulate the expression of genes in the pso cluster, leading to increased production of pseurotin A.[1][5][6] Conversely, gliotoxin (B1671588) production decreases under high zinc conditions.[1][5][6]
-
Transcription Factors:
-
ZafA: This zinc-responsive transcriptional activator appears to play a role in the regulation of pseurotin A biosynthesis.[5][6] Deletion of the zafA gene results in upregulated expression of pso genes and higher production of pseurotin A.[1][5][6]
-
GliZ: A transcriptional activator for gliotoxin biosynthesis, GliZ also influences pseurotin A production.[5][6] Deletion of gliZ leads to increased expression of pso genes and elevated levels of pseurotin A.[1][5][6] It is suggested that ZafA may regulate pseurotin A biosynthesis sequentially through GliZ.[5][6]
-
Quantitative Data
Quantitative data for this compound is scarce in the literature.[4] However, studies on pseurotin A production in A. fumigatus provide some insights.
Table 1: Relative Production of Pseurotin A in A. fumigatus Wild-Type and Mutant Strains
| Strain | Condition | Relative Pseurotin A Production | Reference |
| Wild-Type | Low Zinc (0.1 µM) | Baseline | [7] |
| Wild-Type | High Zinc (5 µM) | Increased | [7] |
| ΔzafA | - | Higher than Wild-Type | [5][7] |
| ΔgliZ | - | Increased compared to Wild-Type | [5][7] |
Table 2: Effect of Exogenous Gliotoxin on Pseurotin A Production
| Condition | Exogenous Gliotoxin | Pseurotin A Production | Reference |
| Low Zinc (0.1 µM) | Added | No significant change | [7] |
| High Zinc (5 µM) | Added | No significant change | [7] |
Experimental Protocols
Detailed, step-by-step experimental protocols are often specific to the laboratory and instrumentation. The following provides a generalized methodology for key experiments in the study of the this compound biosynthesis pathway.
Fungal Culture and Metabolite Extraction
-
Inoculation and Culture: A pure culture of the producing fungal strain (e.g., Aspergillus fumigatus) is used to inoculate a suitable liquid fermentation medium, such as Czapek-Dox medium.[8]
-
Incubation: The culture is incubated under controlled conditions (e.g., 25-30°C with agitation) for a period sufficient for fungal growth and secondary metabolite production.[4]
-
Harvesting: The fungal mycelium is separated from the culture broth by filtration or centrifugation.[4]
-
Solvent Extraction: Both the mycelium and the culture filtrate are extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc), to partition the secondary metabolites.[4]
-
Concentration: The organic solvent extracts are combined and concentrated under reduced pressure to yield a crude extract.[4]
HPLC Analysis of Pseurotins
-
Sample Preparation: The crude extract is dissolved in a suitable solvent (e.g., methanol).
-
Chromatographic Separation: The sample is injected into an HPLC system equipped with a C18 reverse-phase column.
-
Elution: A gradient of solvents, such as water and acetonitrile (B52724) with a modifier like formic acid, is used to separate the compounds.
-
Detection: A UV or photodiode array (PDA) detector is used to monitor the elution of compounds, often at a wavelength of 280 nm for pseurotins.[2]
-
Quantification: The concentration of pseurotin A and its derivatives can be determined by comparing the peak area to a standard curve of a purified compound.
Gene Knockout in Aspergillus fumigatus
-
Construct Generation: A gene replacement cassette is constructed using fusion PCR. This typically involves amplifying the upstream and downstream flanking regions of the target gene and a selectable marker (e.g., pyrG or a drug resistance gene).[2]
-
Protoplast Formation: Protoplasts are generated from young fungal mycelia by enzymatic digestion of the cell wall.
-
Transformation: The gene replacement cassette is introduced into the protoplasts, often using polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Selection and Screening: Transformants are selected on a medium that allows for the growth of cells containing the selectable marker. PCR and Southern blotting are then used to confirm the homologous recombination and successful deletion of the target gene.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidation of Pseurotin Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of pseurotin A biosynthesis by GliZ and zinc in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of pseurotin A biosynthesis by GliZ and zinc in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Natural Source of 11-O-Methylpseurotin A
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the natural sources, biosynthesis, and isolation of 11-O-Methylpseurotin A, a bioactive fungal metabolite. The information is intended to support research and development efforts in natural product chemistry, pharmacology, and microbial biotechnology.
Natural Sources and Production
This compound is a secondary metabolite produced by specific fungal species, primarily isolated from marine and soil environments. Its production is often concurrent with other members of the pseurotin (B1257602) family, suggesting a shared biosynthetic origin.
Producing Organisms
The identified natural sources of this compound include:
-
Aspergillus fumigatus : A marine-derived strain of this ubiquitous fungus is a confirmed producer.[1][2][3] A. fumigatus is a well-known and prolific source of a wide array of bioactive secondary metabolites.[4]
-
Sporothrix sp. : The compound has also been isolated from a species belonging to the Sporothrix genus.[4][5]
Quantitative Production Data
Quantitative yield data for this compound from fungal fermentations are not extensively reported in peer-reviewed literature. The production of secondary metabolites is highly dependent on the specific fungal strain, culture conditions, and extraction methodologies. While specific titers for this compound are unavailable, data for its immediate precursor, Pseurotin A, can provide a general benchmark.
| Compound | Producing Organism | Culture Volume (L) | Yield (mg) | Reported Titer (mg/L) | Reference |
| This compound | Aspergillus fumigatus (marine-derived) | 24 | Not Reported | Not Reported | [1][2][3] |
| This compound | Sporothrix sp. | Not Reported | Not Reported | Not Reported | [5] |
| Pseurotin A (Precursor) | Aspergillus fumigatus (soil-derived) | 15 | 4 | ~0.27 | [6] |
| Pseurotin A1 (Analog) | Aspergillus fumigatus (holothurian-derived) | Not Reported | 34.0 | Not Reported | [7] |
| Pseurotin A (Precursor) | Aspergillus fumigatus (holothurian-derived) | Not Reported | 47.2 | Not Reported | [7] |
Biosynthesis and Regulation
This compound belongs to the pseurotin family, which are complex alkaloids biosynthesized through a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[4][8]
Biosynthetic Pathway
The biosynthesis of the pseurotin core structure is orchestrated by a set of enzymes encoded by the pso gene cluster in Aspergillus fumigatus.[8]
-
Core Assembly : The hybrid enzyme PsoA (a PKS-NRPS) assembles the initial scaffold from phenylalanine, malonyl-CoA, and S-adenosyl methionine (SAM).[8]
-
Tailoring Steps : A series of tailoring enzymes, including oxidases (PsoD), hydrolases (PsoB), and methyltransferases (PsoC), modify the core structure to produce various pseurotin analogs, with Pseurotin A being a key intermediate.[8]
-
Final Methylation : this compound is formed via a proposed late-stage O-methylation of the C-11 hydroxyl group on Pseurotin A. The specific O-methyltransferase responsible for this final step has not yet been definitively identified.[4]
Regulation of Biosynthesis
The production of Pseurotin A, the precursor to this compound, is intricately regulated and linked to the biosynthesis of other secondary metabolites, such as gliotoxin (B1671588). Key regulatory factors in A. fumigatus include zinc concentration and specific transcription factors.[9][10][11]
-
Zinc (Zn²⁺) : High zinc concentrations in the culture medium have been shown to upregulate the expression of genes in the pseurotin biosynthetic cluster, leading to increased production of Pseurotin A.[9][11]
-
ZafA : This zinc-responsive transcription activator appears to be a negative regulator of its own expression but positively influences the expression of gliZ.
-
GliZ : As a key transcriptional activator for gliotoxin biosynthesis, GliZ acts as a repressor for Pseurotin A biosynthesis.[9][10] Deletion of gliZ results in a significant increase in Pseurotin A production.[9][11]
Therefore, conditions of high zinc lead to repression of ZafA, which in turn reduces the expression of the repressor GliZ, ultimately promoting the biosynthesis of Pseurotin A.
Experimental Protocols
The following sections detail a generalized methodology for the isolation and purification of this compound from fungal culture, based on established protocols for pseurotins.[1][4][6][12]
Fungal Fermentation and Extraction
-
Media Preparation : Prepare Czapek-Dox broth (3.5% w/v). A typical composition per liter of distilled water includes: Sucrose (30 g), Sodium Nitrate (2 g), Dipotassium Phosphate (1 g), Magnesium Sulfate (0.5 g), Potassium Chloride (0.5 g), and Ferrous Sulfate (0.01 g). Sterilize by autoclaving.
-
Inoculation : Inoculate the sterile liquid medium with a pure culture of Aspergillus fumigatus (e.g., a marine-derived strain).
-
Incubation : Incubate the culture in a shaker incubator at 25-30°C with agitation (e.g., 150-200 rpm) for 14-21 days to allow for fungal growth and metabolite production.
-
Harvesting : Separate the fungal biomass (mycelium) from the culture broth by vacuum filtration.
-
Solvent Extraction :
-
Extract the culture filtrate three times with an equal volume of an organic solvent such as ethyl acetate (B1210297) (EtOAc) or chloroform.
-
Separately, extract the mycelial biomass with methanol (B129727) (MeOH) or acetone, followed by partitioning with EtOAc.
-
-
Concentration : Combine all organic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
Purification and Isolation
-
Initial Fractionation (VLC) : Subject the crude extract to Vacuum Liquid Chromatography (VLC) on a silica (B1680970) gel column. Elute with a stepwise gradient of increasing polarity, typically starting with n-hexane/EtOAc mixtures and progressing to EtOAc/MeOH mixtures, to separate the extract into several fractions.
-
Bioassay Guidance (Optional) : If a specific bioassay is available (e.g., yeast synthetic lethality screen), test the fractions to identify those containing the compound of interest.[1][2]
-
Preparative HPLC : Further purify the active or target-containing fractions using reversed-phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column : C18 semi-preparative column.
-
Mobile Phase : A gradient of acetonitrile (B52724) (ACN) in water, often with a modifier like 0.1% formic acid.
-
Detection : Monitor the elution profile using a UV detector, typically at wavelengths of 214 nm, 254 nm, and 280 nm.
-
-
Final Purification : Collect the peaks corresponding to this compound and its co-eluting analogs (like Pseurotin A). If necessary, perform isocratic HPLC runs to achieve final purity (>95%).
-
Structure Elucidation : Confirm the identity and structure of the purified compound using spectroscopic methods, including 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pinpointing pseurotins from a marine-derived Aspergillus as tools for chemical genetics using a synthetic lethality yeast screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biolinks.co.jp [biolinks.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Elucidation of Pseurotin Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of pseurotin A biosynthesis by GliZ and zinc in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 11-O-Methylpseurotin A Producing Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the diverse family of pseurotins. These compounds have garnered significant interest within the scientific community due to their wide range of biological activities. This technical guide provides a comprehensive overview of the fungal strains known to produce this compound, detailed experimental protocols for its production and isolation, and an exploration of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in natural product discovery, fungal biotechnology, and drug development.
Fungal Strains Producing this compound
To date, this compound has been isolated from fungal species belonging to the genera Aspergillus and Sporothrix. The production of this metabolite can be influenced by various factors, including the specific strain, culture conditions, and interactions with other microorganisms.
A marine-derived strain of Aspergillus fumigatus has been identified as a producer of this compound.[1] Notably, the production of this compound by the fungal isolate Aspergillus fumigatus MR2012 is induced during co-cultivation with the bacterial strain Streptomyces leeuwenhoekii C34.[2] This highlights the role of microbial interactions in activating silent biosynthetic gene clusters. The compound was also originally isolated from a species of Sporothrix.[1] While the production of the parent compound, pseurotin (B1257602) A, has been documented from Cordyceps ophioglossoides (IFO-8992), the synthesis of its 11-O-methylated derivative by this strain has not been reported.
Table 1: Summary of this compound Producing Fungal Strains and Conditions
| Fungal Strain | Genus | Specific Conditions | Co-isolated Pseurotins |
| Marine-derived strain | Aspergillus | Standard fermentation | Pseurotin A |
| MR2012 | Aspergillus fumigatus | Co-culture with Streptomyces leeuwenhoekii C34 | Pseurotin G, Terezine D |
| Not specified | Sporothrix sp. | Not specified | Not specified |
Quantitative Data on Production
Quantitative data for the production of this compound is not extensively reported in the available literature. The yield of fungal secondary metabolites is often highly variable and dependent on the producing strain, fermentation conditions, and extraction methods employed.[1] For context, a patent for the production of the related compound, pseurotin A, from Cordyceps ophioglossoides reported a yield of 45 mg from a 1-liter culture.[3]
Experimental Protocols
Detailed methodologies are crucial for the successful cultivation of producing strains and the isolation of this compound. The following protocols are based on methodologies described for pseurotin production.
Protocol 1: Fermentation of Aspergillus fumigatus MR2012 in Co-culture
This protocol is adapted from the study that reported the induced production of this compound.[2]
-
Seed Culture Preparation:
-
Prepare a seed culture of Aspergillus fumigatus MR2012 and Streptomyces leeuwenhoekii C34 separately in a suitable seed medium (e.g., ISP2 medium).
-
Incubate the cultures at 30°C with shaking at 180 rpm.
-
-
Production Culture:
-
Inoculate 4 liters of ISP2 production medium with 200 mL of the primary fungal seed culture.
-
Incubate for 2 days at 30°C with shaking at 180 rpm.
-
After 2 days, inoculate the fungal culture with 200 mL of the primary bacterial seed culture.
-
Continue the co-cultivation for 8 days under the same conditions.
-
Protocol 2: Static Culture Fermentation for Pseurotin A Production (Cordyceps ophioglossoides IFO-8992)
This protocol for the parent compound, pseurotin A, provides a methodological basis.[3]
-
Inoculation and Seed Culture:
-
Inoculate a platinum loop of Cordyceps ophioglossoides (IFO-8992) into a suitable liquid medium.
-
Perform a static culture at 25°C for 20 days.
-
-
Production Culture:
-
Uniformly inoculate the surface of a potato dextrose agar (B569324) medium with the seed culture.
-
Incubate as a static culture at 25°C for 20 days in the dark.
-
Protocol 3: Extraction and Purification
This generalized protocol is applicable for the isolation of pseurotins from fungal cultures.[1][3]
-
Extraction:
-
Following fermentation, extract both the mycelium and the culture filtrate with an organic solvent such as ethyl acetate (B1210297) or n-butanol. For solid media, the agar can be heated, melted, and mixed with the solvent.[3]
-
Repeat the extraction multiple times to ensure complete recovery of the secondary metabolites.
-
Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Purification:
-
Subject the crude extract to silica (B1680970) gel column chromatography. Elute with a suitable solvent system (e.g., benzene/ethyl acetate, 1:1 v/v) to separate the components.[3]
-
Further purify the fractions containing the target compound using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., ODS) and mobile phase (e.g., methanol/water, 55:45 v/v).[3]
-
Biosynthesis of this compound
This compound belongs to the pseurotin family of fungal metabolites, which are biosynthesized via a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[1] The core structure is assembled by the hybrid enzyme PsoA. A series of tailoring enzymes, including oxidases and methyltransferases from the pso gene cluster, then modify this core to generate the diverse array of pseurotin derivatives.[1]
The biosynthesis of pseurotin A is the most extensively studied in this family. The formation of this compound is proposed to be a late-stage modification of pseurotin A. This involves the enzymatic O-methylation of the hydroxyl group at the C-11 position, a reaction catalyzed by a specific O-methyltransferase that utilizes S-adenosyl methionine (SAM) as the methyl group donor.[1] While the specific enzyme for this final step has not been definitively characterized, it represents a common terminal modification in natural product biosynthesis.[1]
The expression of the pseurotin A biosynthetic gene cluster in Aspergillus fumigatus is known to be influenced by environmental factors. For instance, hypoxic (low oxygen) conditions have been shown to induce the biosynthesis of pseurotin A.[4][5] Additionally, the regulation of pseurotin A biosynthesis is interconnected with the production of other secondary metabolites, such as gliotoxin, and is influenced by the availability of zinc.[6][7]
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Proposed biosynthetic pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Dual Induction of New Microbial Secondary Metabolites by Fungal Bacterial Co-cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JPH07227294A - Production of pseurotin a - Google Patents [patents.google.com]
- 4. Analysis of the Aspergillus fumigatus Proteome Reveals Metabolic Changes and the Activation of the Pseurotin A Biosynthesis Gene Cluster in Response to Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of pseurotin A biosynthesis by GliZ and zinc in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activities of Pseurotin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pseurotins are a class of fungal secondary metabolites characterized by a unique 1-oxa-7-azaspiro[4.4]nonene core structure. First isolated from Pseudeurotium ovalis, these compounds, particularly Pseurotin (B1257602) A and its derivatives, have garnered significant scientific interest due to their diverse and potent biological activities. This document provides an in-depth technical overview of the primary biological effects of pseurotin derivatives, including their antifungal, anticancer, anti-inflammatory, and cholesterol-lowering properties. It details the underlying mechanisms of action, summarizes key quantitative data, provides established experimental protocols for activity assessment, and visualizes the critical signaling pathways involved.
Key Biological Activities and Mechanisms of Action
Pseurotin derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for therapeutic development. The following sections explore the most well-documented of these activities.
Antifungal Activity via Chitin (B13524) Synthase Inhibition
A primary and well-established activity of pseurotins is the inhibition of chitin synthase, an enzyme crucial for the integrity of fungal cell walls but absent in mammals, making it an ideal antifungal target.[1][2]
Pseurotin A and its naturally occurring derivative, 8-O-demethylpseurotin A, have been identified as competitive inhibitors of chitin synthase.[3][4][5][6] They inhibit both the solubilized and membrane-bound forms of the enzyme.[3][4] This inhibition disrupts the synthesis of chitin, a key structural polysaccharide in the fungal cell wall, leading to compromised cell integrity.
Diagram 1: Mechanism of Chitin Synthase Inhibition
Anti-inflammatory and Bone-Protective Effects
Pseurotin A has demonstrated significant anti-inflammatory properties and the ability to prevent bone loss by modulating key signaling pathways involved in osteoclastogenesis (the formation of bone-resorbing cells).[7] The mechanism is rooted in the suppression of reactive oxygen species (ROS).
In response to Receptor Activator of Nuclear Factor κB Ligand (RANKL), a key cytokine in osteoclast formation, Pseurotin A suppresses intracellular ROS levels. This reduction in oxidative stress subsequently inhibits the downstream activation of both the Mitogen-Activated Protein Kinase (MAPK) and the canonical NF-κB signaling pathways.[7] The dampening of these pathways prevents the nuclear translocation of critical transcription factors like NF-κB and inhibits the expression of NFATc1 (Nuclear Factor of Activated T-cells 1), the master regulator of osteoclast differentiation.[7]
Diagram 2: Pseurotin A Inhibition of RANKL-Induced Signaling
Anticancer and Anti-Metastatic Activity
Pseurotin derivatives exhibit cytotoxic and anti-proliferative effects against various cancer cell lines, including prostate, breast, and liver cancers.[8][9][10] One of the key mechanisms underlying its anticancer potential, particularly in suppressing cancer recurrence and metastasis, is the modulation of the PCSK9-LDLR axis.[8][11]
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that binds to the low-density lipoprotein receptor (LDLR) on the cell surface, targeting it for lysosomal degradation.[12] This reduces the cell's ability to clear LDL cholesterol from circulation. In some cancers, this pathway is exploited to support tumor growth. Pseurotin A acts as a dual inhibitor: it suppresses the expression and secretion of PCSK9 and also inhibits the protein-protein interaction between PCSK9 and the LDLR.[8][9][12] This action preserves LDLR levels on the cell surface, representing a novel mechanism for cancer intervention.
Diagram 3: Pseurotin A Modulation of the PCSK9-LDLR Axis
Quantitative Biological Data Summary
The biological activities of pseurotin derivatives have been quantified in numerous studies. The tables below summarize key inhibitory concentration data.
Table 1: Enzyme Inhibition and Regulatory Activity
| Compound | Target/Activity | Assay System | IC₅₀ Value | Reference(s) |
|---|---|---|---|---|
| Pseurotin A | Chitin Synthase | Solubilized enzyme (Coprinus cinereus) | 81 µM | [3][4][5] |
| 8-O-demethylpseurotin A | Chitin Synthase | Solubilized enzyme (Coprinus cinereus) | 192 µM | [3][4][5] |
| Pseurotin A | PCSK9 Secretion | HepG2 cells | 1.20 µM | [9] |
| Pseurotin A | IgE Production | B-cells | 3.6 µM |[6] |
Table 2: Cytotoxicity and Antimicrobial Activity
| Compound | Target Organism/Cell Line | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|
| Pseurotin A | PC-3 (Prostate Cancer) | IC₅₀ | 121.4 µM | [8] |
| Pseurotin A | 22Rv1 (Prostate Cancer) | IC₅₀ | 138.2 µM | [8] |
| Pseurotin A | HepG2 (Hepatocellular Carcinoma) | IC₅₀ | 22.2 µg/mL | [10] |
| Pseurotin A | Bacillus cereus | MIC | 64 µg/mL | [13] |
| Pseurotin A | Shigella shiga | MIC | 64 µg/mL |[13] |
Key Experimental Protocols
Reproducible and standardized methodologies are essential for evaluating the biological activity of pseurotin derivatives. The following sections detail common protocols.
Protocol: Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[15][16]
Diagram 4: General Workflow for an MTT Cytotoxicity Assay
Methodology:
-
Cell Plating: Seed cells (e.g., HepG2, PC-3) in a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[15]
-
Compound Treatment: Prepare serial dilutions of the pseurotin derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[15]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[15]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the insoluble purple formazan crystals.[17]
-
Absorbance Reading: Allow the plate to stand overnight in the incubator to ensure complete solubilization. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[15]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol: Chitin Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of chitin synthase by quantifying the incorporation of a radiolabeled substrate into chitin. A non-radioactive method using wheat germ agglutinin (WGA) to capture the synthesized chitin is also common.[1][18]
Methodology:
-
Enzyme Preparation: Prepare fungal cell extracts containing chitin synthase. This typically involves growing a fungal strain (e.g., S. sclerotiorum), harvesting the mycelia, disrupting the cells, and partially purifying the membrane fraction.[1][18] The enzyme may be activated with trypsin.[1]
-
Reaction Mixture: In a 96-well microtiter plate (pre-coated with WGA for the colorimetric method), prepare the reaction mixture. A typical mixture includes:
-
Incubation: Incubate the plate on a shaker at 30°C for 3 hours to allow for the enzymatic reaction.[1]
-
Quantification:
-
Radiolabeled Method: Stop the reaction and filter the mixture to capture the insoluble chitin product. Measure the radioactivity of the filter using a scintillation counter.
-
WGA Method: Wash the plate multiple times to remove unbound substrate and reagents. The amount of chitin bound to the WGA-coated plate is then quantified, often using a secondary detection method.[18]
-
-
Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and determine the IC₅₀ value.
Protocol: NF-κB Activation Reporter Assay
This assay quantifies the activity of the NF-κB signaling pathway, typically by using a cell line engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[19] Inhibition of the pathway results in a decreased reporter signal.
Methodology:
-
Cell Culture: Use a suitable cell line (e.g., HEK293, RAW 264.7) stably transfected with an NF-κB-luciferase reporter construct. Seed the cells in a 96-well plate.[19]
-
Compound Pre-incubation: Treat the cells with various concentrations of the pseurotin derivative for a pre-determined time (e.g., 1 hour).[19]
-
Pathway Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α, final concentration 10 ng/mL) or Lipopolysaccharide (LPS).[19][20] Include unstimulated and vehicle-stimulated controls.
-
Incubation: Incubate the plate for a period sufficient for reporter gene expression (e.g., 6 hours).[19]
-
Cell Lysis: Wash the cells with PBS and then add a lysis buffer to release the cellular contents, including the expressed luciferase enzyme.[19][21]
-
Luminescence Measurement: Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate. Immediately measure the resulting luminescence using a plate-reading luminometer.[19]
-
Data Analysis: Normalize the luminescence readings to the stimulated control (100% activation). Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.[19]
Conclusion
Pseurotin A and its derivatives represent a versatile class of natural products with significant therapeutic potential across multiple domains, including infectious disease, oncology, and inflammatory disorders. Their well-defined mechanisms of action—targeting distinct and critical pathways such as fungal chitin synthesis, RANKL-induced inflammation, and the PCSK9-LDLR axis—provide a solid foundation for further drug development. The quantitative data and standardized protocols presented in this guide offer a comprehensive resource for researchers aiming to explore, validate, and expand upon the promising biological activities of the pseurotin family of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pseurotin A, chitin synthase inhibitor (CAS 58523-30-1) | Abcam [abcam.com]
- 7. Pseurotin A Inhibits Osteoclastogenesis and Prevents Ovariectomized-Induced Bone Loss by Suppressing Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pseurotin A as a Novel Suppressor of Hormone Dependent Breast Cancer Progression and Recurrence by Inhibiting PCSK9 Secretion and Interaction with LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. psecommunity.org [psecommunity.org]
- 19. benchchem.com [benchchem.com]
- 20. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
11-O-Methylpseurotin A: A Technical Guide to a Hypothesized Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products, which are characterized by a unique spirocyclic γ-lactam core structure.[1][2] While its parent compound, Pseurotin A, has been the subject of numerous studies elucidating its anti-inflammatory, anti-cancer, and cholesterol-lowering properties, the precise mechanism of action for this compound remains an active area of investigation.[3][4][5][6] This technical guide synthesizes the available data for this compound and its close structural analogs to propose a multi-faceted mechanism of action hypothesis. We provide a framework of experimental protocols to facilitate further research and validation of these hypotheses.
The most direct evidence for the biological activity of this compound is its selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae, suggesting a potential role in the regulation of cytokinesis.[1][7][8][9] Furthermore, based on the well-documented activities of Pseurotin A and D, it is hypothesized that this compound may also modulate key inflammatory and metabolic signaling pathways, including JAK/STAT, NF-κB, and PCSK9.[2][4][5][6][10]
Hypothesized Mechanisms of Action
Based on current evidence, the mechanism of action for this compound is likely multifaceted, involving the modulation of several key cellular signaling pathways.
Inhibition of the JAK/STAT Signaling Pathway
Pseurotins A and D have been demonstrated to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a critical signaling cascade in cytokine-mediated immune responses.[2][10] Specifically, these compounds have been shown to inhibit the phosphorylation of STAT3.[10] It is therefore hypothesized that this compound shares this activity, leading to a downstream reduction in the expression of pro-inflammatory genes.
Caption: Hypothesized Inhibition of the JAK/STAT Pathway.
Suppression of the NF-κB Signaling Pathway
The NF-κB pathway is another central regulator of inflammation. Pseurotin A has been shown to suppress this pathway, potentially through the inhibition of reactive oxygen species (ROS) that can act as upstream activators.[3] By analogy, this compound is hypothesized to exert anti-inflammatory effects by preventing the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of inflammatory target genes.
Caption: Hypothesized Suppression of the NF-κB Pathway.
Dual Inhibition of PCSK9
Pseurotin A has been identified as a dual inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). It both suppresses the expression of PCSK9 and inhibits the protein-protein interaction between PCSK9 and the low-density lipoprotein receptor (LDLR).[4][5][6] This action increases the recycling of LDLR to the cell surface, leading to enhanced clearance of LDL cholesterol. It is plausible that this compound retains this dual inhibitory activity.
Quantitative Data
Currently, there is a lack of specific quantitative data for this compound. The following tables summarize the available data for the closely related Pseurotin A to provide a basis for estimating potential efficacy.
Table 1: In Vitro Inhibitory Concentrations (IC50) of Pseurotin A
| Assay | Cell Line / System | IC50 | Reference |
| PCSK9 Secretion Inhibition | HepG2 | 1.20 µM | [5] |
| Colony Formation Inhibition | PC-3 | 3.9 µM | [1] |
| Colony Formation Inhibition | 22Rv1 | 1.0 µM | [1] |
| Antiproliferative Activity | PC-3 | 121.4 µM | [6] |
| Antiproliferative Activity | 22Rv1 | 138.2 µM | [6] |
Table 2: Dose-Dependent Effects of Pseurotin A
| Assay | Cell Line | Concentration Range | Effect | Reference |
| PCSK9-LDLR Interaction (SPR) | Purified Proteins | 10 - 150 µM | Inhibition of Binding | [10] |
| PCSK9 Expression | BT-474 & T47D | 25 - 100 µM | Dose-dependent reduction | [10] |
Experimental Protocols
The following are detailed protocols designed to test the hypothesized mechanisms of action for this compound.
Protocol 1: Saccharomyces cerevisiae hof1Δ Strain Inhibition Assay
This assay will validate and quantify the inhibitory effect of this compound on the growth of the hof1Δ yeast strain.
Caption: Workflow for Yeast Inhibition Assay.
-
Strains and Media:
-
Saccharomyces cerevisiae wild-type strain (e.g., BY4741).
-
Saccharomyces cerevisiae hof1Δ deletion mutant strain.
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose).
-
-
Procedure:
-
Inoculate starter cultures of both yeast strains in YPD and grow overnight at 30°C with shaking.
-
Prepare a 2-fold serial dilution of this compound in DMSO, followed by a further dilution in YPD to achieve final assay concentrations (e.g., ranging from 0.1 µM to 100 µM) with a final DMSO concentration of ≤1%.
-
In a 96-well microplate, add 100 µL of the appropriate yeast culture (diluted to an OD600 of ~0.05) to wells containing 100 µL of the compound dilutions. Include vehicle (DMSO) and no-treatment controls.
-
Incubate the plate at 30°C with continuous shaking in a microplate reader.
-
Measure the OD600 every 30 minutes for 24-48 hours.
-
-
Data Analysis:
-
Plot OD600 versus time to generate growth curves.
-
Calculate the area under the curve (AUC) or the doubling time for each concentration.
-
Determine the IC50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting to a dose-response curve.
-
Protocol 2: Western Blot for Phospho-STAT3 Inhibition
This protocol will determine if this compound inhibits the JAK/STAT pathway by measuring the phosphorylation of STAT3.
-
Cell Culture and Treatment:
-
Use a relevant cell line that shows a robust JAK/STAT signaling response, such as RAW 264.7 macrophages or A549 cells.
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.
-
Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6) or Lipopolysaccharide (LPS), for 15-30 minutes.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-STAT3 signal to the total STAT3 signal to determine the relative level of phosphorylation.
-
Protocol 3: NF-κB Luciferase Reporter Assay
This assay will quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
-
Cell Culture and Transfection:
-
Use a cell line suitable for transfection, such as HEK293T cells.
-
Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
-
Treatment and Stimulation:
-
After 24 hours of transfection, re-plate the cells into a 96-well white, clear-bottom plate.
-
Pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulate NF-κB activation with an appropriate agent, such as TNF-α or LPS, for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the fire-fly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the stimulated vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
The available evidence strongly suggests that this compound is a bioactive molecule with the potential to modulate multiple key signaling pathways involved in inflammation, cell cycle regulation, and metabolism. The primary hypothesis, built upon the activities of its parent compounds, points towards the inhibition of the JAK/STAT and NF-κB pathways, as well as the dual inhibition of PCSK9. The unique inhibitory activity against the hof1Δ yeast strain provides a distinct avenue for investigation into its effects on cytokinesis. The experimental protocols detailed in this guide provide a clear roadmap for researchers to rigorously test these hypotheses, quantify the bioactivity of this compound, and further elucidate its precise molecular targets and therapeutic potential.
References
- 1. PCSK9 Axis-Targeting Pseurotin A as a Novel Prostate Cancer Recurrence Suppressor Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. oncology.wisc.edu [oncology.wisc.edu]
- 4. Pseurotin A as a novel suppressor of hormone dependent breast cancer progression and recurrence by inhibiting PCSK9 secretion and interaction with LDL receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Towards Developing Novel Prostate Cancer Recurrence Suppressors: Acute Toxicity of Pseurotin A, an Orally Active PCSK9 Axis-Targeting Small-Molecule in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bowdish.ca [bowdish.ca]
- 10. Pseurotin A as a Novel Suppressor of Hormone Dependent Breast Cancer Progression and Recurrence by Inhibiting PCSK9 Secretion and Interaction with LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 11-O-Methylpseurotin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 11-O-Methylpseurotin A, a bioactive fungal metabolite. This document details the isolation and purification of the compound from its natural source, the spectroscopic data acquisition, and the logical workflow for determining its chemical structure. All quantitative data is presented in standardized tables, and key experimental protocols are described in detail.
Introduction
This compound is a member of the pseurotin (B1257602) family of natural products, which are known for their diverse biological activities. These compounds are produced by various fungi, including species of Aspergillus and Beauveria. The structural characterization of these complex molecules is crucial for understanding their mechanism of action and for guiding further drug development efforts. This guide outlines the key steps and data involved in the structural elucidation of this compound.
Isolation and Purification
The isolation of this compound from fungal cultures is a multi-step process involving fermentation, extraction, and chromatographic purification.
Fermentation and Extraction Protocol
Fungal Strain: Aspergillus fumigatus or a comparable pseurotin-producing strain.
Fermentation:
-
Aseptically inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast Extract Sucrose Broth) with a pure culture of the fungal strain.
-
Incubate the culture at 25-28°C for 14-21 days with shaking (150 rpm) to ensure adequate aeration and mycelial growth.
-
After the incubation period, separate the mycelium from the culture broth by filtration.
Extraction:
-
Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297).
-
Dry the mycelial biomass, grind it to a fine powder, and extract it with methanol (B129727) at room temperature for 24 hours.
-
Combine the ethyl acetate and methanol extracts and evaporate the solvent under reduced pressure to yield a crude extract.
Chromatographic Purification Protocol
Column Chromatography:
-
Subject the crude extract to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing compounds with similar profiles to known pseurotins.
High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions of interest and subject them to further purification by reversed-phase HPLC.
-
Column: C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both with 0.1% formic acid).
-
Gradient: Start with 30% acetonitrile and increase to 80% acetonitrile over 40 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV detection at 254 nm and 280 nm.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC-MS.
Spectroscopic Data Acquisition and Analysis
The structural elucidation of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), and transfer to a 5 mm NMR tube.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
Experiments to be Performed:
-
¹H NMR (Proton NMR)
-
¹³C NMR (Carbon-13 NMR)
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
NOESY (Nuclear Overhauser Effect Spectroscopy)
Mass Spectrometry Protocol
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source is ideal for accurate mass determination.
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-50 µg/mL.
Data Acquisition:
-
Infuse the sample into the ESI source.
-
Acquire data in both positive and negative ion modes.
-
Perform tandem MS (MS/MS) experiments on the parent ion to obtain fragmentation data, which aids in substantiating the proposed structure.
Quantitative Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| 2 | 170.1 | |
| 3 | 110.2 | |
| 4 | 193.5 | |
| 5 | 88.9 | |
| 6 | 170.8 | |
| 8 | 100.1 | |
| 9 | 76.9 | 4.95 (d, 5.5) |
| 10' | 74.2 | 4.40 (dd, 8.5, 5.5) |
| 11' | 82.1 | 3.55 (dq, 8.5, 6.5) |
| 12' | 126.1 | 5.60 (dd, 15.5, 6.5) |
| 13' | 134.2 | 5.85 (dq, 15.5, 6.5) |
| 14' | 20.8 | 2.10 (m) |
| 15' | 14.1 | 0.95 (t, 7.5) |
| 3-CH₃ | 9.8 | 2.05 (s) |
| 11'-OCH₃ | 57.9 | 3.30 (s) |
| Benzoyl-C=O | 195.2 | |
| Benzoyl-C1'' | 135.9 | |
| Benzoyl-C2'',6'' | 129.2 | 7.95 (d, 7.5) |
| Benzoyl-C3'',5'' | 128.8 | 7.50 (t, 7.5) |
| Benzoyl-C4'' | 133.5 | 7.65 (t, 7.5) |
Table 2: High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₂₃H₂₇NO₈ |
| Calculated Mass | 445.1737 |
| Observed Mass [M+H]⁺ | 446.1810 |
| Observed Mass [M+Na]⁺ | 468.1629 |
Visualizations
The following diagrams illustrate the experimental workflow for the structural elucidation of this compound and the signaling pathway context of pseurotins.
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Caption: Simplified biosynthetic pathway leading to this compound.
Conclusion
The structural elucidation of this compound is a systematic process that combines classical natural product isolation techniques with modern spectroscopic methods. The detailed protocols and data presented in this guide provide a framework for researchers working on the characterization of this and related fungal metabolites. The comprehensive spectroscopic analysis, including 1D and 2D NMR and high-resolution mass spectrometry, is essential for the unambiguous determination of its complex chemical structure. This foundational knowledge is critical for the continued exploration of the therapeutic potential of the pseurotin class of compounds.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of 11-O-Methylpseurotin A
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a fungal metabolite of interest for its biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this compound.
Core Physicochemical Properties
This compound is a fungal metabolite originally isolated from Sporothrix sp. and Aspergillus fumigatus.[1][][3] It is classified as a polyketide synthase-nonribosomal peptide synthetase (PKS/NRPS) hybrid molecule.[4][5] The following table summarizes its key physicochemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₇NO₈ | [1][][6] |
| Molecular Weight | 445.46 g/mol | [][4][6] |
| CAS Number | 956904-34-0 | [1][][6] |
| Appearance | White to off-white solid | [1][5] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.[1][][5] Limited solubility in water.[7] | [1][][5][7] |
| Boiling Point | 720.4 ± 60.0 °C at 760 mmHg | [] |
| Density | 1.34 ± 0.1 g/cm³ at 20°C | [] |
| Melting Point | No data available | [8] |
| pKa | No data available | |
| Storage | Solid: -20°C in a desiccated, dark environment.[7] Stock solutions in DMSO: -80°C.[7] | [7] |
Experimental Protocols
Detailed experimental protocols for the initial determination of the physicochemical properties of this compound are not extensively available in the public domain. However, established methodologies for determining properties such as melting point, boiling point, and solubility are standard in organic chemistry. Below are general protocols for the preparation of stock solutions and the assessment of compound stability, which are critical for experimental reproducibility.
2.1. Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the preparation of a concentrated stock solution, which is a common starting point for creating working solutions for various assays.[5]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Personal Protective Equipment (PPE)
Procedure:
-
Calculation of Mass: The mass of this compound required to prepare a 10 mM stock solution is calculated using the following formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000 For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 445.46 g/mol / 1000 = 4.45 mg[5]
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated mass of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.[5]
-
Solvent Addition: Add the desired volume of anhydrous DMSO to the microcentrifuge tube.[5]
-
Dissolution: Vortex the tube for 1-2 minutes until the solid is completely dissolved. A brief sonication may aid in dissolution, but care should be taken to avoid heating the sample.[5][7]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[7]
2.2. General Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol provides a framework for assessing the stability of this compound under specific experimental conditions, which is crucial due to its susceptibility to hydrolysis and oxidation.[7]
Materials:
-
This compound solution at a known concentration
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., acetonitrile (B52724) and water gradient)
-
Incubator, water bath, or light chamber for stress conditions
Procedure:
-
Initial Analysis (Time Zero): Analyze the freshly prepared solution of this compound by HPLC to determine the initial peak area or height corresponding to the intact compound.[7]
-
Incubation under Stress Conditions: Subject the solution to the desired experimental conditions (e.g., specific pH, temperature, or light exposure) for a defined period.[7]
-
Time-Point Analysis: At various time points, withdraw aliquots of the solution and analyze them by HPLC under the same conditions as the initial analysis.[7]
-
Data Analysis: Compare the peak area or height of this compound at each time point to the initial value to determine the percentage of the compound remaining. Plot the percentage of the remaining compound versus time to determine the degradation kinetics.[7]
Signaling Pathways and Experimental Workflows
3.1. Biological Activity and Signaling Pathways
The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae.[4][9] The Hof1 protein is involved in the regulation of mitosis and cytokinesis, suggesting a potential mechanism of action related to cell cycle control.[7][9] While the direct signaling pathway of this compound is not fully elucidated, its effect on the Hof1 deletion strain points towards an interaction with the cytokinesis pathway.
Closely related compounds, Pseurotin (B1257602) A and Pseurotin D, have been shown to exert anti-inflammatory effects by inhibiting the JAK/STAT and NF-κB signaling pathways, specifically by inhibiting the phosphorylation of STAT3.[10] This suggests that this compound may also modulate these pathways, which represents a logical area for further investigation.
Caption: Proposed involvement of Hof1 in the cytokinesis pathway of S. cerevisiae and the potential inhibitory role of this compound.
3.2. General Experimental Workflow for In Vivo Studies
While in vivo efficacy studies on this compound are not extensively documented, a general workflow for evaluating pseurotin compounds in animal models can be outlined. This typically involves inducing a disease state, followed by treatment and analysis of relevant biomarkers.[9]
Caption: General experimental workflow for in vivo studies of pseurotin compounds.
Conclusion
This technical guide provides a summary of the currently available physicochemical data for this compound. While key properties such as molecular formula, weight, and solubility are known, further experimental determination of properties like the melting point and pKa would be beneficial for a more complete profile. The provided protocols for solution preparation and stability assessment are essential for ensuring the reliability of future research. The known biological activity related to the Hof1 protein in yeast and the potential for interaction with inflammatory signaling pathways highlight promising avenues for further investigation into the therapeutic potential of this compound.
References
- 1. biolinks.co.jp [biolinks.co.jp]
- 3. m.elisa-research.com [m.elisa-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound|956904-34-0|MSDS [dcchemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
11-O-Methylpseurotin A: A Technical Guide for Marine Natural Products Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-O-Methylpseurotin A is a fungal secondary metabolite that belongs to the pseurotin (B1257602) family of natural products, a class of compounds characterized by a unique spirocyclic γ-lactam core. First identified from a marine-derived strain of Aspergillus fumigatus, this compound has garnered interest due to its selective bioactivity. Its discovery was the result of a bioassay-guided fractionation effort aimed at identifying compounds that selectively inhibit a Saccharomyces cerevisiae strain with a deletion in the HOF1 gene. This technical guide provides a comprehensive overview of this compound, including its discovery, biological activities, biosynthetic pathways, and detailed experimental protocols relevant to its study.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₃H₂₇NO₈ |
| Molecular Weight | 445.46 g/mol |
| Appearance | White solid |
| Solubility | Soluble in DMSO, ethanol, and methanol.[] |
| CAS Number | 956904-34-0 |
Quantitative Biological Activity
Direct quantitative bioactivity data, such as IC₅₀ or Minimum Inhibitory Concentration (MIC) values, for this compound are not extensively reported in peer-reviewed literature.[2][3] Its primary reported activity is the selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene, identified through a yeast halo assay.[4] In a larval zebrafish model for antiseizure activity, this compound was found to be inactive.[2]
For comparative purposes, the following tables summarize the reported quantitative data for its parent compound, Pseurotin A, and other analogs.
Table 1: Cytotoxicity of Pseurotin Analogs
| Compound | Cell Line | Assay | IC₅₀ |
| n-Butanol extract of A. fumigatus (containing Pseurotin A) | HepG2 (Human Hepatocellular Carcinoma) | SRB | 22.2 µg/mL |
| Pseurotin A | HepG2 (Human Hepatocellular Carcinoma) | PCSK9 secretion inhibition | 1.2 µM |
| Pseurotin D | MCF-7 (Human Breast Cancer) | Not Specified | 15.6 µM |
Table 2: Antimicrobial Activity of Pseurotin A
| Compound | Target Organism | Assay Type | Result (MIC) |
| Pseurotin A | Bacillus cereus | Minimum Inhibitory Concentration (MIC) | 64 µg/mL |
| Pseurotin A | Shigella shiga | Minimum Inhibitory Concentration (MIC) | 64 µg/mL |
Signaling Pathways and Mechanisms of Action
Inhibition of Hof1-Mediated Cytokinesis in S. cerevisiae
The most well-documented biological effect of this compound is its selective inhibition of a Saccharomyces cerevisiae strain lacking the HOF1 gene.[4] Hof1 is a key regulatory protein in cytokinesis, the final stage of cell division. It plays a crucial role in coordinating the constriction of the actomyosin (B1167339) ring with the formation of the primary septum, ensuring proper cell separation. The selective inhibition by this compound suggests that it may target a pathway that becomes essential in the absence of Hof1, or that it may directly or indirectly interfere with the cytokinesis process.
Figure 1: Proposed involvement of Hof1 in yeast cytokinesis and the inhibitory role of this compound.
Inferred Signaling Pathways from Pseurotin A
While direct studies on this compound are limited, research on its parent compound, Pseurotin A, has revealed interactions with several key signaling pathways involved in inflammation and cell proliferation. These findings suggest potential, yet unconfirmed, mechanisms of action for this compound.
-
STAT Pathway: Pseurotins A and D have been shown to inhibit the proliferation of macrophages by downregulating the phosphorylation of STAT3.
-
MAPK Pathway: Pseurotin A can suppress the MAPK pathway (ERK, p38, and JNK) in bone marrow macrophages.
-
NF-κB Pathway: Pseurotin A has been observed to inhibit the activation of the NF-κB pathway.
Figure 2: Inferred inhibitory effects of Pseurotin A on key signaling pathways.
Biosynthesis
This compound is a derivative of Pseurotin A, and its formation is proposed to be a late-stage O-methylation of the hydroxyl group at the C-11 position of Pseurotin A.[5] This reaction is likely catalyzed by an S-adenosyl methionine (SAM)-dependent O-methyltransferase, although the specific enzyme has not yet been identified.[5] The biosynthesis of the core pseurotin structure originates from a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway encoded by the pso gene cluster.[5]
Figure 3: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Aspergillus fumigatus
This protocol is adapted from the methodology described for the initial discovery of this compound.
Figure 4: General workflow for the isolation of this compound.
1. Fungal Culture:
-
Inoculate a suitable liquid fermentation medium (e.g., Czapek-Dox broth prepared with seawater) with a pure culture of the producing Aspergillus fumigatus strain.
-
Incubate the culture at room temperature with shaking for an extended period (e.g., 21 days) to allow for the production of secondary metabolites.
2. Extraction:
-
Separate the mycelium and culture broth.
-
Extract both the mycelium and the broth exhaustively with an organic solvent such as ethyl acetate (B1210297) (EtOAc).
-
Combine the organic extracts.
3. Concentration and Fractionation:
-
Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to yield a crude extract.
-
Subject the crude extract to silica gel flash chromatography using a step gradient of solvents with increasing polarity (e.g., hexanes, ethyl acetate, methanol) to separate the components into fractions.
4. Bioassay-Guided Isolation:
-
Test the resulting fractions for selective inhibitory activity against the Saccharomyces cerevisiae hof1Δ strain versus the wild-type strain using a yeast halo assay (see Protocol 2).
-
Pool the active fractions and concentrate them.
5. Final Purification:
-
Purify the active fractions further using reversed-phase high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a gradient of solvents (e.g., water and acetonitrile) to yield pure this compound.
6. Structure Elucidation:
-
Confirm the identity and structure of the purified compound using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Yeast Halo Assay for Selective Inhibition
This assay is used to identify compounds that selectively inhibit the growth of a mutant yeast strain compared to its wild-type counterpart.
1. Yeast Culture Preparation:
-
Grow overnight liquid cultures of the Saccharomyces cerevisiae wild-type and hof1Δ mutant strains in a suitable medium (e.g., YPD broth) at 30°C with shaking.
2. Agar (B569324) Plate Preparation:
-
Prepare solid growth medium (e.g., YPD agar) and cool it to a temperature that is warm enough to remain liquid but not hot enough to kill the yeast cells (approximately 50-55°C).
-
Inoculate the molten agar with the overnight yeast culture (either wild-type or hof1Δ) to create a uniform suspension.
-
Pour the inoculated agar into petri dishes or omnitrays and allow it to solidify.
3. Compound Application:
-
Dissolve the test compounds or fractions in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Spot a small volume (e.g., 1-5 µL) of each compound solution onto the surface of the solidified yeast-seeded agar. This can be done using a multichannel pipette or a pin tool for high-throughput screening.
4. Incubation:
-
Incubate the plates at 30°C for 24-48 hours, or until a uniform lawn of yeast growth is visible.
5. Data Analysis:
-
Examine the plates for the formation of a "halo," which is a clear zone of growth inhibition around the spot where the compound was applied.
-
Measure the diameter of the halos for both the wild-type and the hof1Δ strains.
-
A compound is considered selectively inhibitory if it produces a significantly larger halo on the hof1Δ plate compared to the wild-type plate.
Protocol 3: MTT Cytotoxicity Assay
This protocol provides a general method for assessing the cytotoxic effects of this compound on a chosen cell line.
1. Cell Seeding:
-
Culture a mammalian cell line of interest (e.g., a cancer cell line like HepG2 or a non-cancerous cell line) under standard conditions.
-
Trypsinize and count the cells, then seed them into a 96-well plate at a pre-determined optimal density.
-
Incubate the plate overnight to allow the cells to adhere.
2. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to obtain a range of desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
3. Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
4. MTT Addition and Formazan (B1609692) Solubilization:
-
Prepare a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in a sterile buffer (e.g., PBS) at a concentration of 5 mg/mL.
-
Add a small volume (e.g., 10-20 µL) of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and use a suitable software to calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.
Conclusion
This compound represents an intriguing marine-derived natural product with a specific and selective biological activity related to cell division in yeast. While its full therapeutic potential remains to be elucidated due to the limited availability of quantitative bioactivity data, its unique mode of action warrants further investigation. The study of its parent compound, Pseurotin A, provides valuable insights into potential signaling pathways that may be modulated by this class of molecules, including those central to inflammation and cancer. The protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the chemical biology and therapeutic applications of this compound and related pseurotins. Further research is needed to determine its direct molecular targets and to explore its efficacy in a broader range of biological assays and in vivo models.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of 11-O-Methylpseurotin A
Audience: Researchers, scientists, and drug development professionals.
Introduction: 11-O-Methylpseurotin A is a fungal secondary metabolite isolated from organisms such as Aspergillus fumigatus.[1] It belongs to the pseurotin (B1257602) family of natural products, which are known for their unique spirocyclic γ-lactam core structure.[1] While extensive in vitro data for this compound is limited, its structural similarity to the well-studied Pseurotin A suggests a range of potential biological activities, including anticancer, anti-inflammatory, and cell cycle-modulating effects.[2] Pseurotin A has been shown to induce apoptosis in cancer cells and modulate key signaling pathways.[2][3] Furthermore, this compound has been reported to selectively inhibit a Saccharomyces cerevisiae strain with a deletion of the Hof1 gene, which is involved in mitosis and cytokinesis, suggesting a potential role in cell cycle regulation.[4]
These application notes provide a framework of in vitro assays to investigate the biological activities of this compound, with protocols based on the known effects of its analogs and common methodologies for assessing these activities.
Section 1: Anticancer Activity and Cytotoxicity Assessment
Application Note
The pseurotin family of compounds has demonstrated notable antitumor effects.[5] Pseurotin A, the parent compound of this compound, has been shown to suppress the proliferation of various cancer cell lines, including hepatocellular carcinoma and breast cancer.[2][6] Therefore, a primary step in characterizing this compound is to evaluate its cytotoxic and antiproliferative effects on relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3] This assay can be used to determine the IC50 (half-maximal inhibitory concentration) of the compound.
Data Presentation: Cytotoxicity of Pseurotin Analogs
The following table summarizes reported IC50 values for Pseurotin A and related compounds. This data can serve as a reference for designing dose-response experiments for this compound.
| Compound | Cell Line | Assay | IC50 | Reference |
| Pseurotin A | HepG2 (Human Hepatocellular Carcinoma) | PCSK9 Secretion Inhibition | 1.2 µM | [6] |
| Pseurotin D | MCF-7 (Human Breast Cancer) | Not Specified | 15.6 µM | [2] |
| Pseurotin A | PC-3 (Human Prostate Cancer) | MTT | 121.4 µM (72h) | [7] |
| Pseurotin A | 22Rv1 (Human Prostate Cancer) | MTT | 138.2 µM (72h) | [7] |
| Pseurotin D | MEC-1 (Human Lymphoid Leukemia) | Cell Count | 23 µM | [3] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed to determine the effect of this compound on the viability of cancer cell lines.[3][8]
Materials:
-
Cancer cell line of choice (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to create a high-concentration stock, e.g., 10 mM)[9]
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan (B1609692) crystals)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration in the wells should be kept constant and typically below 0.5%.[8] Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[8]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[8]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC50 value.
Visualization: MTT Assay Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Section 2: Microtubule Dynamics Analysis
Application Note
Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division.[10] Disruption of microtubule dynamics is a clinically validated anticancer strategy.[11] Agents can be classified as microtubule-stabilizers (e.g., taxanes) or -destabilizers (e.g., vinca (B1221190) alkaloids).[10] Given that this compound shows activity against a yeast mutant involved in mitosis, investigating its effect on microtubule dynamics is a logical step.[4] This can be assessed by quantifying the cellular pools of soluble (unpolymerized) versus polymerized tubulin via Western blotting or by visualizing the microtubule network architecture using immunofluorescence microscopy.[12][13]
Data Presentation: Tubulin Polymerization Status
This template table can be used to record quantitative data from the Western blot analysis of tubulin polymerization.
| Treatment Group | Concentration | Soluble α-Tubulin (Band Intensity) | Polymerized α-Tubulin (Band Intensity) | % Polymerized Tubulin |
| Vehicle Control (DMSO) | - | User-defined | User-defined | User-defined |
| This compound | Conc. 1 | |||
| This compound | Conc. 2 | |||
| This compound | Conc. 3 | |||
| Positive Control (e.g., Nocodazole) | Known effective conc. | |||
| Positive Control (e.g., Paclitaxel) | Known effective conc. | |||
| Calculated as: [Polymerized / (Soluble + Polymerized)] x 100[10] |
Experimental Protocol 1: Western Blot for Tubulin Polymerization
This protocol separates soluble (monomeric) and polymerized (microtubule) tubulin fractions to assess the effect of a compound.[10][12][14]
Materials:
-
Hypotonic Lysis Buffer (e.g., 20 mM Tris-HCl pH 6.8, 1 mM MgCl₂, 2 mM EGTA, 0.5% NP-40, with protease inhibitors added fresh).[10]
-
RIPA Buffer with DNase
-
BCA Protein Assay Kit
-
SDS-PAGE equipment, PVDF membrane
-
Primary antibody: anti-α-tubulin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound, a vehicle control, a destabilizing control (e.g., nocodazole), and a stabilizing control (e.g., paclitaxel) for the desired time.[14]
-
Cell Lysis and Fractionation:
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold Hypotonic Lysis Buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[12]
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate fractions.[10][12]
-
Carefully collect the supernatant. This is the soluble (S) fraction .
-
The pellet contains the polymerized tubulin. Wash the pellet once with lysis buffer, centrifuge again, and discard the wash.[10]
-
-
Pellet Solubilization: Resuspend the pellet in RIPA buffer containing DNase to dissolve the polymerized fraction. This is the polymerized (P) fraction .[14]
-
Protein Quantification: Determine the protein concentration of both the S and P fractions using a BCA assay.[14]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from each S and P fraction onto an SDS-PAGE gel.[12]
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.[15]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[15]
-
Incubate with anti-α-tubulin primary antibody overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection and Analysis: Apply ECL reagent and visualize bands using an imaging system.[12] Quantify the band intensities for tubulin in the S and P fractions. Calculate the percentage of polymerized tubulin.[10] A decrease suggests a destabilizing agent, while an increase suggests a stabilizing agent.
Visualization: Tubulin Polymerization Western Blot Workflow
Caption: Workflow for analyzing tubulin polymerization by cell fractionation and Western blot.
Experimental Protocol 2: Immunofluorescence Staining of Microtubules
This protocol allows for the direct visualization of the microtubule network's integrity and organization.[13][16]
Materials:
-
Cells seeded on sterile glass coverslips
-
Fixative (e.g., 4% paraformaldehyde (PFA) or ice-cold methanol)[13][17]
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin
-
Fluorescently-conjugated secondary antibody
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate to reach 50-70% confluency.[13] Treat with this compound and controls as described previously.
-
Fixation:
-
Gently wash cells three times with pre-warmed PBS.
-
Fix the cells. For preserving overall morphology, use 4% PFA for 10-15 minutes at room temperature. For potentially enhanced microtubule visualization, use ice-cold methanol (B129727) for 5-10 minutes at -20°C.[13][17]
-
Wash cells three times with PBS.
-
-
Permeabilization: If using PFA fixation, add Permeabilization Buffer for 10 minutes at room temperature. This step is not needed for methanol fixation. Wash three times with PBS.[16]
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.[16]
-
Antibody Incubation:
-
Incubate coverslips with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[13]
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[16]
-
-
Counterstaining and Mounting:
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Compare the microtubule network in treated cells to controls. Look for signs of depolymerization (loss of filaments, diffuse signal) or stabilization (bundling, increased density).
Section 3: Apoptosis and Cell Cycle Analysis
Application Note
A common consequence of anticancer agents, particularly those affecting microtubule dynamics, is cell cycle arrest and the subsequent induction of apoptosis (programmed cell death).[12] Disruption of the mitotic spindle typically leads to arrest in the G2/M phase of the cell cycle.[12] Apoptosis is characterized by a series of events including plasma membrane changes (exposure of phosphatidylserine), activation of caspases, and DNA fragmentation.[18][19] Flow cytometry can be used to simultaneously analyze cell cycle distribution (using a DNA-staining dye like propidium (B1200493) iodide) and apoptosis (using fluorescently-labeled Annexin V, which binds to phosphatidylserine).[18]
Visualization: Simplified Apoptosis Signaling Pathway
Caption: Simplified intrinsic apoptosis pathway initiated by cellular stress.
Experimental Protocol: Annexin V and Propidium Iodide (PI) Assay
This protocol uses flow cytometry to quantify apoptosis and analyze cell cycle distribution.
Materials:
-
Cells treated with this compound and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
PBS, 70% ethanol (B145695) (ice-cold)
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Culture and Harvesting: Treat cells in 6-well plates. After treatment, harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Annexin V Staining (for Apoptosis):
-
Resuspend a fraction of the cells (e.g., 1-5 x 10⁵) in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze immediately by flow cytometry. (Early apoptotic cells: Annexin V+/PI-, Late apoptotic/necrotic cells: Annexin V+/PI+, Live cells: Annexin V-/PI-).
-
-
PI Staining (for Cell Cycle):
-
Take the remaining cell pellet and resuspend in cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry. The DNA content will reveal the distribution of cells in G0/G1, S, and G2/M phases.[18]
-
Section 4: Anti-Inflammatory Activity Assessment
Application Note
Pseurotin A has been reported to have anti-inflammatory properties, potentially through the modulation of key inflammatory signaling pathways like NF-κB.[2] A simple and common initial in vitro screening method for anti-inflammatory activity is the protein denaturation inhibition assay.[20][21] Denaturation of proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[22] The ability of a compound to prevent heat-induced protein denaturation can be an indicator of its potential anti-inflammatory effects.[20]
Experimental Protocol: Inhibition of Protein Denaturation Assay
This protocol assesses the ability of this compound to prevent heat-induced denaturation of albumin.[20][23]
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
This compound dissolved in DMSO
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium)
-
Water bath, spectrophotometer
Procedure:
-
Reaction Mixture Preparation: The reaction mixture (5 mL total volume) consists of:
-
0.2 mL of albumin solution (either 5% w/v aqueous BSA or fresh hen's egg albumin).
-
2.8 mL of PBS (pH 6.4).
-
2 mL of varying concentrations of this compound (e.g., 50-800 µg/mL) prepared by diluting the stock in PBS.
-
-
Controls:
-
Test Control: Prepare a mixture as above but use 2 mL of PBS instead of the compound.
-
Product Control: Prepare a mixture with 2.8 mL of PBS and 2.2 mL of the compound solution (without albumin) to serve as a blank.
-
Standard: Prepare mixtures using a standard drug like Diclofenac sodium at the same concentrations.
-
-
Incubation: Incubate all mixtures at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 10 minutes.[20]
-
Cooling and Measurement: Cool the solutions to room temperature and measure the absorbance of each solution at 660 nm using a spectrophotometer. Use the product control as the blank.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula:
-
% Inhibition = [ (Absorbance of Test Control - Absorbance of Test Sample) / Absorbance of Test Control ] x 100
-
Visualization: Protein Denaturation Assay Workflow
Caption: Workflow for the in vitro anti-inflammatory protein denaturation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pseurotin D Induces Apoptosis through Targeting Redox Sensitive Pathways in Human Lymphoid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Pseurotin A as a Novel Suppressor of Hormone Dependent Breast Cancer Progression and Recurrence by Inhibiting PCSK9 Secretion and Interaction with LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. Cell Apoptosis Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 21. journalajrb.com [journalajrb.com]
- 22. researchgate.net [researchgate.net]
- 23. ijcrt.org [ijcrt.org]
Application Notes and Protocols for 11-O-Methylpseurotin A MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for assessing the cytotoxic effects of 11-O-Methylpseurotin A using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a fungal metabolite with potential biological activities.[1] Its structural similarity to Pseurotin A suggests a range of possible in vitro effects, including anticancer and anti-inflammatory properties.[1] The MTT assay is a widely used colorimetric method to assess cell viability and proliferation, making it a valuable tool for evaluating the potential cytotoxic effects of compounds like this compound.[2][3] The assay is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product.[4][5] The amount of formazan produced is proportional to the number of living cells.[3]
While direct experimental data on the cytotoxicity of this compound is limited, the known bioactivities of its parent compound, Pseurotin A, suggest that it may modulate key signaling pathways such as the STAT pathway, which is crucial for immune responses and cell growth.[6]
Data Presentation
Quantitative data on the cytotoxic effects of this compound is not widely available in published literature. However, the following table summarizes the reported in vitro efficacy of the related compound, Pseurotin A, and its analogs. This data can serve as a valuable reference for designing dose-response experiments for this compound.
| Compound | Cell Line | Assay | IC50 |
| n-Butanol extract of A. fumigatus (containing Pseurotin A) | HepG2 (Human Hepatocellular Carcinoma) | SRB | 22.2 µg/mL[1] |
| Pseurotin A | HepG2 (Human Hepatocellular Carcinoma) | Not Specified | 1.2 µM (PCSK9 secretion inhibition)[1] |
| Pseurotin D | MCF-7 (Human Breast Cancer) | Not Specified | 15.6 µM[1] |
Experimental Protocols
This section provides a detailed methodology for conducting an MTT assay to determine the cytotoxic effects of this compound on a selected cell line.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, HepG2, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
Vehicle control (e.g., DMSO)
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5 x 10^4 cells/well) in a final volume of 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in fresh complete growth medium.
-
After the overnight incubation, carefully remove the existing medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Include wells with a positive control (e.g., doxorubicin) and a vehicle control (medium with the same final concentration of DMSO as the compound-treated wells, typically below 0.5%).
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24-48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition:
-
Following the incubation period, add 10 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Gently shake the plate on an orbital shaker to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.
Mandatory Visualizations
Caption: Workflow for the this compound MTT cytotoxicity assay.
Caption: Postulated inhibition of the JAK/STAT signaling pathway by pseurotins.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 11-O-Methylpseurotin A in Cytotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products. While extensive research on this specific analog is ongoing, its structural similarity to other pseurotins, notably Pseurotin A and D, suggests a range of potential biological activities, including cytotoxic, anti-inflammatory, and anticancer properties.[1] Pseurotin A has been demonstrated to induce apoptosis in cancer cells and modulate key signaling pathways.[1] These application notes provide a comprehensive guide for utilizing this compound in in vitro cytotoxicity studies, based on the established activities of its parent compounds. The provided protocols and data serve as a foundational framework for investigating the therapeutic potential of this compound.
Data Presentation: In Vitro Efficacy of Pseurotin Analogs
The following tables summarize the reported cytotoxic and inhibitory activities of Pseurotin A and its analogs against various cell lines. This data can be used as a reference for designing dose-response experiments for this compound.
Table 1: Cytotoxicity of Pseurotin Analogs Against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 | Reference |
| n-Butanol extract of A. fumigatus (containing Pseurotin A) | HepG2 (Human Hepatocellular Carcinoma) | SRB | 22.2 µg/mL | [1] |
| Pseurotin A | HepG2 (Human Hepatocellular Carcinoma) | Not Specified | 1.2 µM (PCSK9 secretion inhibition) | [1][2] |
| Pseurotin D | MCF-7 (Human Breast Cancer) | Not Specified | 15.6 µM | [1] |
| Pseurotin D | MEC-1 (Human Lymphoid Leukemia) | MTT | 23 µM | [3] |
Table 2: Effects of Pseurotin A on PCSK9 and LDLR Levels in Breast Cancer Cells
| Cell Line | Pseurotin A Concentration | PCSK9 Level Reduction (%) | LDLR Level Increase (%) | Reference |
| BT-474 | 25 µM | 8 | 39 | [2] |
| BT-474 | 50 µM | 36 | 71 | [2] |
| BT-474 | 100 µM | 70 | 100 | [2] |
| T47D | 25 µM | 22 | 45 | [2] |
| T47D | 50 µM | 40 | 72 | [2] |
| T47D | 100 µM | 52 | 210 | [2] |
Signaling Pathways and Mechanism of Action
Pseurotins are known to exert their biological effects by modulating key signaling pathways involved in cell proliferation, inflammation, and apoptosis. The primary targets identified for Pseurotin A and D are the JAK/STAT and NF-κB signaling pathways.[4]
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine and growth factor signaling, regulating processes like cell proliferation and immune response. Pseurotins A and D have been shown to inhibit the proliferation of macrophages by downregulating the phosphorylation of STAT3.[4] This inhibition of STAT3 activation likely contributes to the antiproliferative and anti-inflammatory effects of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Pseurotin A as a Novel Suppressor of Hormone Dependent Breast Cancer Progression and Recurrence by Inhibiting PCSK9 Secretion and Interaction with LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseurotin D Induces Apoptosis through Targeting Redox Sensitive Pathways in Human Lymphoid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural pseurotins inhibit proliferation and inflammatory responses through the inactivation of STAT signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 11-O-Methylpseurotin A Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods used to evaluate the anti-inflammatory properties of 11-O-Methylpseurotin A. The protocols detailed below cover both in vitro and in vivo models, offering a framework for assessing the compound's efficacy and mechanism of action.
In Vitro Anti-inflammatory Assays
In vitro assays are crucial for the initial screening and mechanistic evaluation of anti-inflammatory compounds.[1] They offer a controlled environment to study the cellular and molecular responses to this compound.[2]
Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
The murine macrophage cell line RAW 264.7 is a widely used model to study inflammation.[3] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[4][5]
1.1.1 Experimental Protocol: LPS-Stimulated RAW 264.7 Macrophage Assay
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[4]
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[6]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) and incubate for 18-24 hours.[5][7]
-
Sample Collection: After incubation, collect the cell culture supernatants for the analysis of NO and cytokines. The cells can be lysed for subsequent Western blot analysis.
1.1.2 Nitric Oxide (NO) Production Assay (Griess Test)
Nitric oxide production is a hallmark of inflammation, and its levels can be indirectly measured by quantifying nitrite (B80452), a stable breakdown product, in the culture supernatant using the Griess reagent.[3][8]
Protocol:
-
Mix 100 µL of the collected cell culture supernatant with 100 µL of Griess reagent (a mixture of equal parts of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[3][7]
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540-550 nm using a microplate reader.[3][7]
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
1.1.3 Pro-inflammatory Cytokine Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants.[9][10]
Protocol (General Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.[10]
-
Incubate, then wash the plate again.
-
Add Streptavidin-HRP conjugate and incubate.[10]
-
Wash the plate and add a substrate solution (e.g., TMB) to develop the color.[10]
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[10]
-
Calculate the cytokine concentrations based on the standard curve.
Investigation of Anti-inflammatory Signaling Pathways
1.2.1 Western Blot Analysis of NF-κB and MAPK Pathways
The NF-κB and MAPK signaling pathways are critical regulators of the inflammatory response.[11][12] Western blotting can be used to assess the effect of this compound on the activation of these pathways by analyzing the expression and phosphorylation of key proteins.
Protocol:
-
Protein Extraction: Lyse the RAW 264.7 cells (from the LPS stimulation experiment) with RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Separate 40 µg of total protein per lane on an SDS-polyacrylamide gel.[13]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[13]
General In Vitro Anti-inflammatory Screening Assays
1.3.1 Inhibition of Protein Denaturation Assay
Protein denaturation is implicated in inflammatory diseases like rheumatoid arthritis.[14][15] This assay assesses the ability of a compound to prevent heat-induced protein denaturation.[15][16]
Protocol:
-
Prepare a reaction mixture containing this compound at various concentrations, 0.2 mL of egg albumin, and 2.8 mL of phosphate-buffered saline (PBS).
-
Incubate the mixture at 37°C for 15 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
After cooling, measure the absorbance at 660 nm.
-
Calculate the percentage inhibition of protein denaturation. A standard anti-inflammatory drug like diclofenac (B195802) sodium can be used as a positive control.[15]
1.3.2 Human Red Blood Cell (HRBC) Membrane Stabilization Assay
The stabilization of lysosomal membranes is an important mechanism of anti-inflammatory action, as it prevents the release of pro-inflammatory enzymes.[14] This assay uses HRBCs as a model for lysosomal membranes.
Protocol:
-
Prepare a 10% v/v suspension of HRBCs in isotonic buffer.
-
Mix 1 mL of this compound at various concentrations with 0.5 mL of the HRBC suspension and 1 mL of phosphate (B84403) buffer.
-
Incubate at 37°C for 30 minutes.
-
Induce hemolysis by heating at 56°C for 30 minutes.
-
Cool the mixture and centrifuge.
-
Measure the absorbance of the supernatant at 560 nm.
-
Calculate the percentage of membrane stabilization.
In Vivo Anti-inflammatory Assay
In vivo models are essential for evaluating the systemic anti-inflammatory effects of a compound in a whole organism.[17]
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model of acute inflammation.[18][19] Injection of carrageenan into the paw induces an inflammatory response characterized by edema (swelling).[20]
Protocol:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, vehicle, this compound at different doses, and a standard drug like indomethacin). Fast the animals overnight before the experiment.
-
Compound Administration: Administer this compound or the vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.[19][21]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[19]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[19][21]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Presentation
Quantitative data from the assays should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | NO Production (% of Control) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 100 ± 5.2 | 50.3 ± 4.1 | 35.1 ± 3.8 | 20.7 ± 2.5 |
| LPS (1 µg/mL) | - | 450.2 ± 20.8 | 2500.6 ± 150.2 | 1800.4 ± 120.5 | 950.9 ± 80.3 |
| This compound | 10 | 380.5 ± 18.3 | 2100.1 ± 130.7 | 1550.8 ± 110.2 | 810.6 ± 70.1 |
| 25 | 290.1 ± 15.6 | 1650.9 ± 115.4 | 1100.2 ± 95.8 | 620.4 ± 55.9 | |
| 50 | 180.7 ± 10.2 | 980.4 ± 80.1 | 650.7 ± 60.3 | 350.1 ± 30.5 | |
| Dexamethasone (10 µM) | - | 150.3 ± 9.8 | 850.6 ± 75.3 | 550.9 ± 50.1 | 280.5 ± 25.6 |
*Data are presented as mean ± SD. Statistical significance compared to the LPS group: *p < 0.05, **p < 0.01, **p < 0.001.
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Control | - | 0.25 ± 0.02 | - |
| Carrageenan | - | 0.98 ± 0.05 | - |
| This compound | 10 | 0.82 ± 0.04* | 21.9 |
| 25 | 0.65 ± 0.03** | 45.2 | |
| 50 | 0.48 ± 0.02 | 68.5 | |
| Indomethacin | 10 | 0.42 ± 0.02 | 76.7 |
*Data are presented as mean ± SD. Statistical significance compared to the Carrageenan group: *p < 0.05, **p < 0.01, **p < 0.001.
Visualization of Pathways and Workflows
References
- 1. journalajrb.com [journalajrb.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric Oxide Assays | Cell Biolabs [cellbiolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 16. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. inotiv.com [inotiv.com]
Application Note: HPLC Analysis of 11-O-Methylpseurotin A Purity
Introduction
11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, which are known for their unique spirocyclic γ-lactam core structure and diverse biological activities. As a promising candidate in drug development, the purity of this compound is a critical quality attribute that can significantly impact its efficacy and safety in preclinical and clinical studies. High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for determining the purity of pharmaceutical compounds. This application note details a robust reverse-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound. The method is suitable for researchers, scientists, and drug development professionals involved in the synthesis, purification, and quality control of this compound.
Chemical Structure
Figure 1: Chemical structure of this compound.
Principle of the Method
This method utilizes RP-HPLC with a C18 column to separate this compound from its potential impurities. The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and the polar mobile phase. A gradient elution with a mobile phase consisting of water and acetonitrile (B52724) allows for the effective separation of compounds with a range of polarities. A Photodiode Array (PDA) detector is employed for detection, which not only quantifies the main peak but also provides spectral information to assess peak purity.[1][2][3] The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound sample for analysis
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
0.45 µm syringe filters (e.g., PTFE)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
PDA Detector Wavelength: 254 nm for quantification, with spectral data collected from 200-400 nm for peak purity analysis.
3. Sample Preparation
-
Standard Solution (0.1 mg/mL):
-
Accurately weigh approximately 1.0 mg of this compound reference standard.
-
Dissolve in 1.0 mL of DMSO to create a 1.0 mg/mL stock solution.
-
Further dilute 100 µL of the stock solution into 900 µL of acetonitrile to obtain a final concentration of 0.1 mg/mL.
-
-
Sample Solution (0.5 mg/mL):
-
Accurately weigh approximately 2.5 mg of the this compound sample.
-
Dissolve in 5.0 mL of acetonitrile.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection into the HPLC system.
4. Data Analysis and Purity Calculation
The purity of the this compound sample is calculated based on the area percentage of the main peak in the chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
The PDA detector software can be used to perform peak purity analysis by comparing the UV spectra across the main peak. A high peak purity index suggests that the peak is spectrally homogeneous and not co-eluting with any impurities.[1][2]
Results and Data Presentation
The described HPLC method was applied to a batch of synthesized this compound. The resulting chromatogram showed a major peak corresponding to this compound and several minor impurity peaks.
Table 1: Quantitative Purity Analysis of this compound Batch #XYZ-001
| Peak No. | Retention Time (min) | Peak Area | Area % | Peak Purity Index |
| 1 | 4.8 | 15,234 | 0.35 | N/A |
| 2 | 8.2 | 28,675 | 0.66 | N/A |
| 3 (this compound) | 12.5 | 4,289,543 | 98.50 | 0.9998 |
| 4 | 15.1 | 19,587 | 0.45 | N/A |
| 5 | 18.9 | 4,354 | 0.04 | N/A |
| Total | 4,357,393 | 100.00 |
Mandatory Visualizations
Caption: Experimental workflow for HPLC purity analysis of this compound.
Discussion
The developed RP-HPLC method provides excellent separation and quantification of this compound. The gradient elution effectively resolves the main compound from potential impurities, which may include starting materials, by-products from synthesis, or degradation products. The use of a PDA detector is highly recommended as it allows for the assessment of peak purity, providing a higher level of confidence in the purity determination.[1][2][3] The method is demonstrated to be suitable for routine quality control of this compound in a research and drug development setting.
Potential Impurities
Common impurities in fungal secondary metabolite preparations can include:
-
Related Pseurotins: Other derivatives of Pseurotin A that may be co-produced by the fungal strain.
-
Precursors: Unreacted biosynthetic precursors of this compound.
-
Degradation Products: The compound may be susceptible to degradation under certain pH, light, or temperature conditions. A stability-indicating method would be required to fully characterize these.
Conclusion
This application note provides a detailed and robust HPLC method for the purity analysis of this compound. The protocol is straightforward and utilizes standard HPLC instrumentation, making it readily adaptable in most analytical laboratories. The method is crucial for ensuring the quality and consistency of this compound for its use in scientific research and drug development.
References
Application Note: Quantitative Analysis of 11-O-Methylpseurotin A in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 11-O-Methylpseurotin A. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this antibacterial compound in complex biological matrices. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with data presentation in clear, structured tables and a visual representation of the experimental workflow.
Introduction
This compound is an antibacterial compound that has garnered interest in the scientific community.[1][2] Accurate quantification of this and related compounds is crucial for pharmacokinetic studies, metabolism research, and various other applications in drug discovery and development. This LC-MS/MS method utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to achieve high selectivity and sensitivity.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 956904-34-0 | [1] |
| Molecular Formula | C23H27NO8 | [1] |
| Molecular Weight | 445.46 g/mol | [1] |
Experimental Protocol
Materials and Reagents
-
Analytical Standard: this compound (Santa Cruz Biotechnology, CAS 956904-34-0)[1]
-
Internal Standard (IS): Pseurotin A (or a structurally similar, stable isotope-labeled compound)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Sample Preparation: Protein precipitation plates or microcentrifuge tubes, vortex mixer, centrifuge.
Standard and Sample Preparation
2.1. Standard Stock Solution Preparation
Prepare a 1 mg/mL stock solution of this compound in methanol. From this, prepare a series of working standard solutions by serial dilution in a 50:50 methanol:water mixture to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare a stock solution of the internal standard in methanol at a concentration of 1 mg/mL and a working solution at 100 ng/mL.
2.2. Sample Preparation (Protein Precipitation)
-
To 50 µL of the biological sample (e.g., plasma, serum, cell lysate), add 150 µL of acetonitrile containing the internal standard (100 ng/mL).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
3.1. Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 10 |
| 8.0 | 10 |
3.2. Mass Spectrometry
The following parameters are a starting point and should be optimized for the specific instrument used. Based on the molecular weight of this compound (445.46) and the known fragmentation of the closely related Pseurotin A (precursor m/z 432), the following MRM transitions are proposed.[3][4]
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 2: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 446.2 | 330.1 | 0.1 | 30 | 15 |
| This compound (Qualifier) | 446.2 | 362.1 | 0.1 | 30 | 12 |
| Pseurotin A (IS) | 432.2 | 316.1 | 0.1 | 30 | 15 |
Data Analysis and Presentation
The concentration of this compound in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
Table 3: Method Validation Parameters (Example Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Recovery (%) | 85 - 105% |
| Matrix Effect (%) | 90 - 110% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS method for the reliable quantification of this compound in biological matrices. The protocol is designed to be a starting point for method development and can be adapted to specific research needs. The use of a stable, isotopically labeled internal standard is recommended for the highest accuracy and precision.
References
Application Notes and Protocols for Screening Fungal Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental design of screening fungal metabolites for potential therapeutic applications. This guide covers the entire workflow, from initial fungal culture to bioactivity screening and preliminary mechanism of action studies.
Introduction
Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities, including antimicrobial, anticancer, and immunosuppressive properties. The systematic screening of these metabolites is a crucial step in the discovery of novel drug candidates. This document outlines a robust experimental framework for the isolation, cultivation, extraction, and biological evaluation of fungal secondary metabolites.
Experimental Workflow Overview
The overall workflow for screening fungal metabolites involves several key stages, as depicted in the diagram below. The process begins with the selection and cultivation of fungal strains, followed by the extraction of secondary metabolites. These crude extracts are then subjected to a battery of bioactivity screens to identify promising candidates. Active extracts can be further fractionated to isolate pure compounds, which are then characterized and their mechanism of action can be investigated.
Troubleshooting & Optimization
preventing 11-O-Methylpseurotin A degradation in solution
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of 11-O-Methylpseurotin A in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this compound in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may arise during the handling and use of this compound, which could lead to its degradation.[1]
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity in aqueous buffers | Hydrolysis: The γ-lactam ring in the spirocyclic core of this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions.[1][2] | Maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) using a suitable buffer system.[1] It is also advisable to prepare fresh aqueous solutions before use and avoid long-term storage in aqueous media.[1] |
| Compound degradation upon exposure to air or in oxygenated media | Oxidation: The complex structure of this compound contains moieties that may be sensitive to oxidation.[1][2] | When possible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).[1] Use degassed solvents and media. The addition of antioxidants may be considered if compatible with the experimental setup.[1] |
| Inconsistent results or loss of potency in cell-based assays | Solvent-mediated degradation or interaction: While dimethyl sulfoxide (B87167) (DMSO) is a common solvent, prolonged exposure or high concentrations can impact compound stability and cellular health.[1] | Use high-purity, anhydrous DMSO for stock solutions.[1] Minimize the final DMSO concentration in cell culture to avoid solvent effects.[1] |
| Degradation of the compound during storage | Improper storage conditions: Temperature and light can significantly affect the stability of this compound.[1][3] | Store the solid compound at -20°C in a desiccated, dark environment.[1][4][] Stock solutions in DMSO should be stored at -80°C.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[1] |
| Precipitation of the compound in aqueous solutions | Low aqueous solubility: this compound is a hydrophobic molecule with limited solubility in water.[1][4] | Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO.[1] When diluting into aqueous buffers, ensure the final concentration does not exceed its solubility limit. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution is influenced by several factors, including pH, exposure to oxygen, light, and temperature.[1][3][6] The γ-lactam ring in its structure is susceptible to hydrolysis under non-neutral pH conditions.[1] Furthermore, its complex structure may be prone to oxidation.[1]
Q2: What are the recommended storage conditions for solid this compound and its stock solutions?
A2: For long-term stability, solid this compound should be stored at -20°C in a dark, desiccated environment.[1][4][] Stock solutions, typically prepared in DMSO, should be stored at -80°C.[1] It is highly recommended to aliquot stock solutions to minimize freeze-thaw cycles.[1]
Summary of Storage and Handling Conditions
| Form | Solvent | Storage Temperature | Precautions |
| Solid | N/A | -20°C | Keep in a dark, desiccated environment.[1][4] |
| Stock Solution | High-purity, anhydrous DMSO | -80°C | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Working Solution | Aqueous Buffer (pH 6.5-7.5) | Use immediately | Prepare fresh before each experiment.[1] |
Q3: What is the most suitable solvent for preparing stock solutions of this compound?
A3: this compound is soluble in DMSO, ethanol, and methanol.[4][] High-purity, anhydrous DMSO is recommended for preparing high-concentration stock solutions due to its good solvating power and compatibility with many biological assays.[1][7]
Q4: How can I minimize the degradation of this compound in aqueous solutions during my experiments?
A4: To minimize degradation in aqueous media, it is crucial to maintain the pH of your solution within a neutral range (pH 6.5-7.5) using a suitable buffer.[1] You should prepare these aqueous solutions fresh for each experiment and avoid storing them for extended periods.[1] If possible, using degassed buffers can also help prevent oxidative degradation.[1]
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of this compound can be monitored using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[1] A stability-indicating HPLC method should be developed to separate the intact parent compound from any potential degradation products.[1]
Q6: What is the known mechanism of action for this compound?
A6: this compound has been shown to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae.[1][][8] Hof1 is a protein involved in cytokinesis, specifically in regulating actomyosin (B1167339) ring dynamics and septum formation.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for further dilutions.[7]
Materials:
-
This compound (solid)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate personal protective equipment (PPE)
-
Calibrated balance
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula (Molecular Weight = 445.46 g/mol ):[4][7] Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 445.46 g/mol / 1000 = 4.45 mg[7]
-
Dissolution:
-
Don appropriate PPE and perform all steps in a sterile environment, such as a laminar flow hood.[7]
-
Weigh the calculated mass of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex or sonicate the solution gently until the compound is completely dissolved.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C in the dark.[1]
-
Protocol 2: General Stability Assessment Using HPLC
This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions.[1]
Materials:
-
This compound solution at a known concentration
-
HPLC system with a UV or MS detector
-
C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., acetonitrile (B52724) and water gradient)
-
Incubator, water bath, or light chamber for stress conditions
Procedure:
-
Initial Analysis (Time Zero):
-
Inject a sample of the freshly prepared this compound solution into the HPLC system.
-
Record the peak area or height of the intact compound. This will serve as the baseline (100% stability).
-
-
Stress Conditions:
-
Subject aliquots of the solution to the desired stress conditions (e.g., different pH values, temperatures, or light exposure) for a defined period.
-
-
Time-Point Analysis:
-
At various time points, withdraw a sample from each stress condition.
-
Analyze the samples by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point by comparing the peak area to the time-zero sample.
-
The appearance of new peaks may indicate the formation of degradation products.
-
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Troubleshooting Logic for Compound Instability
Caption: Decision tree for troubleshooting this compound instability.
References
Technical Support Center: 11-O-Methylpseurotin A Solubility for Assays
Welcome to the technical support center for 11-O-Methylpseurotin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges to ensure accurate and reproducible results in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary solubility challenges with this compound?
A1: this compound is a hydrophobic molecule with limited solubility in aqueous solutions.[1][2] This poor aqueous solubility can lead to precipitation when diluting stock solutions into buffers or cell culture media, resulting in inaccurate compound concentrations and unreliable assay results.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] Ethanol and methanol (B129727) are also viable options.[2] It is crucial to use anhydrous, high-purity solvents to maintain the integrity of the compound.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: To avoid solvent-induced cellular toxicity or off-target effects, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally at or below 0.1%.[1] Always include a vehicle control with the same final DMSO concentration in your experiments to account for any potential solvent effects.
Q4: What are the signs of solubility issues in my experiments?
A4: Signs of poor solubility include the formation of a visible precipitate, cloudiness, or crystallization in your assay medium after the addition of the compound from a stock solution. This can lead to inconsistent and non-reproducible data.
Troubleshooting Guide: Common Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer/media | The compound is "crashing out" of the organic solvent stock solution when introduced to the aqueous environment due to its hydrophobic nature. | - Lower the final concentration: The simplest approach is to reduce the working concentration of this compound to a level that remains soluble in the final assay volume. - Optimize co-solvent percentage: A slightly higher final DMSO concentration (while still within a non-toxic range for your cells) may be necessary to maintain solubility. - Use a co-solvent system: For particularly challenging assays, a combination of solvents can be more effective at maintaining solubility.[2] |
| Inconsistent or variable assay results | The compound may be precipitating over the course of the experiment, leading to a decrease in the effective concentration of the soluble, active form. | - Visual Inspection: Carefully inspect your assay plates for any signs of precipitation at the beginning and end of the experiment. - Incorporate a surfactant: A low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help create a stable micellar dispersion of the compound.[2] - Utilize cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their aqueous solubility.[2] |
| Low or no observed bioactivity | The actual concentration of the dissolved compound in the assay may be much lower than the intended concentration due to precipitation. | - Confirm solubility at the working concentration: Before conducting the full assay, perform a small-scale solubility test by preparing the final dilution and visually inspecting for precipitation over time. - Employ a solubility enhancement technique: Utilize the co-solvent or cyclodextrin (B1172386) methods detailed in the experimental protocols below. |
Quantitative Data: Solubility of this compound
| Solvent | Reported Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[2][] |
| Ethanol | 1 mg/mL[2] |
| Methanol | 1 mg/mL[2] |
| Water | Poorly soluble/Insoluble[1][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a standard stock solution of this compound.
Materials:
-
This compound (solid powder, MW: 445.46 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.45 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex the solution until the compound is fully dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.[2]
-
Aliquot the stock solution into smaller volumes in amber or foil-wrapped microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1]
Protocol 2: Improving Aqueous Solubility using a Co-solvent System
This protocol provides a method for preparing working solutions of this compound in aqueous buffers or media for assays where higher concentrations are required.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80
-
Aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a carrier solution by mixing PEG300 and Tween® 80. A common starting ratio is 1:1 (v/v).[2]
-
To prepare a 100 µM working solution in a final volume of 1 mL, add 10 µL of the 10 mM this compound DMSO stock to 990 µL of your aqueous buffer containing a pre-determined, optimized percentage of the PEG300/Tween® 80 carrier.
-
Vortex the final working solution thoroughly to ensure a stable and uniform dispersion.
-
Important: The final concentrations of DMSO, PEG300, and Tween® 80 should be kept consistent across all experimental conditions, including a vehicle control, to ensure that the solvents themselves do not influence the assay outcome.
Protocol 3: Enhancing Solubility with Cyclodextrins
This protocol outlines a general method for using cyclodextrins to prepare an aqueous solution of this compound.
Materials:
-
This compound (solid powder)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Aqueous buffer or water
-
Stir plate and stir bar
-
Filtration device (e.g., 0.22 µm syringe filter)
Procedure:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer. The concentration of HP-β-CD may need to be optimized (e.g., starting with a 1-5% w/v solution).
-
Add an excess amount of solid this compound to the HP-β-CD solution.
-
Stir the suspension vigorously at room temperature overnight to allow for complex formation.
-
After stirring, filter the suspension to remove any undissolved compound. The resulting clear filtrate will contain the soluble this compound-cyclodextrin complex.
-
The concentration of this compound in the filtrate should be determined analytically (e.g., by HPLC-UV or mass spectrometry) to ensure accurate dosing in subsequent assays.
Mandatory Visualizations
Experimental Workflow for Improving Solubility
Caption: A logical workflow for troubleshooting the poor aqueous solubility of this compound.
Postulated Signaling Pathway Inhibition by Pseurotin (B1257602) Analogs
Pseurotin A and its analogs have been reported to modulate several key signaling pathways involved in inflammation, cell proliferation, and immune responses.[5] The diagram below illustrates the potential points of inhibition within the JAK/STAT, MAPK, and NF-κB pathways.
Caption: Postulated inhibitory effects of pseurotin analogs on key inflammatory signaling pathways.
References
troubleshooting inconsistent results with 11-O-Methylpseurotin A
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving 11-O-Methylpseurotin A. Here, you will find solutions to common issues to ensure the consistency and reliability of your results.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound, leading to inconsistent experimental outcomes.
| Issue | Potential Cause | Recommended Solution |
| Loss of Compound Activity in Aqueous Buffers | Hydrolysis: The γ-lactam ring in the spirocyclic core of this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions.[1] | Maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) using a suitable buffer system. Prepare fresh solutions before use and avoid long-term storage in aqueous media.[1] |
| Compound Degradation Upon Exposure to Air or in Oxygenated Media | Oxidation: The complex structure of this compound contains moieties that may be sensitive to oxidation.[1] | When possible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and media. Consider the addition of antioxidants if compatible with the experimental setup.[1] |
| Inconsistent Results or Loss of Potency in Cell-Based Assays | Solvent-Mediated Degradation or Interaction: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent, but prolonged exposure or high concentrations can affect compound stability and cell health.[1] | Use high-purity, anhydrous DMSO for stock solutions. Minimize the final DMSO concentration in cell culture media (ideally ≤ 0.1%). Prepare working solutions fresh from a frozen stock for each experiment.[1] |
| Improper Storage Conditions: Temperature and light can significantly impact the stability of this compound.[1] | Store the solid compound at -20°C in a desiccated, dark environment. Store stock solutions in DMSO at -80°C. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[1] | |
| Precipitation of the Compound in Aqueous Solutions | Low Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in water.[1] | Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. For aqueous working solutions, perform serial dilutions and ensure the final solvent concentration is compatible with the assay and does not cause precipitation. Sonication may aid in dissolution, but care should be taken to avoid heating.[1] |
| High Variability in Cytokine Measurements (e.g., TNF-α, IL-6) | Inconsistent Cell Seeding: Non-uniform cell numbers across wells will lead to variable responses. | Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette and consider gently mixing the cell suspension between plating rows. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.[2] |
| Inconsistent LPS or Compound Concentration: Errors in the preparation of stimulants or the test compound will lead to variability. | Prepare fresh dilutions of lipopolysaccharide (LPS) and this compound for each experiment. Ensure thorough mixing of stock solutions before dilution. Use calibrated pipettes for all liquid handling steps.[2] | |
| Inconsistent Results in Cell Viability (MTT) Assays | Variable Cell Seeding Density: The number of cells per well is critical for reproducible results.[2] | It is crucial to determine the optimal seeding density for your specific cell line as low density can result in a weak signal, while high density can lead to nutrient depletion and reduced metabolic activity.[2] |
| Interference from the Test Compound: The color of this compound or its reactivity with the MTT reagent can affect absorbance readings.[2] | Run a control with the compound in cell-free media to check for these interactions.[2] | |
| Weak and Variable Signal in NF-κB Luciferase Reporter Assays | Low Transfection Efficiency: Inefficient delivery of the reporter plasmid will result in a weak signal. | Optimize the transfection protocol by varying the DNA-to-transfection reagent ratio. Ensure the plasmid DNA is of high quality. Use low-passage, actively dividing cells for transfection.[2] |
| Weak Promoter Activity: Insufficient stimulation of the NF-κB promoter will lead to a low signal. | Ensure you are using a potent stimulus (e.g., TNF-α or LPS) at an optimal concentration to activate the NF-κB promoter. The timing of stimulation is also critical.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture.[1] Stock solutions in a suitable solvent such as DMSO should be stored at -80°C.[1] It is recommended to prepare aliquots to avoid multiple freeze-thaw cycles.[1]
Q2: What solvents are recommended for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound.[1][3] It is also soluble in ethanol (B145695) and methanol.[3] For aqueous-based experiments, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system and to maintain the compound's solubility.[1]
Q3: How can I monitor the stability of this compound in my experimental setup?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the recommended method for monitoring the stability of this compound.[1] A stability-indicating HPLC method can separate the intact compound from its potential degradation products.[1]
Q4: What is the known mechanism of action of this compound?
A4: this compound has been shown to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae.[1][4] Hof1 is a protein involved in cytokinesis, specifically in the regulation of actomyosin (B1167339) ring dynamics and septum formation.[1]
Q5: What are the key signaling pathways that might be affected by this compound?
A5: While direct studies on this compound are limited, related compounds like Pseurotin A and D have been shown to exert anti-inflammatory effects by inhibiting the JAK/STAT and NF-κB signaling pathways.[2] Specifically, they have been found to inhibit the phosphorylation of STAT3.[2] Therefore, investigating the effect of this compound on the phosphorylation of key proteins in these pathways (e.g., STAT3, IκBα) would be a logical step in elucidating its mechanism of action.[2]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing solutions of this compound for in vitro experiments.[1]
Materials:
-
This compound (solid)
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Aqueous buffer for your experiment
Procedure:
Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh out the required amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution.[5]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[5]
-
Store the aliquots at -80°C.[1]
Working Solution Preparation (in Aqueous Buffer):
-
Thaw a single aliquot of the DMSO stock solution at room temperature.[1]
-
Perform serial dilutions of the stock solution in your experimental aqueous buffer to achieve the final desired concentration.[1]
-
Ensure the final DMSO concentration in the working solution is kept to a minimum (e.g., ≤ 0.1%) to avoid solvent effects in your assay.[1]
-
Prepare working solutions fresh for each experiment and do not store them for extended periods.[1]
Protocol 2: General Stability Assessment Using HPLC
This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions.[1]
Materials:
-
This compound solution at a known concentration
-
HPLC system with a suitable detector (UV or MS)
-
C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., acetonitrile (B52724) and water gradient)
-
Incubator, water bath, or light chamber for stress conditions
Procedure:
-
Initial Analysis (Time Zero):
-
Inject a sample of the freshly prepared this compound solution into the HPLC system.
-
Obtain the chromatogram and record the peak area of the intact compound.
-
-
Incubation under Experimental Conditions:
-
Incubate the solution under the desired experimental conditions (e.g., specific temperature, pH, in cell culture media).
-
-
Time-Point Analysis:
-
At predetermined time intervals, withdraw an aliquot of the solution and inject it into the HPLC system.
-
Record the peak area of the intact compound.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area at time zero.
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.[1]
-
Visualizations
References
Technical Support Center: Optimizing 11-O-Methylpseurotin A for Cell Culture Applications
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively using 11-O-Methylpseurotin A in cell culture experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the consistency, stability, and optimal concentration of the compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities? A1: this compound is a bioactive fungal secondary metabolite, belonging to the pseurotin (B1257602) family of natural products.[1][2] It was originally isolated from Sporothrix sp. and has also been identified in marine-derived strains of Aspergillus fumigatus.[2][] While research is ongoing, its structural similarity to Pseurotin A suggests potential anti-inflammatory, anticancer, and bone-protective properties.[4] Specifically, studies on related pseurotins indicate they can inhibit the JAK/STAT and NF-κB signaling pathways.[5] It has also been shown to selectively inhibit the growth of Saccharomyces cerevisiae strains with a deletion of the HOF1 gene, suggesting a specific mode of action related to cytokinesis.[6][7]
Q2: What is the recommended solvent and safe final concentration for this compound in cell-based assays? A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for dissolving this compound to create high-concentration stock solutions.[5][6] Since DMSO can have its own biological effects, including cytotoxicity and anti-inflammatory properties at higher concentrations, it is critical to keep the final concentration in your cell culture medium as low as possible.[5][6] A final DMSO concentration of less than 0.5% is a typical recommendation, with ≤ 0.1% being ideal for sensitive assays.[1][5][6] Always include a vehicle control in your experiments with the same final concentration of DMSO used for the compound treatment.[5]
Q3: What are the optimal storage conditions for this compound to prevent degradation? A3: Proper storage is crucial for maintaining the compound's stability and activity. For long-term storage, the solid powder form of this compound should be kept at -20°C, protected from light and moisture.[6] Stock solutions prepared in high-purity, anhydrous DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[1][6]
Q4: How can I monitor the stability of this compound in my experimental setup? A4: High-Performance Liquid Chromatography (HPLC), especially when coupled with a mass spectrometry (MS) or UV detector, is the recommended method for monitoring the stability and integrity of the compound.[6] This allows you to quantify the amount of intact this compound over time under your specific experimental conditions (e.g., in culture medium at 37°C).
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments.
Issue 1: Low Yield or Inconsistent Production from Fungal Culture
Question: My fungal culture (Aspergillus fumigatus) is producing low or variable amounts of this compound. How can I optimize the yield?
Answer: The production of fungal secondary metabolites is highly sensitive to culture conditions. While specific yield data for this compound is not extensively reported, you can systematically optimize parameters using established strategies for fungal fermentation.[2][8]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Media Composition | Systematically vary the carbon (e.g., glucose, malt (B15192052) extract) and nitrogen (e.g., yeast extract, peptone) sources and their concentrations. The ratio of carbon to nitrogen can significantly impact secondary metabolite production.[9] |
| Incorrect Physical Parameters | Optimize key physical parameters such as temperature (typically 25-30°C for Aspergillus), pH, and agitation speed (e.g., 150-200 rpm for liquid cultures).[2][9] |
| Lack of Precursor/Inducer | The biosynthesis of this compound is a late-stage modification of Pseurotin A, requiring S-adenosyl methionine (SAM) as a methyl donor.[2] Ensure the medium is not deficient in precursors. Co-cultivation with other microbes has also been shown to induce production.[2][10] |
| Incorrect Harvest Time | Secondary metabolite production often occurs during the stationary phase of fungal growth. Perform a time-course experiment to determine the optimal incubation period for harvesting. |
| Strain Vigor/Age | Fungal strains can lose productivity after repeated subculturing. It is recommended to use a fresh culture reactivated from a preserved stock for consistent results.[8] |
Issue 2: High Variability in Cell-Based Assay Results
Question: I am observing significant well-to-well and plate-to-plate variability in my anti-inflammatory or cytotoxicity assays.
Answer: High variability is a common challenge in cell-based assays. The source of the error can often be traced to inconsistencies in cell handling, reagent preparation, or procedural steps.[5]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure you have a homogeneous single-cell suspension before and during plating. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[5] |
| Compound Precipitation | This compound is hydrophobic.[6] Visually inspect wells for any signs of precipitation after adding the compound to the aqueous culture medium. If precipitation occurs, consider lowering the final concentration or adjusting the serial dilution method. |
| Edge Effects | Temperature and evaporation gradients across a microplate can cause cells in the outer wells to behave differently. Avoid using the outermost wells for experimental conditions; instead, fill them with sterile PBS or medium. |
| Inaccurate Liquid Handling | Use calibrated pipettes for all steps. For critical steps, prepare master mixes of reagents (e.g., compound dilutions, stimuli like LPS) to add to wells, rather than adding small volumes to each well individually.[5] |
| Compound Degradation | This compound can be susceptible to hydrolysis and oxidation.[6] Prepare fresh working solutions from a frozen DMSO stock for each experiment and minimize the time the compound spends in aqueous solutions before being added to cells.[6] |
Issue 3: Inconsistent Results in MTT Cytotoxicity Assays
Question: My MTT assay results are variable or do not seem to correlate with observed cell health. What could be wrong?
Answer: The MTT assay measures metabolic activity, which is generally a proxy for cell viability. However, several factors can interfere with the assay, leading to misleading results.[5]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Interference from Compound | Natural products can sometimes have a color that interferes with the 570 nm absorbance reading or may directly react with the MTT reagent. Run a control with this compound in cell-free media to check for these interactions.[5] |
| Incomplete Formazan (B1609692) Solubilization | Ensure the purple formazan crystals are completely dissolved before reading the absorbance. This can be aided by gentle shaking and allowing sufficient incubation time with the solubilization buffer.[5] |
| Changes in Cell Metabolism | The compound may alter the metabolic rate of the cells without necessarily killing them, which would skew MTT results. It is advisable to confirm cytotoxicity with a secondary, mechanistically different assay (e.g., a dye exclusion assay like Trypan Blue or a lactate (B86563) dehydrogenase (LDH) release assay). |
| MTT Reagent Toxicity | High concentrations of the MTT reagent itself can be toxic to cells, especially during longer incubation periods. Optimize both the MTT concentration and the incubation time for your specific cell line.[5] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the preparation of a 10 mM stock solution in DMSO and subsequent dilution for cell culture experiments.
Materials:
-
This compound (solid powder, MW: 445.46 g/mol )[1]
-
Anhydrous, high-purity DMSO[6]
-
Sterile cell culture medium
-
Sterile, amber or foil-wrapped microcentrifuge tubes[6]
Procedure:
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.[6]
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mM × 1 mL × 445.46 g/mol / 1000 = 4.45 mg[1]
-
Dissolution: In a sterile environment (e.g., laminar flow hood), weigh 4.45 mg of the compound and dissolve it in 1 mL of anhydrous DMSO. Vortex briefly until fully dissolved.[1][6]
-
Storage: Aliquot the 10 mM stock solution into light-protected tubes and store at -80°C.[6]
-
Working Solution Preparation:
-
For a final concentration of 10 µM in your assay, perform a serial dilution.
-
First, create a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in sterile cell culture medium (e.g., 2 µL of stock into 198 µL of medium).
-
Next, dilute the 100 µM intermediate solution 1:10 into your cell plate to achieve the final 10 µM concentration (e.g., add 10 µL of the 100 µM solution to wells containing 90 µL of medium and cells).[1]
-
Note: This results in a final DMSO concentration of 0.1%. Adjust dilutions as needed for your desired final concentration.
-
Protocol 2: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
Cells (e.g., RAW 264.7 macrophages) seeded in a 96-well plate[5]
-
This compound working solutions
-
MTT labeling reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Positive control (e.g., doxorubicin)[5]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[5]
-
Compound Treatment: Remove the old medium and replace it with fresh medium containing serial dilutions of this compound, a vehicle control (DMSO), and a positive control.[5]
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24-48 hours) at 37°C and 5% CO₂.[5]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]
-
Formazan Development: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in a humidified incubator to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength greater than 650 nm.
Data Presentation
Table 1: Physicochemical and Storage Information
| Property | Value / Recommendation | Reference(s) |
| Molecular Formula | C₂₃H₂₇NO₈ | [] |
| Molecular Weight | 445.46 g/mol | [1][] |
| Appearance | Solid Powder | [] |
| Solubility | Soluble in DMSO, Ethanol, Methanol | [] |
| Storage (Solid) | -20°C, protected from light and moisture | [6] |
| Storage (DMSO Stock) | -80°C in aliquots | [1][6] |
Table 2: Known Producing Organisms
| Organism | Notes | Reference(s) |
| Aspergillus fumigatus | Marine-derived strain | [2] |
| Sporothrix sp. | Original source of isolation | [2][] |
| Fungal isolate MR2012 | Production induced in co-culture with bacteria | [2] |
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound.
Caption: A logical approach to troubleshooting high assay variability.
Caption: Known anti-inflammatory signaling pathway inhibition by pseurotins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | Benchchem [benchchem.com]
- 8. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 11-O-Methylpseurotin A Stability-Indicating HPLC Method
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the stability-indicating HPLC analysis of 11-O-Methylpseurotin A.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of this compound, which can affect the accuracy and reproducibility of your results.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing or Fronting | 1. Column overload.[1] 2. Incompatibility between the sample solvent and the mobile phase.[1] 3. Presence of active sites on the stationary phase.[2] 4. Column degradation. | 1. Reduce the injection volume or the sample concentration.[1] 2. Dissolve the sample in the mobile phase or a weaker solvent.[1] 3. Use a mobile phase with a suitable pH or add a competing base. 4. Replace the column with a new one.[1] |
| Ghost Peaks | 1. Contamination in the mobile phase, injection system, or column.[2] 2. Carryover from a previous injection. | 1. Use high-purity solvents and freshly prepared mobile phase.[3] Flush the injector and column with a strong solvent.[1] 2. Implement a needle wash step in the autosampler method. |
| Baseline Drift or Noise | 1. Column temperature fluctuations.[4] 2. Contaminated detector flow cell.[4] 3. Mobile phase not properly mixed or degassed.[4] 4. Detector lamp aging.[4] | 1. Use a column oven to maintain a constant temperature.[4] 2. Flush the flow cell with a strong, appropriate solvent.[4] 3. Ensure proper mixing and degassing of the mobile phase.[4] 4. Replace the detector lamp.[4] |
| Irreproducible Retention Times | 1. Inconsistent mobile phase composition.[4] 2. Fluctuations in flow rate.[4] 3. Poor column equilibration.[4] 4. Changes in column temperature.[4] | 1. Prepare mobile phase accurately and consistently.[4] 2. Check the pump for leaks and ensure it is properly primed.[3] 3. Allow sufficient time for the column to equilibrate with the mobile phase between injections.[4] 4. Use a column oven.[4] |
| Loss of Compound Signal | 1. Degradation of this compound in solution. The γ-lactam ring is susceptible to hydrolysis, and the overall structure can be prone to oxidation.[5] 2. Adsorption of the compound onto vials or tubing. | 1. Prepare samples fresh and use them immediately. Maintain the pH of aqueous solutions in a neutral range (pH 6.5-7.5).[5] Handle solutions under an inert atmosphere (e.g., nitrogen) if possible.[5] 2. Use silanized vials and PEEK tubing. |
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method?
A1: A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[6][7] The method must be able to separate the API from all potential interfering substances.[7]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The γ-lactam ring within the spirocyclic core can be hydrolyzed, especially under acidic or alkaline conditions.[5]
-
Oxidation: The complex structure contains moieties that may be sensitive to oxidation when exposed to air or other oxidizing agents.[5]
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies, also known as stress testing, are essential for developing and validating a stability-indicating method.[6][8] They involve subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[6] For this compound, this would typically include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: e.g., solid drug at 80°C for 48 hours.
-
Photodegradation: Exposing the drug substance to UV and visible light as per ICH Q1B guidelines.
Q4: What type of HPLC column is suitable for the analysis of this compound?
A4: A reversed-phase C18 column is a good starting point for the analysis of this compound due to its relatively nonpolar nature. A column with end-capping will help to minimize peak tailing caused by interactions with residual silanol (B1196071) groups.
Q5: How should I prepare my samples and standards for analysis?
A5: Stock solutions of this compound should be prepared in a high-purity solvent like anhydrous DMSO and stored at -80°C to minimize degradation.[5] Working solutions should be prepared fresh for each experiment by diluting the stock solution in the mobile phase or a solvent compatible with the mobile phase.[5]
Experimental Protocol: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization and validation are required for specific applications.
1. HPLC System and Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-18.1 min: 90-30% B; 18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (based on UV absorbance of similar compounds)[9] |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of anhydrous DMSO. Store at -80°C.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.
-
Sample Solution: Prepare the sample to a target concentration of 100 µg/mL in the sample diluent.
3. Forced Degradation Sample Preparation
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Subject aliquots of this solution to the stress conditions outlined in FAQ Q3.
-
Before injection, neutralize the acidic and basic samples and dilute all samples to a final concentration of approximately 100 µg/mL with the sample diluent.
Visualizations
Caption: Experimental workflow for the stability-indicating HPLC analysis of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
- 1. ijsdr.org [ijsdr.org]
- 2. hplc.eu [hplc.eu]
- 3. HPLC故障排除指南 [sigmaaldrich.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Elucidation of Pseurotin Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing DMSO Solvent Effects in 11-O-Methylpseurotin A Experiments
Welcome to the technical support center for researchers working with 11-O-Methylpseurotin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the solvent effects of Dimethyl Sulfoxide (DMSO) in your experiments. Proper handling of DMSO is critical for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used as a solvent for this compound, and what are the potential problems?
A1: this compound, a hydrophobic molecule, has limited solubility in aqueous solutions.[1] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it an excellent choice for preparing high-concentration stock solutions of this compound.[2][3]
However, DMSO is not biologically inert. At certain concentrations, it can have direct effects on cells and assays, including:
-
Cytotoxicity: High concentrations of DMSO can be toxic to cells, leading to reduced cell viability and confounding experimental results.[4][5]
-
Cellular Differentiation and Morphology: DMSO can induce cell differentiation and alter cell morphology, even at concentrations that are not overtly toxic.
-
Assay Interference: DMSO can interfere with assay components, such as enzymes (e.g., luciferase), or affect the integrity of cell membranes, which can impact the uptake of compounds.[6]
-
Off-target Biological Effects: DMSO has been reported to have anti-inflammatory and antioxidant properties, which could mask or alter the true biological activity of this compound.[2]
Q2: What is the recommended maximum final concentration of DMSO in cell-based assays?
A2: The sensitivity of cell lines to DMSO can vary significantly.[7] However, a general consensus in the scientific community is to keep the final concentration of DMSO in cell culture medium as low as possible.
-
General Recommendation: For most cell lines, the final DMSO concentration should be kept at or below 0.5% (v/v) .[2][8][9]
-
Ideal Concentration: To minimize any potential off-target effects, a final concentration of ≤ 0.1% (v/v) is highly recommended.[7][10]
-
Sensitive Cell Lines: For particularly sensitive or primary cell lines, it is advisable to keep the DMSO concentration even lower, potentially below 0.05%.[7]
It is crucial to perform a vehicle control experiment with the same final concentration of DMSO to be able to distinguish the effects of the compound from the effects of the solvent.[2]
Q3: How can I prepare my working solutions of this compound to minimize the final DMSO concentration?
A3: The key is to prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).[10] Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][10]
-
Perform Serial Dilutions: Instead of diluting your stock directly into a large volume of aqueous buffer (which can cause the compound to precipitate), perform serial dilutions.[11] It is best practice to make intermediate dilutions of your stock in 100% DMSO before the final dilution into your aqueous experimental medium.[11]
-
Final Dilution: For the final step, add a small volume of the appropriate DMSO dilution to your cell culture medium or assay buffer to reach the desired final concentration of this compound, while ensuring the final DMSO concentration remains within the recommended limits.
Troubleshooting Guides
Issue 1: High Variability Between Replicates in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Inconsistent DMSO Concentration | Ensure the final DMSO concentration is identical in all wells, including vehicle controls. Prepare a master mix of your final working solution to add to the wells to minimize pipetting errors.[12] |
| Compound Precipitation | This compound may precipitate out of solution when diluted into aqueous media. Visually inspect your solutions for any signs of precipitation.[1] If precipitation occurs, you may need to lower the final concentration of the compound or explore the use of solubility enhancers like PEG300 or Tween 80, ensuring these enhancers do not affect your experimental outcome.[1][8] |
| Uneven Cell Seeding | Inconsistent cell numbers per well can lead to significant variability. Ensure you have a homogenous cell suspension and use calibrated pipettes for cell plating.[2] |
| Pipetting Errors | Small inaccuracies in pipetting can lead to large variations in results. Use calibrated pipettes, pre-wet the tips, and maintain a consistent pipetting technique.[2][12] |
Issue 2: Unexpected or Inconsistent Results in Enzyme-Based Assays (e.g., Kinase Assays, Luciferase Reporter Assays)
| Potential Cause | Recommended Solution |
| Direct Inhibition/Activation of the Enzyme by DMSO | High concentrations of DMSO can directly affect enzyme activity. Determine the DMSO tolerance of your specific enzyme by running a dose-response curve with DMSO alone. For kinase assays, many are tolerant up to 5-10% DMSO, but this should be empirically determined.[5] Luciferase enzymes can be more sensitive.[13] |
| Interference with Assay Signal | DMSO can sometimes quench or enhance the signal in fluorescence or luminescence-based assays. Run controls with just the assay reagents and DMSO to assess for any direct interference.[13] |
| High Background Signal in Luciferase Assays | High background can be caused by several factors, including the type of microplate used (white plates are recommended for luminescence to reduce crosstalk), contamination, or reagent issues.[4][12] Ensure your lysis buffer is effective and that there is no carryover of colored compounds. |
Data Presentation
Table 1: Recommended Final DMSO Concentrations for Different Experimental Setups
| Experimental System | Recommended Max DMSO Concentration | Ideal DMSO Concentration | Key Considerations |
| Most Cancer Cell Lines (e.g., RAW 264.7, HepG2, MCF-7) | 0.5%[1][14] | ≤ 0.1%[7][9] | Sensitivity can vary; always perform a vehicle control.[2][7] |
| Primary Cells | ≤ 0.1%[9] | As low as possible (<0.05%) | Primary cells are generally more sensitive to solvent toxicity. |
| Enzymatic Assays (e.g., Kinase Assays) | 1-5% (empirically determined)[5][15] | ≤ 1% | Enzyme activity can be directly affected by DMSO.[5] |
| Luciferase Reporter Assays | ≤ 0.5% | ≤ 0.1% | DMSO can directly inhibit luciferase activity.[13] |
Table 2: Summary of DMSO Effects and Mitigation Strategies
| Effect of DMSO | Mitigation Strategy |
| Cytotoxicity | Keep final concentration ≤ 0.5%, ideally ≤ 0.1%.[2][7] Perform a cell viability assay (e.g., MTT) with a DMSO dose-response curve for your specific cell line. |
| Compound Precipitation upon Dilution | Prepare high-concentration stock in 100% DMSO.[10] Perform serial dilutions in DMSO before final dilution in aqueous media.[11] Consider solubility enhancers if necessary.[1] |
| Assay Interference | Run controls with DMSO alone to check for direct effects on the assay signal.[13] |
| High Variability | Use master mixes for reagents and ensure consistent final DMSO concentration across all wells.[12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Weigh the required amount of this compound (Molecular Weight: 445.46 g/mol ).[10]
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) can be used to aid dissolution.[10]
-
Aliquot the stock solution into smaller volumes in sterile cryogenic vials to avoid repeated freeze-thaw cycles and store at -80°C.[10]
-
-
Working Solution Preparation (Example for a final concentration of 10 µM with 0.1% final DMSO):
-
Prepare an intermediate dilution of your 10 mM stock solution in 100% DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Add 1 µL of the 1 mM intermediate solution to 999 µL of your cell culture medium or assay buffer. This will give you a final this compound concentration of 1 µM and a final DMSO concentration of 0.1%. Adjust volumes as needed for your desired final concentrations.
-
Protocol 2: MTT Cytotoxicity Assay to Determine DMSO Tolerance
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[2]
-
DMSO Treatment: Prepare serial dilutions of DMSO in your cell culture medium (e.g., from 5% down to 0.01%). Also include a no-DMSO control.
-
Incubation: Replace the old medium with the medium containing the different DMSO concentrations and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solvent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the no-DMSO control. This will give you a dose-response curve for DMSO toxicity in your specific cell line.
Mandatory Visualization
Caption: Experimental workflow for using DMSO-solubilized this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. JNK pathway is involved in the inhibition of inflammatory target gene expression and NF-kappaB activation by melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. benchchem.com [benchchem.com]
- 14. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
Fungal Secondary Metabolite Screening Technical Support Center
Welcome to the Technical Support Center for Fungal Secondary metabolite Screening. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experimental workflows.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your fungal secondary metabolite screening experiments.
Issue: Low or No Production of Secondary Metabolites
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | References |
| Suboptimal Culture Medium | Systematically vary the composition of the culture medium. Test different basal media (e.g., Potato Dextrose Broth, Czapek Dox Broth), carbon sources (e.g., glucose, sucrose), and nitrogen sources (e.g., peptone, yeast extract).[1][2][3] | [1][2][3] |
| Incorrect Fermentation pH | Optimize the initial pH of the culture medium. Test a range of pH values (e.g., 3 to 10) to determine the optimal level for secondary metabolite production by your specific fungal strain.[1][4] | [1][4] |
| Inappropriate Incubation Temperature | Evaluate a range of incubation temperatures (e.g., 20°C to 37°C) to identify the optimal temperature for growth and metabolite production.[4][5] | [4][5] |
| Insufficient Incubation Time | Conduct a time-course study to determine the optimal incubation period for secondary metabolite production. The production of secondary metabolites often occurs during the stationary phase of fungal growth.[1][5] | [1][5] |
| Lack of Precursor Molecules | Supplement the culture medium with potential precursor molecules that may be required for the biosynthesis of the target secondary metabolites.[1][2] | [1][2] |
| Silent Biosynthetic Gene Clusters | Employ co-culture techniques by growing your fungus with other fungi or bacteria to induce the expression of otherwise silent gene clusters.[6] Another approach is to use chemical elicitors or epigenetic modifiers.[7][8] | [6][7][8] |
Issue: Inefficient Extraction of Secondary Metabolites
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | References |
| Inappropriate Solvent Polarity | Test a range of solvents with varying polarities (e.g., ethyl acetate (B1210297), methanol, dichloromethane) to effectively extract the target metabolites.[9][10] A sequential extraction with solvents of increasing polarity can also be effective. | [9][10] |
| Loss of Metabolites During Preparation | Be aware that sample preparation steps such as heating or significant pH changes can lead to the degradation or loss of certain mycotoxins, like Fumonisins.[11] | [11] |
| Poor Recovery from Culture Broth | For large-scale extractions, consider using solid-phase extraction (SPE) or passing the culture broth through resins like Amberlite XAD-16 to capture the metabolites before eluting with a suitable solvent.[10][12] | [10][12] |
Issue: High Rate of Rediscovery of Known Compounds
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | References |
| Lack of Early-Stage Dereplication | Implement a dereplication strategy early in your workflow. This involves rapidly identifying known compounds in your extracts to avoid spending resources on their isolation and characterization.[13][14][15] | [13][14][15] |
| Insufficient Analytical Data | Utilize a combination of analytical techniques, such as HPLC-DAD-MS, to obtain comprehensive data (retention time, UV-Vis spectrum, and mass spectrum) for each compound in your extract.[9][16] This data is crucial for database searching. | [9][16] |
| Limited Compound Databases | Use specialized microbial natural product databases like AntiBase for more accurate dereplication of fungal metabolites.[16] The Dictionary of Natural Products is also a valuable resource.[16] | [16] |
Frequently Asked Questions (FAQs)
Cultivation & Fermentation
-
Q1: What is the "One Strain, Many Compounds" (OSMAC) approach? A1: The OSMAC approach is a strategy to induce the production of a wider range of secondary metabolites from a single fungal strain by systematically altering its cultivation parameters, such as media composition, pH, temperature, and aeration.[12] This method is based on the principle that many biosynthetic gene clusters are silent under standard laboratory conditions and can be activated by environmental cues.[12]
-
Q2: How does co-culturing induce the production of novel secondary metabolites? A2: Co-culturing, or mixed fermentation, involves growing two or more different microorganisms in the same environment.[6] The competition and interaction between the microbes can trigger the activation of silent biosynthetic gene clusters as a defense or communication mechanism, leading to the production of compounds not seen in monocultures.[6][17]
Extraction & Analysis
-
Q3: What is a general workflow for extracting fungal secondary metabolites? A3: A common workflow begins with separating the fungal mycelium from the liquid culture broth via filtration. The metabolites can then be extracted from both the filtrate and the mycelium using appropriate organic solvents like ethyl acetate or methanol. The crude extract is then dried and can be further purified.[10][18]
Caption: A generalized workflow for the extraction of fungal secondary metabolites. -
Q4: Which analytical techniques are best for initial screening of crude extracts? A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) is a powerful and widely used technique for the initial profiling of crude fungal extracts.[9][19][20] This combination provides retention time, UV-Vis absorption spectra, and mass-to-charge ratio for the compounds in the mixture, which is valuable for dereplication.[9][16]
Data Interpretation & Dereplication
-
Q5: What is dereplication and why is it important? A5: Dereplication is the process of rapidly identifying and eliminating known compounds from natural product extracts at an early stage of the screening process.[13][14] It is a crucial step to avoid the time-consuming and costly rediscovery of already characterized molecules, thereby focusing resources on the pursuit of novel bioactive compounds.[13][21]
-
Q6: How can I perform dereplication on my LC-MS data? A6: The process involves comparing the analytical data (accurate mass, MS/MS fragmentation patterns, and UV-Vis spectra) of the compounds in your extract against specialized databases of known natural products.[16] A match suggests the compound is known, allowing you to prioritize the unknown compounds for further investigation.[16]
Caption: A simplified workflow for the dereplication of fungal secondary metabolites. -
Q7: What can cause false positives in bioactivity screening? A7: False positives in bioactivity assays can arise from several sources. Some compounds may interfere with the assay technology itself. For example, in cell-based assays, a compound might be cytotoxic rather than having the specific desired activity. Cross-reactivity with other fungi or the intake of certain antibiotics can also lead to false-positive results in some diagnostic assays, like the galactomannan (B225805) assay.[22] It is also possible for fungi to be present but not pathogenic, leading to a clinically false positive result.[23]
Experimental Protocols
Protocol: Optimization of Fermentation Conditions
This protocol provides a general framework for optimizing fermentation conditions to maximize the production of secondary metabolites.
1. Screening of Basal Media:
-
Prepare several different liquid growth media (e.g., Malt extract broth, Potato Dextrose broth, Czapek Dox broth).[2]
-
Inoculate each medium with the fungal strain of interest.
-
Incubate under standard conditions (e.g., 7 days at 28°C with shaking at 150 rpm).[2]
-
After incubation, extract the secondary metabolites and analyze the extracts (e.g., via HPLC or bioassay) to identify the most productive basal medium.[2]
2. Optimization of Carbon and Nitrogen Sources:
-
Using the best basal medium identified in step 1, create variations by substituting or supplementing with different carbon sources (e.g., glucose, sucrose, maltose (B56501) at 1-2% w/v).[1][2]
-
Similarly, test various nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) sulfate).[1][2]
-
Evaluate the production of secondary metabolites in each condition to determine the optimal carbon and nitrogen sources.
3. Optimization of pH and Temperature:
-
Prepare the optimized medium from step 2 and adjust the initial pH to various levels (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using 0.1N HCl or 0.1N NaOH.[1][2]
-
Inoculate and incubate at a standard temperature to find the optimal pH.
-
Using the optimal pH, perform subsequent fermentations at different temperatures (e.g., 22°C, 25°C, 28°C, 30°C) to find the optimal temperature.[4]
4. Determination of Optimal Incubation Time:
-
Using the fully optimized medium and conditions, set up a larger fermentation.
-
Withdraw aliquots at regular intervals (e.g., every 24 hours for 14 days).
-
Analyze the secondary metabolite production in each aliquot to determine the time point of maximum yield.[24]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nveo.org [nveo.org]
- 5. pjmhsonline.com [pjmhsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing the Discovery of Bioactive Secondary Metabolites From Fungal Endophytes Using Chemical Elicitation and Variation of Fermentation Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical methods for fungal metabolites | PPTX [slideshare.net]
- 12. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis [mdpi.com]
- 13. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 14. Dereplication of Natural Product Antifungals via Liquid Chromatography–Tandem Mass Spectrometry and Chemical Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The importance of mass spectrometric dereplication in fungal secondary metabolite analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Analysis of Secondary Metabolites from Plant Endophytic Fungi | Springer Nature Experiments [experiments.springernature.com]
- 19. agilent.com [agilent.com]
- 20. Analytical Methods for Secondary Metabolite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Dereplication of Natural Product Antifungals via Liquid Chromatography–Tandem Mass Spectrometry and Chemical Genomics | Semantic Scholar [semanticscholar.org]
- 22. Evaluating the causes associated with false positive Galactomannan assay in suspected cases of respiratory fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 23. False positive fungus results from investigation of microbial keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reproducibility in Natural Product Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of natural product assays.
Troubleshooting Guides
This section addresses specific issues that may arise during natural product assays, offering potential causes and recommended solutions.
Issue 1: High Variability in Bioassay Results Between Batches of the Same Natural Product Extract
| Possible Cause | Recommended Action |
| Inconsistent Raw Material | Source plant material from a single, reputable supplier. Document the species, collection date, and geographical location.[1] Ensure consistency in the plant part used and the time of harvest. |
| Variation in Particle Size of Ground Material | Standardize the grinding process to ensure a consistent particle size, which affects solvent penetration and extraction efficiency.[1] |
| Inconsistent Solvent-to-Solid Ratio | Maintain a precise and consistent ratio of solvent to plant material for each extraction to ensure uniform extraction conditions.[1] |
| Fluctuations in Extraction Parameters | Strictly control extraction parameters such as temperature, time, and agitation. Even minor deviations can alter the chemical profile of the extract.[1] |
| Sample Degradation | Proper storage and handling of natural products are crucial to prevent the degradation of active compounds.[2] Store extracts in appropriate conditions (e.g., protected from light and at a low temperature) and avoid repeated freeze-thaw cycles. |
Issue 2: Poor Correlation of Bioactivity with a Specific Peak in a Chromatogram
| Possible Cause | Recommended Action |
| Multiple Compounds Contributing to Activity (Synergistic Effect) | Perform micro-fractionation of the active HPLC peak and re-test the smaller fractions to pinpoint the activity to a more specific set of compounds.[2] |
| Active Compound Present at a Very Low Concentration | Use more sensitive detection methods or consider concentrating the sample prior to analysis to enhance the signal of the active compound.[2] |
| In-source Fragmentation in Mass Spectrometry | Optimize mass spectrometry source conditions to minimize the fragmentation of the parent compound, ensuring the detected mass corresponds to the actual bioactive molecule.[2] |
| Compound Instability | Re-test a fresh sample of the extract and investigate the stability of the extract under the assay and storage conditions to rule out degradation.[2] |
Issue 3: High Hit Rate in a Primary Screen or Activity in Multiple, Unrelated Assays
| Possible Cause | Recommended Action |
| Pan-Assay Interference Compounds (PAINS) | Check the structure of identified hits against known PAINS databases.[2] PAINS can interfere with assay readouts through various mechanisms, leading to false-positive results.[1] |
| Assay Interference (e.g., fluorescence, color) | Perform a counter-screen using a different detection method (e.g., luminescence if the primary screen was fluorescence-based).[2] Use appropriate controls to account for interference from colored or fluorescent compounds.[3] |
| Non-specific Activity due to Cytotoxicity | Run a cytotoxicity assay in parallel with the primary screen to differentiate true hits from compounds that appear active due to cell death.[2] |
| Aggregation of Compounds | Include a detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates and re-test the activity.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of irreproducibility in natural product extraction?
A1: The most common sources of variability in extraction yields and composition are the botanical source material itself (genetic variations, geographical location, harvest time, and storage conditions), the choice of solvent, and the extraction method employed.[1] Variations in experimental parameters such as temperature and extraction time can also lead to significant differences.[1]
Q2: How do I choose the right extraction method and solvent?
A2: The choice of extraction method and solvent is critical and depends on the physicochemical properties of the target natural products and the plant matrix.[1] Conventional methods like maceration and Soxhlet extraction are common, but modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer improved efficiency.[1][4] The polarity of the solvent is a key factor; polar solvents (e.g., water, ethanol) are effective for hydrophilic compounds, while non-polar solvents (e.g., hexane, chloroform) are better for lipophilic compounds.[4]
Q3: What are Pan-Assay Interference Compounds (PAINS) and how can I avoid them?
A3: Pan-Assay Interference Compounds (PAINS) are molecules that can interfere with assay readouts through various mechanisms like aggregation or fluorescence, leading to false-positive results.[1] To mitigate their effect, it is crucial to perform secondary assays and counter-screens to rule out non-specific activity.[1] Consulting PAINS databases to check the structure of potential hits is also a recommended practice.[2]
Q4: What is the role of reference materials in ensuring reproducibility?
A4: Botanical reference materials (BRMs) are authenticated and validated plant samples that serve as a standard for comparison.[5] They are crucial for verifying the identity, purity, and composition of botanical products.[5] Using well-characterized reference materials helps in standardizing methods across different labs, reducing variations in test results, and improving overall reproducibility.[5][6]
Q5: How can I improve the quality and reproducibility of my cell-based assays?
A5: For cell-based assays, ensure a consistent cell seeding density by using a cell counter.[3] To avoid "edge effects" in microplates, either avoid using the outer wells or fill them with media without cells.[3] Regular testing for mycoplasma contamination is also essential to ensure the reliability of your results.[3]
Q6: What are the key statistical parameters for assessing assay performance?
A6: The Z'-factor and the coefficient of variation (CV) are two indispensable statistical parameters for evaluating the quality and reproducibility of a high-throughput screening (HTS) assay.[1] A Z'-factor between 0.5 and 1.0 is considered excellent, indicating a large separation between positive and negative control signals.[1] The CV measures the relative variability of data points within a sample group.[1]
Experimental Protocols
Protocol 1: General Workflow for Bioassay-Guided Fractionation
This protocol outlines the steps for identifying active compounds from a crude extract.
Caption: Bioassay-guided fractionation workflow.
Methodology:
-
Initial Extraction: Prepare a crude extract from the natural source material using an appropriate solvent.[2]
-
Preliminary Bioassay: Screen the crude extract for the desired biological activity.[2]
-
Initial Fractionation: If the crude extract is active, subject it to an initial separation step, such as column chromatography with a stepwise gradient of solvents.[2]
-
Fraction Bioassay: Test each fraction for biological activity.[2]
-
Selection of Active Fractions: Pool the most active fractions for further purification.[2]
-
Further Purification: Subject the active fractions to further purification steps, such as high-performance liquid chromatography (HPLC), to isolate pure compounds.
-
Purity Assessment and Bioassay: Assess the purity of the isolated compounds and confirm their biological activity.
-
Structure Elucidation: Determine the chemical structure of the pure active compound using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[2]
Protocol 2: MTS Cell Viability Assay
This protocol is a colorimetric method for assessing cell viability.
Caption: MTS cell viability assay workflow.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.[1]
-
Incubation for Cell Attachment: Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 24 hours to allow for cell attachment.[1]
-
Compound Addition: Prepare serial dilutions of the natural product samples and controls. Add a small volume (e.g., 1 µL) of the diluted samples and controls to the respective wells. Ensure the final solvent concentration does not exceed a non-toxic level (typically ≤1%).[1]
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C.[1]
-
MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.[1]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[1]
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[1]
-
Data Analysis: Subtract the absorbance of the media-only blank wells from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control wells and determine the IC50 value for active compounds.[1]
Logical Relationships in Reproducibility
The following diagram illustrates the key pillars for achieving reproducible results in natural product assays.
Caption: Pillars of reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of botanical reference materials in herbal product testing - Eurofins USA [eurofinsus.com]
- 6. The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Compound Precipitation in Aqueous Buffers
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent compound precipitation in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my compound is precipitating in an aqueous buffer?
A1: Compound precipitation in aqueous buffers is a common issue that can arise from several factors:
-
Exceeding Solubility Limit: The concentration of your compound is higher than its maximum solubility in the specific buffer system.
-
pH Mismatch: The pH of the buffer can significantly affect the ionization state of your compound. For ionizable compounds, solubility is often highest when the compound is in its charged (ionized) form.[1][2] A buffer pH that promotes the neutral (unionized) form can lead to precipitation.
-
Co-solvent Percentage Too Low: Many poorly soluble compounds are first dissolved in a water-miscible organic solvent, like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), to create a stock solution. When this stock is diluted into an aqueous buffer, a certain percentage of the organic co-solvent is often necessary to maintain the compound's solubility. If the final concentration of the co-solvent is too low, the compound may precipitate.
-
Temperature Effects: The solubility of most solid compounds in water increases with temperature. If you are working with pre-warmed buffers, allowing them to cool to room temperature could cause your compound to precipitate. Conversely, some compounds become less soluble as the temperature increases.
-
Buffer Composition: The specific components of your buffer can interact with your compound. For example, phosphate (B84403) ions can sometimes form less soluble salts with certain compounds.[3]
-
"Salting Out": High concentrations of salts in your buffer can decrease the solubility of your compound by competing for water molecules needed for solvation.
-
Slow Dissolution Rate: The compound may not have had enough time or agitation to fully dissolve, leading to the appearance of a precipitate.
Q2: How can I determine the maximum soluble concentration of my compound in a new buffer?
A2: A simple and effective way to determine the maximum soluble concentration is to perform a serial dilution experiment. The highest concentration that remains clear after a defined incubation period is considered the maximum working soluble concentration under those specific conditions. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q3: My compound is dissolved in DMSO, but precipitates immediately when I add it to my aqueous buffer. What should I do?
A3: This phenomenon, often called "crashing out," is due to the rapid change in solvent polarity. Here are some troubleshooting steps:
-
Decrease the Final Concentration: Your target concentration in the aqueous buffer may be too high. Try a lower final concentration.
-
Optimize the Dilution Method: Instead of adding a small volume of your DMSO stock directly to a large volume of buffer, try adding the DMSO stock to a smaller, vigorously stirring volume of the buffer. This helps to disperse the compound more quickly.
-
Increase the Final Co-solvent Concentration: If your experimental system can tolerate it, increasing the final percentage of DMSO (e.g., from 0.1% to 1%) can help keep the compound in solution.[4] Be mindful of the potential effects of the co-solvent on your assay.
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 (typically 0.01-0.1%), to your aqueous buffer can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.[4]
Q4: Can changing the pH of my buffer improve the solubility of my compound?
A4: Yes, for ionizable compounds, adjusting the pH can have a significant impact on solubility.[1][2]
-
For weakly acidic compounds: Increasing the pH (making it more basic) will deprotonate the compound, increasing its charge and generally its aqueous solubility.
-
For weakly basic compounds: Decreasing the pH (making it more acidic) will protonate the compound, leading to a higher charge and improved solubility.
It is crucial to ensure that the adjusted pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Q5: Are there alternatives to DMSO as a co-solvent?
A5: Yes, other water-miscible organic solvents can be used, depending on the properties of your compound and the requirements of your experiment. Common alternatives include:
-
Ethanol
-
Polyethylene glycol (PEG), particularly lower molecular weight PEGs like PEG 400
-
Propylene glycol
-
Glycerol
The choice of co-solvent should be empirically determined for your specific compound and assay.
Data Presentation
Table 1: Solubility of Ketoprofen (B1673614) in Different Aqueous Media at 37°C
| Medium | pH | Solubility (mg/mL) |
| 0.1 N HCl | 1.2 | 0.062 |
| Distilled Water | ~7.0 | 0.081 |
| Phosphate Buffer | 7.2 | 0.141 |
Data sourced from Pharmacia, 2023.[1]
Table 2: Solubility of Celecoxib in Phosphate Buffer (pH 7.2) with and without Polymers (5% w/v)
| Polymer | Solubility (µg/mL) | Fold Increase |
| None | 3.47 | - |
| PEG 4000 | 6.86 | ~2.0 |
| PEG 6000 | 8.82 | ~2.5 |
| PVP | 26.27 | ~7.6 |
| PVP K25 | 28.88 | ~8.3 |
Data sourced from R Discovery, Formulation and Evaluation of Solid Dispersion of Celecoxib.[5]
Table 3: Effect of Ethanol Concentration on the Apparent Solubility of Poorly Soluble Compounds in Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5)
| Compound Type | % of Compounds with >3-fold Increased Solubility in FaSSIF with 20% Ethanol |
| Acidic and Neutral | More solubilized by ethanol than by lecithin/taurocholate aggregates |
| Basic | More substance-specific response |
This table summarizes qualitative findings from a study on the effects of ethanol on drug solubility.[6] A significant number of compounds (59%) showed a greater than 3-fold increase in apparent solubility in the presence of 20% ethanol.[6]
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration Using Serial Dilution
Objective: To determine the highest concentration of a compound that remains soluble in a specific aqueous buffer.
Materials:
-
Compound of interest
-
100% DMSO (or other suitable organic solvent)
-
Aqueous buffer of choice
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM). Ensure the compound is fully dissolved by vortexing.
-
Prepare a Dilution Series in Buffer: a. In a series of microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of your aqueous buffer (e.g., 198 µL). b. To the first tube/well, add a small volume of your DMSO stock to achieve the highest desired concentration (e.g., 2 µL of a 10 mM stock into 198 µL of buffer for a final concentration of 100 µM with 1% DMSO). Vortex immediately and thoroughly. c. Perform a 2-fold serial dilution by transferring half the volume (e.g., 100 µL) from the first tube/well to the second, vortexing, and repeating this process for the subsequent tubes/wells.
-
Equilibration and Observation: a. Incubate the dilution series at the desired experimental temperature for a set period (e.g., 1-2 hours). b. Visually inspect each tube/well for any signs of precipitation (cloudiness, visible particles, or a pellet after brief centrifugation).
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is your maximum working soluble concentration under these conditions.
Protocol 2: General Procedure for Solubility Determination by HPLC
Objective: To quantify the equilibrium solubility of a compound in an aqueous buffer.
Materials:
-
Compound of interest
-
Aqueous buffer of choice
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., acetonitrile (B52724) and water with a suitable modifier like formic acid or trifluoroacetic acid)
-
Vials for sample incubation and HPLC analysis
-
Shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
Methodology:
-
Preparation of Saturated Solution: a. Add an excess amount of the solid compound to a known volume of the aqueous buffer in a vial. Ensure there is undissolved solid visible. b. Seal the vial and place it on a shaker or rotator at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Sample Preparation for HPLC: a. Centrifuge the vial at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid. b. Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles. c. Dilute the filtrate with the mobile phase to a concentration that falls within the range of your calibration curve.
-
HPLC Analysis: a. Develop an HPLC Method: If a method is not already established, develop one that provides good separation and peak shape for your compound. A generic gradient method might be:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 1.0 mL/min
- Detection: UV at the λmax of the compound. b. Prepare a Calibration Curve: Prepare a series of standard solutions of your compound of known concentrations in the mobile phase. Inject these standards to generate a calibration curve of peak area versus concentration. c. Analyze the Sample: Inject the diluted filtrate from step 2.
-
Quantification: Determine the concentration of the compound in the diluted filtrate using the calibration curve. Back-calculate to determine the concentration in the original undiluted filtrate, which represents the equilibrium solubility.
Visualizations
Caption: A troubleshooting workflow for addressing compound precipitation.
Caption: Key factors affecting compound solubility in aqueous buffers.
References
- 1. Physical stability and dissolution of ketoprofen nanosuspension formulation: Polyvinylpyrrolidone and Tween 80 as stabilizers [pharmacia.pensoft.net]
- 2. public.pensoft.net [public.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Assays for 11-O-Methylpseurotin A
Welcome to the technical support center for 11-O-Methylpseurotin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and troubleshooting common issues in assays involving this fungal metabolite.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is known to selectively inhibit a Hof1 deletion strain of Saccharomyces cerevisiae.[1] The Hof1 protein is a key regulator of cytokinesis, involved in the dynamics of the actomyosin (B1167339) ring and septum formation.[2] This suggests that the mechanism of action of this compound is likely related to the disruption of cell division.
Q2: What is a good starting point for incubation time in a cytotoxicity assay with this compound?
A2: For initial cytotoxicity screening using assays like the MTT assay, a common starting point for incubating the cells with this compound is 24 to 48 hours.[3] However, the optimal time can depend on the cell line's doubling time, with slower-growing cells potentially requiring up to 72 hours.[1]
Q3: How does the specific research question influence the choice of incubation time?
A3: The objective of your experiment is a critical factor. For studying early, short-term signaling events, incubation times of 15 minutes to a few hours are typical. To analyze changes in gene and protein expression, longer incubations of 6 to 48 hours are generally required. For assessing endpoints like apoptosis or overall cytotoxicity, 24 to 72-hour incubations are common to allow these processes to fully manifest.
Q4: What are common solvents for this compound and what precautions should be taken?
A4: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of this compound. It is crucial to keep the final DMSO concentration in cell culture low (typically ≤ 0.1% to <0.5%) to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q5: My results with this compound are inconsistent. What are some potential causes?
A5: Inconsistent results can stem from several factors. Poor solubility of the compound in aqueous media is a common issue with fungal metabolites.[4] Ensure the compound is fully dissolved in your stock solution and that the final concentration in your assay does not lead to precipitation. Variability in cell seeding density can also lead to inconsistent results; it's important to optimize this for your specific cell line.[3] Finally, the stability of the compound in your culture media over the incubation period could be a factor. It is recommended to prepare fresh working solutions for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Compound Activity | Compound Degradation: this compound may be unstable in aqueous solutions or sensitive to light, pH, or oxidation. | Prepare fresh working solutions for each experiment. Store stock solutions in small aliquots at -80°C to avoid freeze-thaw cycles. Protect solutions from light. Ensure the pH of your assay buffer is within a neutral range (pH 6.5-7.5). |
| Incorrect Incubation Time: The chosen incubation time may be too short to observe a biological effect. | For cytotoxicity assays, consider extending the incubation period to 48 or 72 hours. Perform a time-course experiment to determine the optimal incubation time for your specific cell line and endpoint. | |
| Sub-optimal Compound Concentration: The concentrations tested may be too low to elicit a response. | Perform a dose-response experiment with a wide range of concentrations to determine the effective concentration range. | |
| High Background or False Positives | Compound Interference: The natural color of this compound or its interaction with assay reagents (e.g., MTT) may interfere with absorbance or fluorescence readings.[3] | Run a control with the compound in cell-free media to check for direct reactivity with assay components. If interference is observed, consider using an alternative assay with a different detection method. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells, masking the specific effect of the compound. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Always include a vehicle-only control.[3] | |
| High Variability Between Replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. | Optimize your cell seeding density to ensure a linear response. Use a multichannel pipette for cell plating and visually inspect the plate for even cell distribution. |
| Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of the compound. | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.[4] | |
| Incomplete Solubilization of Formazan (B1609692) (MTT Assay): If the formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings. | Ensure thorough mixing after adding the solubilization buffer. Allow sufficient time for the formazan to dissolve completely before reading the plate. |
Experimental Protocols & Data Presentation
Cytotoxicity Assay (MTT-based)
This protocol is a general guideline for assessing the cytotoxicity of this compound. Optimization of cell density and incubation times is recommended for each cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[3]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C until formazan crystals are visible.[3]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Anti-Inflammatory Assay (LPS-induced Cytokine Release)
This protocol is designed to screen for the anti-inflammatory effects of this compound in macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at an optimized density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 1-2 hours.[3]
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at a low speed and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercial ELISA kit.
Summary of Recommended Incubation Times
| Assay Type | Compound Incubation Time | Post-Treatment Incubation | Notes |
| Cytotoxicity (e.g., MTT, XTT) | 24 - 72 hours | 2 - 4 hours (with assay reagent) | Optimal time depends on cell doubling time. |
| Apoptosis (e.g., Caspase activity) | 6 - 48 hours | Varies by assay | Time-course experiment is recommended. |
| Anti-inflammatory (e.g., Cytokine release) | 1 - 2 hours (pre-treatment) | 18 - 24 hours (with stimulant) | Pre-treatment allows the compound to exert its effect before inflammation is induced. |
| Gene/Protein Expression (e.g., Western Blot, qPCR) | 6 - 48 hours | N/A | Allows sufficient time for transcriptional and translational changes. |
| Short-term Signaling (e.g., Kinase phosphorylation) | 15 minutes - 4 hours | N/A | Captures early cellular signaling events. |
Visualizations
Caption: Workflow for a typical cytotoxicity assay using this compound.
Caption: Postulated role of Hof1 in cytokinesis and its inhibition by this compound.
References
Validation & Comparative
A Comparative Analysis of 11-O-Methylpseurotin A and Pseurotin A: Biological Activities and Mechanisms
An objective comparison for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the biological activities of 11-O-Methylpseurotin A and its parent compound, Pseurotin (B1257602) A. While both are fungal secondary metabolites belonging to the pseurotin family, available research indicates distinct biological profiles.[1][2] This document summarizes the current understanding of their activities, presents available quantitative data, outlines experimental methodologies, and visualizes their proposed mechanisms of action.
Data Presentation: A Comparative Overview of Biological Activities
Direct quantitative comparison of the potency of this compound and Pseurotin A is challenging due to limited publicly available data for this compound.[1] The following tables summarize the reported biological activities for each compound based on existing literature.
Table 1: Biological Activity of this compound
| Target/Activity | Organism/Cell Line | Assay Type | Result | Citation |
| Selective inhibition | Saccharomyces cerevisiae (hof1δ mutant strain) | Viability Assay | Decreased survival | [] |
| Antiseizure activity | Larval Zebrafish | Pentylenetetrazole (PTZ)-induced seizure model | Inactive | [2] |
Table 2: Biological Activity of Pseurotin A
| Target/Activity | Organism/Cell Line | Assay Type | Result (IC50/Effect) | Citation |
| Antifungal | Aspergillus fumigatus | Chitin (B13524) Synthase Inhibition | IC50: 81 µM (solubilized enzyme) | [4] |
| Anti-glioma | Various glioma cell lines | Proliferation Assay | IC50: 0.51–29.3 μM | [5] |
| Anti-osteoclastogenesis | Murine bone marrow-derived macrophages | Osteoclast formation and bone resorption assays | Inhibited osteoclastogenesis and bone resorption | [6] |
| Anti-inflammatory | Ovariectomized Mouse | In vivo model of osteoporosis | Prevented bone loss | [2] |
| Anti-hepatocarcinogenic | Rat | In vivo model of hepatocellular carcinoma | Exerted an anti-hepatocarcinogenic effect | [2] |
| IgE Production Inhibition | In vitro | Inhibits IgE production | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.
Broth Microdilution Antifungal Susceptibility Testing
This method is utilized to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[8]
-
Preparation of Antifungal Stock Solution: The test compound is dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[1]
-
Inoculum Preparation: The fungal strain of interest is cultured on an appropriate agar (B569324) medium to obtain a fresh culture.[1] The fungal colonies are then used to prepare a standardized suspension in a liquid medium.[8]
-
Assay Procedure: The antifungal stock solution is serially diluted in a microtiter plate containing a liquid growth medium. The standardized fungal inoculum is added to each well.
-
Incubation and Analysis: The plate is incubated under conditions suitable for fungal growth. The MIC is determined as the lowest concentration of the compound that inhibits visible fungal growth.[8]
In Vivo Zebrafish Seizure Model
This model is used to assess the antiseizure activity of compounds.
-
Animal Model: Larval zebrafish are used due to their rapid development and optical transparency.
-
Compound Administration: The test compound, such as this compound, is added to the water in which the larvae are housed.
-
Seizure Induction: Seizures are induced using a chemical convulsant, such as pentylenetetrazole (PTZ).
-
Behavioral Analysis: The locomotor activity of the larvae is tracked and analyzed to determine if the test compound can prevent or reduce the seizure-like behavior induced by PTZ.[2]
Signaling Pathways and Mechanisms of Action
The distinct biological activities of this compound and Pseurotin A are attributed to their interactions with different cellular pathways.
This compound: Potential Interference with Cytokinesis
The primary reported activity of this compound is its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[1][2] Hof1 is a protein involved in the regulation of the actomyosin (B1167339) ring contraction during cytokinesis.[1] This suggests that this compound may exert its effect by interfering with the process of cell division.
Caption: Proposed mechanism of this compound via interference with Hof1-mediated cytokinesis.
Pseurotin A: Multi-Targeting Activities
Pseurotin A has been shown to interact with multiple signaling pathways, contributing to its diverse biological effects.
-
Antifungal Activity: Pseurotin A is proposed to act as a competitive inhibitor of chitin synthase, a critical enzyme for the synthesis of the fungal cell wall.[1] Inhibition of this enzyme disrupts cell wall integrity, leading to fungal cell death.[1]
Caption: Antifungal mechanism of Pseurotin A through inhibition of chitin synthase.
-
Anti-inflammatory and Anti-osteoclastogenic Activity: Pseurotin A has been demonstrated to suppress the generation of reactive oxygen species (ROS).[6] This antioxidant property can inhibit the RANKL-induced activation of the MAPK signaling pathway, which is crucial for osteoclast formation and function.[6]
Caption: Pseurotin A's role in inhibiting osteoclastogenesis by suppressing ROS and the MAPK pathway.
-
Modulation of Immune Response: Pseurotins, including Pseurotin A, are suggested to modulate the immune system, potentially through the STAT (Signal Transducer and Activator of Transcription) pathway, which is vital for immune responses and cell growth.[2]
Caption: Pseurotins modulate the STAT signaling pathway, affecting immune response and cell growth.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Pseurotin A Inhibits Osteoclastogenesis and Prevents Ovariectomized-Induced Bone Loss by Suppressing Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. COMPARISON OF THE ACTIVITIES OF FOUR ANTIFUNGAL AGENTS IN AN IN VITRO MODEL OF DERMATOPHYTE NAIL INFECTION - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target of 11-O-Methylpseurotin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the target validation of 11-O-Methylpseurotin A, a fungal metabolite that has garnered interest for its selective biological activity. We will objectively compare its performance with available data on related compounds and provide detailed experimental protocols to support further research and development.
Executive Summary
This compound has been identified as a selective inhibitor of a Saccharomyces cerevisiae strain with a deletion of the Hof1 gene (hof1Δ).[1] Hof1 is a crucial protein involved in the regulation of cytokinesis, the final step of cell division. This selective inhibition suggests that this compound's mechanism of action is linked to the cellular processes governed by Hof1. However, it is important to note that the validation of Hof1 as the direct target of this compound is currently based on genetic evidence rather than direct biochemical inhibition studies. Further research is required to definitively identify its direct molecular target.
Pseurotins, the class of natural products to which this compound belongs, have been shown to modulate various signaling pathways, including the JAK/STAT and NF-κB pathways. While specific data for this compound is limited, the activity of other pseurotin (B1257602) derivatives suggests potential off-target effects that warrant investigation.
This guide will delve into the experimental data supporting the proposed target, compare the activity of this compound with other pseurotin analogs, and provide detailed protocols for key validation assays.
Data Presentation: Comparative Analysis of Pseurotin Derivatives
Due to the limited availability of direct small-molecule inhibitors targeting Hof1, a direct quantitative comparison of this compound with alternatives for this specific target is not currently feasible. The following table provides a comparative summary of the known biological activities of this compound and other relevant pseurotin derivatives to offer a broader context of their potential.
| Compound | Target/Assay | Organism/Cell Line | Activity | IC50/MIC | Reference |
| This compound | Selective inhibition of hof1Δ strain | Saccharomyces cerevisiae | Growth inhibition | Not Reported | [1] |
| Pseurotin A | Chitin synthase inhibition | Coprinus cinereus | Enzymatic inhibition | 81 µM | [2] |
| Pseurotin A | PCSK9 secretion inhibition | HepG2 cells | Secretion inhibition | 1.20 µM | [3] |
| Pseurotin A | Antibacterial activity | Erwinia carotovora | Growth inhibition | 220 µg/mL | [4] |
| Pseurotin A | Antibacterial activity | Pseudomonas syringae | Growth inhibition | 112 µg/mL | [4] |
| Pseurotin A and D | STAT3, STAT5, STAT6 phosphorylation | Mouse B-cells | Inhibition of phosphorylation | Not Reported | [5] |
| Pseurotin D | Inhibition of T-cell activation | Human T-cells | Inhibition | Not Reported | [6] |
Experimental Protocols
Yeast Halo Assay for Validating Selective Inhibition
This assay is a primary method for identifying compounds that are synthetically lethal with a specific gene deletion, providing strong genetic evidence for a compound's mode of action.
Objective: To determine if a test compound selectively inhibits the growth of a yeast strain with a specific gene deletion (e.g., hof1Δ) compared to a wild-type strain.
Materials:
-
Yeast strains: Wild-type (WT) and hof1Δ mutant Saccharomyces cerevisiae.
-
YPD agar (B569324) plates (1% yeast extract, 2% peptone, 2% dextrose, 2% agar).
-
Sterile filter paper discs.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Solvent control (e.g., DMSO).
-
Sterile forceps.
-
Incubator at 30°C.
Procedure:
-
Yeast Lawn Preparation:
-
Grow overnight cultures of WT and hof1Δ yeast strains in liquid YPD medium at 30°C with shaking.
-
Dilute the overnight cultures to an OD600 of 0.1 in fresh YPD.
-
Pipette 100-200 µL of the diluted culture onto the surface of a YPD agar plate.
-
Spread the culture evenly using a sterile spreader to create a uniform lawn of yeast.
-
Allow the plates to dry at room temperature.
-
-
Compound Application:
-
Using sterile forceps, place a sterile filter paper disc onto the center of the yeast lawn.
-
Carefully pipette a known amount (e.g., 5-10 µL) of the test compound solution onto the filter disc.
-
As a control, apply the same volume of the solvent to a separate disc on the same plate or a separate control plate.
-
-
Incubation:
-
Incubate the plates at 30°C for 24-48 hours, or until a clear lawn of growth is visible.
-
-
Data Analysis:
-
Observe the plates for a zone of growth inhibition (a clear "halo") around the filter disc.
-
Measure the diameter of the halo.
-
A significantly larger halo on the hof1Δ plate compared to the WT plate indicates selective inhibition.
-
MTT Assay for Cytotoxicity Assessment
This colorimetric assay is used to assess cell viability and can be adapted to screen for the effects of compounds on cell proliferation.
Objective: To determine the cytotoxic effect of a compound on a cell line.
Materials:
-
Mammalian cells (e.g., RAW 264.7 macrophages).
-
96-well cell culture plates.
-
Complete cell culture medium.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Mandatory Visualizations
Signaling Pathway of Hof1 in Saccharomyces cerevisiae Cytokinesis
Caption: Proposed signaling pathway of Hof1 in yeast cytokinesis.
Experimental Workflow for Target Validation of this compound
Caption: A logical workflow for validating the target of this compound.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Natural pseurotins inhibit proliferation and inflammatory responses through the inactivation of STAT signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseurotin A as a Novel Suppressor of Hormone Dependent Breast Cancer Progression and Recurrence by Inhibiting PCSK9 Secretion and Interaction with LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cycloaspeptide A and pseurotin A from the endophytic fungus Penicillium janczewskii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural pseurotins and analogs thereof inhibit activation of B-cells and differentiation into the plasma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseurotin D Inhibits the Activation of Human Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of 11-O-Methylpseurotin A Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 11-O-Methylpseurotin A is a fungal metabolite of interest for its potential biological activities. However, publicly available in vivo efficacy data for this specific compound is limited. This guide provides a comparative analysis of the in vivo efficacy of its close structural analogs, Pseurotin (B1257602) A and Pseurotin D, to offer insights into the potential therapeutic applications of this compound class. The data presented is compiled from various preclinical studies.
Comparative In Vivo Efficacy of Pseurotin Analogs
While direct in vivo studies on this compound are scarce, with one study showing it to be inactive in a larval zebrafish model for antiseizure activity, its analogs, Pseurotin A and Pseurotin D, have demonstrated notable efficacy in various animal models of disease.[1] This section summarizes the key findings from these studies.
Pseurotin A: In Vivo Efficacy
Pseurotin A has been evaluated in preclinical models of osteoporosis and hepatocellular carcinoma, demonstrating protective and anti-tumor effects.
Table 1: Summary of In Vivo Efficacy Data for Pseurotin A
| Compound | Animal Model | Condition | Key Findings |
| Pseurotin A | Ovariectomized (OVX) Mouse | Osteoporosis | Prevented bone loss by inhibiting osteoclastogenesis. Significantly increased Bone Volume/Tissue Volume (BV/TV), Trabecular Number (Tb.N), and Connectivity Density (Conn.Dn) compared to the OVX control group.[1] |
| Pseurotin A | Diethylnitrosamine (DEN) and Carbon Tetrachloride (CCl4)-induced Rat Model | Hepatocellular Carcinoma | Exerted an anti-hepatocarcinogenic effect by mitigating induced alterations in liver function and tumor markers.[2] Quantitative tumor volume data is not readily available in the reviewed literature. |
Pseurotin D: In Vivo Efficacy
Pseurotin D has shown promise in a model of allergic inflammation.
Table 2: Summary of In Vivo Efficacy Data for Pseurotin D
| Compound | Animal Model | Condition | Key Findings |
| Pseurotin D | Ovalbumin-induced Mouse Model | Footpad Edema | Decreased paw swelling and the production of pro-inflammatory cytokines. Quantitative data on the percentage of paw volume reduction is not readily available in the reviewed literature. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Pseurotin A: Ovariectomized (OVX) Mouse Model of Osteoporosis
-
Animal Model: Female C57BL/6J mice (11 weeks old).
-
Induction of Osteoporosis: Bilateral ovariectomy was performed to induce estrogen deficiency, a key driver of postmenopausal osteoporosis. A sham operation was performed on the control group.
-
Treatment: Pseurotin A was administered via intraperitoneal injection at a dose of 5 mg/kg every 2 days for 6 weeks, starting after the surgery. The vehicle control group received the vehicle only.
-
Efficacy Evaluation:
-
Micro-computed Tomography (µCT): After 6 weeks, the mice were sacrificed, and their femurs were collected for µCT analysis to evaluate bone microarchitecture. Key parameters measured included bone volume per tissue volume (BV/TV), trabecular number (Tb.N), connectivity density (Conn.Dn), and trabecular thickness (Tb.Th).[1]
-
Histomorphometry: Femur sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize bone structure and with tartrate-resistant acid phosphatase (TRAP) to identify and quantify osteoclasts on the bone surface.[1]
-
Reactive Oxygen Species (ROS) Measurement: In vivo ROS production was assessed by intravenous injection of dihydroethidium (B1670597) (DHE) 24 hours before sacrifice.[3]
-
Pseurotin A: Diethylnitrosamine (DEN) and Carbon Tetrachloride (CCl4)-induced Rat Model of Hepatocellular Carcinoma
-
Animal Model: Male Wistar rats.
-
Induction of Hepatocellular Carcinoma: Hepatocellular carcinoma was induced by a single intraperitoneal injection of diethylnitrosamine (DEN) at a dose of 200 mg/kg body weight. This was followed by subcutaneous injections of carbon tetrachloride (CCl4) at 3 ml/kg body weight, administered weekly for 6 weeks.[2][4]
-
Treatment: The n-butanol extract of Aspergillus fumigatus, containing pseurotin A as the major component, was administered intraperitoneally daily at doses of 1/10 and 1/20 of the determined median lethal dose (LD50).
-
Efficacy Evaluation:
-
Biochemical Markers: Serum levels of liver function enzymes (e.g., ALT, AST) and tumor markers (e.g., AFP) were measured.
-
Histopathology: Liver tissues were examined for pathological changes and tumor formation.
-
Immunohistochemistry: Expression of apoptotic markers such as Bax and Bcl-2 was assessed in liver tissues.[2]
-
Pseurotin D: Ovalbumin-induced Paw Edema in Mice
-
Animal Model: Mice (strain not specified in the available literature).
-
Sensitization: Mice were sensitized by an intraperitoneal injection of ovalbumin (OVA).[5]
-
Induction of Edema: After a sensitization period (typically 14-18 days), a solution of ovalbumin was injected into the plantar side of the hind paw to induce an inflammatory response and subsequent edema.[5][6][7]
-
Treatment: Pseurotin D was administered to the mice (route and dose not specified in the available literature).
-
Efficacy Evaluation:
-
Paw Volume Measurement: The volume of the paw was measured at various time points after the ovalbumin challenge using a plethysmometer to quantify the extent of edema.[5][6][7]
-
Cytokine Analysis: Levels of pro-inflammatory cytokines in the paw tissue were measured to assess the anti-inflammatory effect of the treatment.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothesized signaling pathways affected by Pseurotin A and D, as well as a general experimental workflow for in vivo efficacy studies.
Caption: Hypothesized mechanism of action for Pseurotin A and D, involving the inhibition of key inflammatory and proliferative signaling pathways such as JAK/STAT, MAPK, and NF-κB.[8][9]
Caption: A generalized workflow for conducting in vivo efficacy studies of pseurotin analogs, from model selection to data analysis.
References
- 1. Pseurotin A Inhibits Osteoclastogenesis and Prevents Ovariectomized-Induced Bone Loss by Suppressing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. slovetres.si [slovetres.si]
- 3. Pseurotin A Inhibits Osteoclastogenesis and Prevents Ovariectomized-Induced Bone Loss by Suppressing Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The pharmacological profile of ovalbumin-induced paw oedema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacological profile of ovalbumin-induced paw oedema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pseurotin D Induces Apoptosis through Targeting Redox Sensitive Pathways in Human Lymphoid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pseurotin D Inhibits the Activation of Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of 11-O-Methylpseurotin A in Yeast: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 11-O-Methylpseurotin A and its potential mechanism of action in Saccharomyces cerevisiae. Due to the limited publicly available quantitative data for this compound, this guide focuses on its genetically inferred mechanism and compares it with well-characterized inhibitors targeting related cellular processes: protein synthesis, cell wall integrity, and cytoskeletal function.
Executive Summary
This compound is a derivative of the fungal metabolite Pseurotin A. While Pseurotin A is suggested to inhibit chitin (B13524) synthase, preliminary studies on this compound in yeast point towards a different mechanism of action. The selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene suggests a potential role for this compound in the complex process of cytokinesis. Hof1 is a crucial protein that orchestrates the final stages of cell division, linking the contraction of the actomyosin (B1167339) ring to the formation of the primary septum. This guide compares the proposed activity of this compound with three alternative compounds: Cycloheximide, a broad inhibitor of protein synthesis; Caspofungin, a specific inhibitor of cell wall biosynthesis; and Latrunculin A, an inhibitor of actin polymerization.
Data Presentation: Comparative Inhibitor Performance
A direct quantitative comparison of the potency of this compound is challenging due to the absence of publicly available Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) data in yeast. The primary evidence for its activity is the selective growth inhibition of the hof1Δ mutant strain. The following table summarizes the available data for the comparator compounds.
| Compound | Target in Yeast | Mechanism of Action | Reported IC50/MIC in S. cerevisiae |
| This compound | Proposed: Pathway related to Hof1/Cytokinesis | Unknown; selective inhibition of hof1Δ strain suggests interference with cytokinesis. | Data not available |
| Cycloheximide | Ribosome (E-site of the 60S subunit) | Blocks the translocation step of translational elongation, inhibiting protein synthesis.[1][2][3] | 0.05 - 1.6 µg/mL[3] |
| Caspofungin | β-(1,3)-D-glucan synthase (encoded by FKS genes) | Inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to cell lysis.[4][5][6] | 0.032 - 0.064 µg/mL (for susceptible strains)[7] |
| Latrunculin A | G-actin monomers | Binds to actin monomers, preventing their polymerization into filaments and leading to the disassembly of the actin cytoskeleton.[8][9] | Strain-dependent; effective concentrations for cytoskeleton disruption are in the µM range. |
Proposed Mechanism of Action: this compound
The selective inhibition of a yeast strain lacking the HOF1 gene strongly suggests that this compound's mechanism of action is linked to the function of Hof1. Hof1 is an F-BAR domain-containing protein that localizes to the bud neck and is essential for proper cytokinesis, particularly at elevated temperatures.[10][11] It plays a role in coordinating the constriction of the actomyosin ring with the synthesis of the primary septum by interacting with key proteins like Myo1 (myosin II) and Chs2 (chitin synthase).[12][13] Deletion of HOF1 leads to defects in septum formation and a temperature-sensitive growth phenotype, often resulting in the formation of cell chains.[10][14] The synthetic lethality or enhanced sensitivity of the hof1Δ strain in the presence of this compound implies that the compound may target a parallel pathway or a protein that becomes essential in the absence of Hof1.
Caption: Proposed mechanism of this compound in yeast.
Mechanisms of Action: Alternative Compounds
Cycloheximide: Protein Synthesis Inhibition
Cycloheximide is a potent inhibitor of protein synthesis in eukaryotes. It binds to the E-site of the 60S ribosomal subunit, thereby blocking the translocation step of elongation.[1][2][3] This cessation of protein synthesis affects numerous cellular processes, leading to cell cycle arrest and eventual cell death.
Caption: Cycloheximide inhibits protein synthesis by blocking translocation.
Caspofungin: Cell Wall Disruption
Caspofungin is an echinocandin antifungal that specifically targets the fungal cell wall. It non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing a major structural polymer of the cell wall.[4][5][6] The depletion of β-(1,3)-D-glucan compromises cell wall integrity, leading to osmotic instability and cell lysis.
Caption: Caspofungin inhibits β-(1,3)-D-glucan synthesis, weakening the cell wall.
Latrunculin A: Cytoskeleton Disruption
Latrunculin A is a marine toxin that disrupts the actin cytoskeleton. It binds to monomeric G-actin with high affinity, preventing its polymerization into F-actin filaments.[8][9] This leads to a net disassembly of existing actin structures, which are crucial for processes like cell polarity, endocytosis, and cytokinesis.
Caption: Latrunculin A prevents actin polymerization, disrupting the cytoskeleton.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.
-
Inoculum Preparation:
-
From a fresh 24-48 hour culture on Sabouraud Dextrose Agar (SDA), pick several colonies and suspend in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted yeast inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the positive control. This can be assessed visually or by reading the optical density at 600 nm.
-
Caption: Workflow for antifungal susceptibility testing.
Chitin Staining with Calcofluor White
This protocol is used to visualize the cell wall and septum, which is particularly relevant for assessing cytokinesis defects.
-
Cell Preparation:
-
Grow yeast cells in liquid culture to mid-log phase.
-
Treat the cells with the compound of interest for the desired time.
-
Harvest a small aliquot of the cell culture.
-
-
Staining:
-
To 100 µL of cell culture, add 1 µL of Calcofluor White stock solution (e.g., 1 mg/mL).
-
Incubate at room temperature for 5-10 minutes in the dark.
-
-
Microscopy:
Caption: Workflow for Calcofluor White staining of yeast.
Conclusion
While the precise molecular target of this compound in yeast remains to be elucidated, the genetic evidence strongly implicates a role in cytokinesis, functionally linked to the Hof1 protein. This positions it as a potentially valuable tool for dissecting the complex regulatory networks governing cell division in fungi. Further investigation, including direct biochemical assays and comprehensive chemogenomic profiling, is necessary to confirm its target and mechanism of action. A thorough understanding of its effects, in comparison to compounds with known mechanisms like cycloheximide, caspofungin, and latrunculin A, will be crucial for its development as a specific chemical probe or a potential antifungal lead.
References
- 1. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yeast Cycloheximide-resistant crl Mutants Are Proteasome Mutants Defective in Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cycloheximide - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Caspofungin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 7. Elevated Chitin Content Reduces the Susceptibility of Candida Species to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Antiprion Effect of the Anticytoskeletal Drug Latrunculin A in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Latrunculin - Wikipedia [en.wikipedia.org]
- 10. Roles of Hof1p, Bni1p, Bnr1p, and Myo1p in Cytokinesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
- 12. molbiolcell.org [molbiolcell.org]
- 13. Targeting and functional mechanisms of the cytokinesis-related F-BAR protein Hof1 during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HOF1 | SGD [yeastgenome.org]
- 15. microbenotes.com [microbenotes.com]
- 16. static.igem.org [static.igem.org]
- 17. dalynn.com [dalynn.com]
Pseurotin Compounds: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Pseurotin (B1257602) A, a fungal metabolite first isolated from Pseudeurotium ovalis, and its analogues have garnered significant interest in the scientific community due to their diverse and potent biological activities. These compounds, characterized by a unique 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core, have demonstrated a wide spectrum of effects, including antifungal, antibacterial, anticancer, and immunomodulatory properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pseurotin compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.
Comparative Biological Activity of Pseurotin Compounds
The biological activity of pseurotin analogues is highly dependent on the nature and position of substituents on the core structure. The following tables summarize the in vitro efficacy of key pseurotin compounds against various targets.
Table 1: Anticancer Activity of Pseurotin Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pseurotin A | Glioma Cells (U87-MG, U251, A172, T98G) | 0.51 - 29.3 | [3] |
| Hormone-dependent Breast Cancer (BT-474) | ~1.2 (PCSK9 secretion inhibition) | [4] | |
| Pseurotin D | Human Lymphoid Leukemia (MEC-1) | Proliferation inhibition at 15-75 | [5] |
Table 2: Antimicrobial Activity of Pseurotin A
| Organism | MIC (µg/mL) | Reference |
| Bacillus cereus | 64 | [6] |
| Shigella shiga | 64 | [6] |
Table 3: Immunomodulatory Activity of Pseurotin Analogues
| Compound | Activity | IC50 (µM) | Reference |
| Pseurotin A | IgE Production Inhibition | 3.6 | [6] |
| 10-deoxypseurotin A | IgE Production Inhibition | 0.066 | [7] |
Key Structure-Activity Relationship Insights
Systematic studies of pseurotin analogues have revealed several key structural features that govern their biological activity:
-
The Spirocyclic Core: The 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton is essential for the biological activity of pseurotins.[2]
-
The C10 Position: Modification at the C10 position has a significant impact on immunomodulatory activity. For instance, 10-deoxypseurotin A is a significantly more potent inhibitor of IgE production than pseurotin A, suggesting that the hydroxyl group at this position is not essential for this activity and its removal enhances potency.[7]
-
Fluorination: The introduction of fluorine atoms can enhance the biological activity of related compounds. For example, fluorinated analogs of synerazol, a compound structurally related to pseurotins, have shown more potent anti-angiogenic and cytocidal activities compared to the parent compound.[8]
-
Side Chain Modifications: Alterations to the side chains attached to the core structure can modulate the potency and selectivity of the compounds. However, more extensive quantitative data is needed to establish a clear SAR for these modifications.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pseurotin compounds.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]
-
Inoculum Preparation: Fungal isolates are grown on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.
-
Drug Dilution: Pseurotin compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in 96-well microtiter plates to achieve a range of final concentrations.
-
Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (no drug).[9][10]
Western Blot Analysis of STAT3 Phosphorylation
This protocol is a standard method for assessing the inhibition of signaling pathways.[11][12]
-
Cell Culture and Treatment: Human lymphoid leukemia cells (e.g., MEC-1) are cultured in appropriate media. Cells are then treated with various concentrations of pseurotin D for a specified time (e.g., 6 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The membrane is then stripped and re-probed with an antibody for total STAT3 to ensure equal protein loading.[12][13]
Visualizing Mechanisms and Workflows
Signaling Pathways
The immunomodulatory and anticancer effects of pseurotin compounds are mediated through the modulation of key intracellular signaling pathways.
Caption: Signaling pathways modulated by pseurotin compounds.
Experimental Workflow for SAR Studies
The structure-activity relationship of pseurotin compounds is typically investigated through a systematic workflow.
Caption: General workflow for pseurotin SAR studies.
Logical Relationship of Pseurotin SAR
The following diagram illustrates the logical connections between structural modifications and observed biological activities.
Caption: Logical relationships in pseurotin SAR.
References
- 1. mdpi.com [mdpi.com]
- 2. Elucidation of Pseurotin Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pseurotin A as a Novel Suppressor of Hormone Dependent Breast Cancer Progression and Recurrence by Inhibiting PCSK9 Secretion and Interaction with LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseurotin D Induces Apoptosis through Targeting Redox Sensitive Pathways in Human Lymphoid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis and characterization of semisynthetic analogs of the antifungal occidiofungin [frontiersin.org]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pseurotin Derivatives' Cytotoxicity
A detailed examination of the anti-proliferative effects of pseurotin (B1257602) derivatives, supported by experimental data and methodological insights for researchers in drug discovery and development.
Pseurotin derivatives, a class of fungal secondary metabolites, have garnered significant interest in oncological research due to their potential cytotoxic activities against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of key pseurotin derivatives, presenting experimental data, detailed methodologies, and insights into their mechanisms of action.
Quantitative Cytotoxicity Data
The cytotoxic effects of various pseurotin derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below for direct comparison.
| Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Pseurotin A | Glioma Cells | Not Specified | 0.51–29.3 | [1] |
| Pseurotin A | BEL-7402 (Hepatocellular Carcinoma) | Not Specified | Weak Activity | [2] |
| Pseurotin A | HepG2 (Hepatocellular Carcinoma) | Not Specified | Weak Activity | [2] |
| Pseurotin A | MCF-7 (Breast Cancer) | Not Specified | Weak Activity | [2] |
| Pseurotin A | BT-474 (Breast Cancer) | Not Specified | Weak Activity | [2] |
| Pseurotin A | T47D (Breast Cancer) | Not Specified | Weak Activity | [2] |
| Pseurotin D | MEC-1 (B-cell chronic lymphocytic leukemia) | Cell Viability Assay | 23 | [3] |
Note: "Weak Activity" indicates that the source mentioned cytotoxic effects but did not provide specific IC50 values.
Experimental Protocols
The evaluation of cytotoxicity is paramount in the screening of potential anticancer compounds. The following are detailed methodologies for commonly employed assays in the study of pseurotin derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 10,000 cells per well and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the pseurotin derivatives and incubated for a specified period, typically 48 or 72 hours. A control group of cells is treated with the vehicle (e.g., DMSO) alone.
-
MTT Reagent Addition: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The supernatant is discarded, and 200 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 550 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
SRB (Sulforhodamine B) Assay
The SRB assay is a cell density determination method based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds in 96-well plates.
-
Cell Fixation: After the incubation period, cell monolayers are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining: The supernatant is removed, and the plates are washed four times with tap water and air-dried. Then, 100 µL of 0.057% (w/v) SRB solution is added to each well and incubated at room temperature for 30 minutes.
-
Washing: Unbound dye is removed by washing the plates four times with 1% (v/v) acetic acid.
-
Solubilization: The plates are air-dried, and 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Sample Collection: After treating cells with the pseurotin derivatives, the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is incubated with a reaction mixture containing lactate (B86563), NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate (B1213749), which reduces NAD+ to NADH.
-
Colorimetric Measurement: The NADH then reduces the tetrazolium salt to a colored formazan product. The intensity of the color, which is proportional to the amount of LDH released, is measured spectrophotometrically at approximately 490 nm.
Experimental and logical relationship diagrams
Caption: General workflow for assessing the cytotoxicity of pseurotin derivatives.
Signaling Pathways
Pseurotin derivatives have been shown to exert their cytotoxic effects by modulating various cellular signaling pathways.
Pseurotin D, for instance, has demonstrated a strong inhibitory effect on the phosphorylation of STAT3.[3] It also inhibits the phosphorylation of ERK1/2, another key component in cell proliferation pathways.[3] Furthermore, studies have shown that pseurotins can modulate the JAK/STAT and MAPK signaling pathways.[3] In MEC-1 cells, pseurotin D was found to induce apoptosis, which was associated with changes in mitochondrial membrane potential and the production of mitochondrial reactive oxygen species (ROS).[3][4][5][6] Natural pseurotins and their synthetic analogs have also been found to inhibit the phosphorylation of STAT3, STAT5, and STAT6 proteins in stimulated B-cells, leading to the inhibition of B-cell proliferation and differentiation.[7]
Pseurotin A has been reported to downregulate the expression of tumor glycolytic enzymes, including pyruvate kinase M2 (PKM2) and lactate dehydrogenase 5 (LDH5).[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pseurotin D Induces Apoptosis through Targeting Redox Sensitive Pathways in Human Lymphoid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pseurotin D Induces Apoptosis through Targeting Redox Sensitive Pathways in Human Lymphoid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural pseurotins and analogs thereof inhibit activation of B-cells and differentiation into the plasma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Purity of 11-O-Methylpseurotin A
For researchers, scientists, and drug development professionals working with the fungal metabolite 11-O-Methylpseurotin A, ensuring sample purity is a critical prerequisite for obtaining reliable and reproducible experimental results. This guide provides a comparative overview of the primary analytical methods for purity determination: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Comparison of Purity Confirmation Methods
The selection of a purity analysis method often depends on the specific requirements of the research, including the need for quantitative data, structural confirmation, and the availability of reference standards.
| Method | Principle | Information Provided | Advantages | Limitations | Typical Purity Threshold |
| HPLC-UV | Chromatographic separation based on polarity, with detection by UV absorbance. | Retention time, peak area (relative purity), presence of UV-active impurities. | Widely available, high-throughput, excellent for quantifying known impurities with reference standards. | Requires a reference standard for absolute quantification, may not detect non-UV active impurities. | >95% |
| qNMR (¹H) | Signal intensity is directly proportional to the number of protons, allowing for quantification against a certified internal standard. | Absolute purity, structural confirmation, identification and quantification of impurities without specific reference standards. | Provides absolute purity without a specific standard for the analyte, non-destructive, structurally informative.[1][2][3][4][5] | Lower sensitivity than HPLC, requires a well-resolved proton signal from the analyte, potential for signal overlap in complex mixtures. | >95% |
| HRMS | Measures the mass-to-charge ratio with high accuracy, enabling the determination of the elemental composition. | Accurate mass and molecular formula confirmation, detection of impurities with different masses. | Extremely sensitive, provides high-confidence molecular formula confirmation.[6][7] | Not inherently quantitative without extensive calibration, ionization efficiency can vary between compounds. | N/A (confirms identity) |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of fungal metabolites and related natural products.
High-Performance Liquid Chromatography (HPLC)
This method is ideal for routine purity checks and for quantifying the levels of known impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm), which can be determined by a UV scan of the pure compound.
-
-
Data Analysis: The purity is assessed by the relative peak area of this compound compared to the total area of all observed peaks. For accurate quantification, a calibration curve should be prepared using a certified reference standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for determining the absolute purity of a sample without the need for a specific reference standard of this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Certified internal standard of known purity and weight (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add the appropriate volume of deuterated solvent to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Analysis:
-
Identify a well-resolved signal of this compound that does not overlap with any impurity or solvent signals. Based on the structure, the methoxy (B1213986) group protons (-OCH₃) would likely be a sharp singlet and a good candidate for integration.
-
Integrate the chosen analyte signal and a known signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
-
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to confirm the elemental composition of the main component and to identify potential impurities with different molecular formulas.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (typically in the µg/mL range) in a solvent compatible with the ionization source (e.g., acetonitrile/water).
-
Mass Spectrometry Analysis:
-
Infuse the sample directly or inject it via an HPLC system into the mass spectrometer.
-
Acquire the mass spectrum in a positive or negative ionization mode, depending on which provides a better signal for the compound.
-
The expected exact mass for the protonated molecule [M+H]⁺ of this compound (C₂₃H₂₇NO₈) should be calculated and compared to the measured mass.
-
-
Data Analysis: The measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass to confirm the elemental composition. The presence of other ions in the spectrum may indicate impurities.
Visualizing Workflows and Pathways
To better illustrate the processes, the following diagrams created using Graphviz (DOT language) depict a general workflow for purity confirmation and the logical relationship between the analytical methods.
Caption: Workflow for purity confirmation of this compound.
Caption: Interrelationship of analytical methods for purity assessment.
References
- 1. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qNMR--a versatile concept for the validation of natural product reference compounds. | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. emerypharma.com [emerypharma.com]
- 6. High resolution mass spectrometry - Analytische Chemie - University of Rostock [zimmermann.chemie.uni-rostock.de]
- 7. High-Resolution Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Target Engagement of 11-O-Methylpseurotin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key techniques for validating the target engagement of 11-O-Methylpseurotin A, a fungal metabolite that selectively inhibits the growth of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[1][2][] While this genetic evidence strongly suggests that the Hof1 protein, a key regulator of cytokinesis, is the target, direct biochemical validation is crucial for its development as a chemical probe or therapeutic lead.[2][4][5] This document outlines and compares several established methods for confirming direct target binding and cellular engagement, providing hypothetical experimental data to illustrate their application.
Postulated Signaling Pathway of Hof1 in Yeast Cytokinesis
The primary putative target of this compound is the Hof1 protein, which plays a critical role in the final stages of cell division in budding yeast.[2][5] Hof1 is involved in coordinating the constriction of the actomyosin (B1167339) ring with the formation of the septum, ensuring proper cell separation. A simplified representation of this pathway is shown below.
Caption: Postulated inhibition of Hof1-mediated processes in yeast by this compound.
Comparison of Target Engagement Validation Techniques
To move beyond genetic evidence, several biophysical and proteomic techniques can be employed to confirm that this compound directly binds to Hof1 and engages it within a cellular context. Below is a comparison of three such techniques: Cellular Thermal Shift Assay (CETSA), Fluorescence Polarization (FP), and Mass Spectrometry (MS).
Data Presentation: Quantitative Comparison of Validation Techniques
The following table summarizes hypothetical quantitative data that could be obtained from each technique to validate the interaction between this compound and the Hof1 protein.
| Technique | Key Parameter | Hypothetical Result (Vehicle) | Hypothetical Result (10 µM this compound) | Interpretation |
| Cellular Thermal Shift Assay (CETSA) | Melting Temperature (Tm) of Hof1 | 52.1 °C | 56.5 °C | A significant thermal shift (ΔTm = +4.4 °C) indicates direct binding and stabilization of Hof1 by the compound in cells.[6][7] |
| Fluorescence Polarization (FP) | Binding Affinity (Kd) | N/A | 2.5 µM | Demonstrates direct, high-affinity binding between the compound and purified Hof1 protein.[8][9] |
| Intact Protein Mass Spectrometry | Mass of Hof1 Protein | 68,245 Da | 68,690 Da | A mass shift of +445 Da corresponds to the molecular weight of this compound, confirming covalent adduction.[10] |
| Competitive Chemical Proteomics | Enrichment of Hof1 | 100% | 15% | Reduced enrichment of Hof1 after competition with this compound indicates the compound binds to the same site as the probe.[10][11] |
Experimental Protocols and Workflows
Detailed methodologies for the key experiments are provided below, along with graphical representations of the experimental workflows.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment.[6][12] It relies on the principle that a protein's thermal stability changes upon ligand binding.
-
Cell Culture and Treatment: Culture S. cerevisiae cells and treat with either vehicle (DMSO) or this compound at various concentrations for 1 hour.
-
Heating: Aliquot the treated cells into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing or mechanical disruption.
-
Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed.
-
Protein Quantification: Analyze the amount of soluble Hof1 protein in the supernatant at each temperature point using Western blotting or other protein detection methods like ELISA.
-
Data Analysis: Plot the percentage of soluble Hof1 as a function of temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the Tm. A shift in the Tm upon compound treatment indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Fluorescence Polarization (FP) Competition Assay
FP is a robust in vitro technique used to quantify binding affinities between molecules in solution, making it ideal for confirming direct interaction and for high-throughput screening.[13][14][15]
-
Reagent Preparation:
-
Purify recombinant Hof1 protein.
-
Synthesize a fluorescently labeled tracer that binds to Hof1. This could be a known ligand or a derivative of this compound.
-
-
Assay Setup: In a microplate, combine a fixed concentration of purified Hof1 protein and the fluorescent tracer.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader. When the small fluorescent tracer is bound to the large Hof1 protein, it tumbles slowly, resulting in high polarization. When displaced by this compound, the free tracer tumbles rapidly, leading to low polarization.[9]
-
Data Analysis: Plot the change in polarization against the concentration of this compound to determine the IC50, from which the binding affinity (Kd) can be calculated.
Caption: Workflow for a Fluorescence Polarization (FP) competition assay.
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry offers direct and unambiguous evidence of target engagement, especially for covalent inhibitors.[10] Two common applications are intact protein analysis and competitive chemical proteomics.
-
Incubation: Incubate purified recombinant Hof1 protein with a molar excess of this compound. A control sample with vehicle (DMSO) is run in parallel.
-
Desalting: Remove unbound compound and buffer salts using a desalting column.
-
Analysis: Analyze the protein samples by electrospray ionization mass spectrometry (ESI-MS).
-
Data Analysis: Compare the mass spectrum of the treated sample to the control. An increase in mass corresponding to the molecular weight of this compound confirms covalent binding.[16]
Caption: Workflows for intact protein MS and competitive chemical proteomics.
Logical Comparison of Techniques
Choosing the right technique depends on the specific question being asked, the available resources, and the stage of the research. The following diagram illustrates the logical relationships and key features of the compared methods.
Caption: Logical comparison of key features for each validation technique.
Conclusion
While genetic screens have implicated Hof1 as the target of this compound, rigorous biophysical and proteomic validation is essential. A multi-faceted approach is recommended for comprehensive target engagement validation.
-
Initial Confirmation (In Vitro): Begin with Fluorescence Polarization assays to confirm direct binding to purified Hof1 protein and to quantify the binding affinity.
-
Mechanism of Action: Use intact protein mass spectrometry to determine if the interaction is covalent, which is a critical piece of information for further drug development.
-
Cellular Target Engagement: Employ CETSA to confirm that this compound engages Hof1 within its native cellular environment, providing physiological relevance to the in vitro findings.
-
Proteome-Wide Selectivity: For advanced characterization, competitive chemical proteomics can be used to assess the selectivity of this compound across the entire proteome, identifying potential off-targets.
By systematically applying these techniques, researchers can build a robust body of evidence to unequivocally validate the molecular target of this compound, paving the way for its use as a specific chemical tool to study cytokinesis and as a potential starting point for novel antifungal therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CETSA [cetsa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 14. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
A Comparative Analysis of In Vitro and In Vivo Data for 11-O-Methylpseurotin A
An Objective Guide for Researchers and Drug Development Professionals
11-O-Methylpseurotin A, a fungal metabolite, has garnered interest for its potential biological activities. This guide provides a comprehensive comparison of the available in vitro and in vivo data for this compound. Due to the limited publicly available in vivo efficacy data for this specific compound, this guide also incorporates data from its close structural analogs, Pseurotin A and Pseurotin D, to offer a broader perspective on its potential therapeutic applications.
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data available for this compound and its related compounds, Pseurotin A and Pseurotin D, from various in vitro and in vivo studies.
Table 1: In Vitro Bioactivity of this compound and Analogs
| Compound | Assay | Cell Line/Organism | Endpoint | Result | Reference |
| This compound | Selective Inhibition | Saccharomyces cerevisiae (Hof1 deletion strain) | Decreased Survival | Active | [1][2][] |
| Pseurotin A | PCSK9 Secretion Inhibition | HepG2 (Human Hepatocellular Carcinoma) | IC50 | 1.2 µM | [4] |
| Pseurotin A (in extract) | Cytotoxicity (SRB Assay) | HepG2 (Human Hepatocellular Carcinoma) | IC50 | 22.2 µg/mL | [4] |
| Pseurotin D | Cytotoxicity | MCF-7 (Human Breast Cancer) | IC50 | 15.6 µM | [4] |
Table 2: In Vivo Efficacy of this compound and Analogs
| Compound | Animal Model | Condition | Key Findings | Reference |
| This compound | Larval Zebrafish | Pentylenetetrazole (PTZ)-induced seizures | Inactive in preventing seizure activity | [1] |
| Pseurotin A | Ovariectomized (OVX) Mouse | Osteoporosis | Prevented bone loss and reduced the number of osteoclasts | [1] |
| Pseurotin A | Rat | Hepatocellular Carcinoma | Exerted an anti-hepatocarcinogenic effect | [1] |
| Pseurotin D | Mouse | Ovalbumin-induced footpad edema | Decreased paw swelling and production of pro-inflammatory cytokines | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can serve as a foundation for designing further investigations into the biological activities of this compound.
In Vitro Assays
1. Anticancer Activity Assessment (MTT Assay) [5]
-
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., HepG2, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (0.5 mg/mL)
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Incubate the plate for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
-
2. Osteoclastogenesis Assay [4]
-
Objective: To evaluate the effect of this compound on the differentiation of osteoclasts.
-
Materials:
-
Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells
-
Alpha-MEM supplemented with 10% FBS
-
M-CSF (Macrophage colony-stimulating factor)
-
RANKL (Receptor activator of nuclear factor kappa-B ligand)
-
This compound
-
TRAP (tartrate-resistant acid phosphatase) staining kit
-
-
Procedure:
-
Seed BMMs or RAW 264.7 cells in a 96-well plate.
-
Induce osteoclast differentiation by treating the cells with M-CSF and RANKL.
-
Simultaneously, treat the cells with different concentrations of this compound.
-
Culture the cells for 5-7 days, replacing the medium every 2-3 days.
-
After the incubation period, fix the cells and stain for TRAP activity according to the manufacturer's instructions.
-
Identify and count TRAP-positive multinucleated cells (osteoclasts) under a microscope.
-
3. Western Blot Analysis [4]
-
Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.
-
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer
-
Primary and HRP-conjugated secondary antibodies
-
-
Procedure:
-
Treat cells with various concentrations of this compound for the desired time.
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with specific primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
In Vivo Study Design
The following provides a general framework for conducting in vivo studies based on the models used for Pseurotin A and D.
1. Animal Model for Osteoporosis [1]
-
Model: Ovariectomized (OVX) mice, a common model for postmenopausal osteoporosis.
-
Procedure:
-
Female mice undergo either a sham operation or ovariectomy.
-
Following a recovery period, the OVX mice are treated with this compound or a vehicle control for a specified duration.
-
At the end of the treatment period, bone mineral density and bone microarchitecture are analyzed using techniques like micro-CT.
-
Histological analysis of bone sections can be performed to quantify osteoclast numbers.
-
2. Animal Model for Inflammation [1]
-
Model: Ovalbumin-induced footpad edema in mice.
-
Procedure:
-
Mice are sensitized by an injection of ovalbumin.
-
After a certain period, a secondary challenge with ovalbumin is administered to the footpad to induce an inflammatory response.
-
This compound or a vehicle control is administered prior to the challenge.
-
Paw swelling is measured at different time points after the challenge.
-
Tissue and blood samples can be collected to measure the levels of pro-inflammatory cytokines.
-
Visualizations: Workflows and Pathways
Caption: Experimental workflow for comparing in vitro and in vivo data.
Caption: Proposed mechanism of this compound in S. cerevisiae.
References
Safety Operating Guide
Proper Disposal of 11-O-Methylpseurotin A: A Guide for Laboratory Professionals
For immediate reference, 11-O-Methylpseurotin A and its containers must be disposed of through an approved waste disposal plant.[1] This compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is crucial to mitigate environmental contamination and ensure laboratory safety.
This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following instructions are based on established hazardous waste management principles and specific information from the product's Safety Data Sheet (SDS).
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Due to these hazards, this compound waste is considered hazardous chemical waste and must be managed accordingly.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 956904-34-0 | 1 |
| Molecular Formula | C₂₃H₂₇NO₈ | 1 |
| Molecular Weight | 445.46 g/mol | 1 |
| GHS Hazard Statements | H302: Harmful if swallowed | 1 |
| H410: Very toxic to aquatic life with long lasting effects | 1 |
Experimental Protocol: Decontamination of Labware
Glassware and equipment that have been in contact with this compound must be decontaminated prior to standard washing. A triple-rinse procedure is recommended.
Materials:
-
Suitable solvent (e.g., ethanol (B145695) or acetone)
-
Three separate waste collection containers labeled "Rinse 1," "Rinse 2," and "Rinse 3"
-
Designated hazardous liquid waste container for this compound
Procedure:
-
First Rinse: Add a small amount of solvent to the contaminated glassware. Swirl the solvent to ensure it contacts all interior surfaces. Decant the solvent into the "Rinse 1" container.
-
Second Rinse: Repeat the process with a fresh aliquot of the solvent, decanting the rinsate into the "Rinse 2" container.
-
Third Rinse: Perform a final rinse with another fresh aliquot of the solvent and decant the rinsate into the "Rinse 3" container.
-
Waste Consolidation: Combine the contents of the three rinse containers into the designated hazardous liquid waste container for this compound.
-
Final Cleaning: The triple-rinsed glassware can now be cleaned using standard laboratory detergents and water.
Disposal Procedures for this compound Waste
The following step-by-step guide outlines the mandatory procedures for the disposal of solid and liquid waste containing this compound.
Step 1: Waste Segregation
Proper segregation at the point of generation is critical.
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.
-
Contaminated lab consumables, including pipette tips, weigh boats, and centrifuge tubes.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., stock solutions in DMSO, ethanol, or methanol).[2]
-
Solvent rinsates from the decontamination of glassware and equipment.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Waste Containment
-
Solid Waste: Collect in a designated, leak-proof hazardous waste container with a secure lid. The container should be clearly labeled.
-
Liquid Waste: Use a compatible, shatter-resistant container (e.g., a coated glass or polyethylene (B3416737) bottle) with a screw-top cap. Never fill liquid waste containers to more than 75% capacity to allow for vapor expansion.
-
Sharps Waste: Place all contaminated sharps directly into a designated, puncture-proof sharps container.
Step 3: Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Aquatic Toxin")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
Step 4: Storage
Store all this compound waste in a designated, well-ventilated, and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
Step 5: Disposal
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.
Emergency Procedures: Spill Management
In the event of a spill, prioritize personal safety and containment.
-
Evacuate and Secure: Alert others in the area and restrict access. If the spill is large or involves a volatile solvent, evacuate the immediate vicinity.
-
Personal Protective Equipment: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment:
-
Solid Spills: Carefully cover the spill with an absorbent material to avoid generating dust. Gently sweep the material into a designated hazardous waste container.
-
Liquid Spills: Absorb the spill with an inert material such as vermiculite, sand, or a commercial spill kit. Place the absorbed material into the solid hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials and rinsate as hazardous liquid waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting both yourself and the environment. Always consult your institution's specific waste management protocols and the manufacturer's SDS for the most current information.
References
Essential Safety and Operational Guide for Handling 11-O-Methylpseurotin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 11-O-Methylpseurotin A. The following procedures are designed to ensure a safe laboratory environment and proper management of this compound from receipt to disposal.
Hazard Summary
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Given its potent biological activity as a fungal metabolite, it should be handled with care as a potentially hazardous substance.[2]
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure appropriate PPE is selected.[1] The following table summarizes the recommended PPE for handling this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Chemical splash goggles or safety glasses with side shields- Nitrile gloves (double-gloving recommended)- Disposable lab coat- Respiratory protection (N95 respirator or higher) | To prevent inhalation of fine powders and to protect skin and eyes from contact. Double-gloving is a best practice for potent compounds.[3] |
| Solution Preparation and Handling | - Chemical splash goggles- Nitrile gloves- Lab coat | To protect against splashes of the compound in solution. |
| Spill Cleanup | - Chemical splash goggles and face shield- Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant disposable coveralls- Respiratory protection (based on spill size and volatility) | To provide full protection from significant exposure during spill management. |
Operational Plan: Step-by-Step Handling Procedures
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Pre-operational Check: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily available.
-
Weighing: When weighing the solid compound, use a ventilated balance enclosure or a chemical fume hood to control airborne particles.
-
Avoid Inhalation and Contact: Handle the compound carefully to avoid generating dust. Do not eat, drink, or smoke in the handling area.[1]
-
Hand Protection: Wear nitrile gloves at all times. If gloves become contaminated, remove them immediately, wash your hands, and don a new pair.
-
Eye Protection: Always wear chemical splash goggles or safety glasses with side shields.
-
Clothing: A lab coat should be worn to protect personal clothing.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully collect the absorbed material into a sealable container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Label the container as "Hazardous Waste" and dispose of it according to the disposal plan.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department.
-
Restrict access to the spill area.
-
Await the arrival of trained emergency response personnel.
-
Disposal Plan
Due to its acute and chronic aquatic toxicity, this compound and its contaminated materials must be disposed of as hazardous waste.[1]
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, weigh paper, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Sharps: Any contaminated sharps should be placed in a designated sharps container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store waste containers in a designated and secure area, away from drains and sources of ignition.
-
Disposal: Arrange for the disposal of all this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[1]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
